Product packaging for Penem(Cat. No.:)

Penem

货号: B1263517
分子量: 127.17 g/mol
InChI 键: HHXMXAQDOUCLDN-RXMQYKEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Penem is an organic heterobicyclic compound that consists of (5R)-4-thia-1-azabicyclo[3.2.0]hept-2-ene bearing a 7-keto substituent. The parent of the class of penems. It derives from a penam.
A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIthis compound, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NOS B1263517 Penem

3D Structure

Interactive Chemical Structure Model





属性

分子式

C5H5NOS

分子量

127.17 g/mol

IUPAC 名称

(5R)-4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one

InChI

InChI=1S/C5H5NOS/c7-4-3-5-6(4)1-2-8-5/h1-2,5H,3H2/t5-/m1/s1

InChI 键

HHXMXAQDOUCLDN-RXMQYKEDSA-N

手性 SMILES

C1[C@@H]2N(C1=O)C=CS2

规范 SMILES

C1C2N(C1=O)C=CS2

同义词

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
meropenem
Merrem
Penem
Ronem
SM 7338
SM-7338
SM7338

产品来源

United States

Foundational & Exploratory

The Quest for New Defenses: A Technical Guide to the Discovery and Development of Novel Penem Antibiotic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Among the β-lactam class of antibiotics, penems hold a unique position, bridging the structural features of penicillins and carbapenems. This technical guide provides an in-depth overview of the discovery and development of novel penem antibiotic scaffolds, from initial synthesis and biological evaluation to the mechanisms of action and resistance.

The this compound Scaffold: A Hybrid with Potent Activity

Penems are a class of synthetic β-lactam antibiotics characterized by a fused bicyclic ring system composed of a β-lactam ring and a five-membered unsaturated thiazole ring. This structure confers a broader spectrum of activity compared to many penicillins and cephalosporins. The first this compound was synthesized by Woodward, combining the structural elements of penam and cephem nuclei to create a novel, non-naturally occurring β-lactam framework.[1] Structurally, penems are distinguished from carbapenems by the presence of a sulfur atom in the five-membered ring, which influences the molecule's stability and pharmacokinetic properties.[1]

The core of this compound development lies in the modification of side chains at various positions of the bicyclic scaffold to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance mechanisms.

Experimental Protocols: Synthesizing and Evaluating Novel Penems

The development of new this compound antibiotics relies on a robust pipeline of chemical synthesis and microbiological evaluation. Below are detailed methodologies for key experiments.

General Synthesis of a this compound Core Structure

The synthesis of the this compound core often starts from a pre-formed β-lactam ring, such as (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key intermediate for both this compound and carbathis compound antibiotics. The following is a generalized protocol for the construction of the this compound bicyclic system.

Objective: To synthesize a this compound scaffold from a 4-acetoxyazetidinone intermediate.

Materials:

  • (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

  • A suitable thiol-containing side chain precursor

  • Anhydrous organic solvents (e.g., dichloromethane, acetonitrile)

  • Bases (e.g., triethylamine, diisopropylethylamine)

  • Reagents for cyclization (e.g., a phosphite or a carbodiimide)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Preparation of the Azetidinone Intermediate: Begin with the commercially available or synthesized (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.

  • Introduction of the Thiol Side Chain: React the azetidinone intermediate with a desired thiol-containing side chain. This is typically achieved by a nucleophilic substitution reaction where the thiol displaces the acetoxy group at the C4 position. The reaction is carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the acetic acid byproduct.

  • Deprotection of the Hydroxyethyl Side Chain: The silyl protecting group on the hydroxyethyl side chain at C3 is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).

  • Oxidation of the Hydroxyethyl Group: The primary alcohol is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as Jones reagent or a two-step oxidation via a Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

  • Intramolecular Cyclization (this compound Ring Formation): The crucial step of forming the five-membered thiazoline ring is an intramolecular Wittig-type reaction or a similar cyclization method. The carboxylic acid is activated, often by conversion to an acid chloride or by using a coupling agent, and then reacted with a phosphorane ylide generated from the thiol-containing portion of the molecule. This reaction closes the ring to form the this compound nucleus.

  • Purification: The final this compound compound is purified using column chromatography on silica gel to remove any unreacted starting materials and byproducts.

  • Characterization: The structure of the synthesized this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a novel this compound antibiotic that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Stock solution of the this compound antibiotic of known concentration

  • Positive control antibiotic with known MIC for the test organism (e.g., merothis compound)

  • Growth control (no antibiotic)

  • Sterility control (no bacteria)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the this compound antibiotic in CAMHB directly in the 96-well plate. For example, in a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 11.

    • Add 100 µL of the highest concentration of the antibiotic (e.g., 256 µg/mL) to well 1.

    • Transfer 50 µL from well 1 to well 2, mix by pipetting up and down, and continue this serial dilution process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours old) on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the appropriate volume of the diluted bacterial inoculum to each well (except the sterility control well), resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The results can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the ability of a novel this compound antibiotic to compete with a fluorescently labeled penicillin for binding to the PBPs of a target bacterium. BOCILLIN™ FL, a fluorescent derivative of penicillin V, is commonly used for this purpose.

Objective: To assess the affinity of a novel this compound antibiotic for bacterial PBPs.

Materials:

  • Bacterial cell culture in the mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • BOCILLIN™ FL Penicillin, Fluorescent

  • Novel this compound antibiotic at various concentrations

  • A known β-lactam antibiotic as a positive control (e.g., penicillin G or ampicillin)

  • Lysis buffer (e.g., PBS with lysozyme and DNase)

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow the target bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

  • Competition Binding:

    • In separate microcentrifuge tubes, pre-incubate the bacterial cell suspension with increasing concentrations of the novel this compound antibiotic (or the positive control) for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • A control sample with no competing antibiotic should also be prepared.

  • Labeling with Fluorescent Penicillin:

    • Add a fixed, sub-saturating concentration of BOCILLIN™ FL to each tube and incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any available PBPs.

  • Cell Lysis and Membrane Preparation:

    • Stop the reaction by placing the tubes on ice.

    • Lyse the cells using a suitable method (e.g., sonication or enzymatic lysis with lysozyme).

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

  • SDS-PAGE and Fluorescence Detection:

    • Resuspend the membrane pellets in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Analysis:

    • The intensity of the fluorescent bands corresponding to the different PBPs will decrease as the concentration of the competing novel this compound antibiotic increases.

    • The concentration of the novel this compound that causes a 50% reduction in the fluorescence intensity for a particular PBP (IC₅₀) can be determined, providing a measure of its binding affinity.

Quantitative Data on Novel this compound Antibiotics

The following tables summarize the in vitro activity and clinical efficacy of selected novel this compound antibiotics.

Table 1: In Vitro Activity of Farothis compound against Streptococcus pneumoniae

Penicillin SusceptibilityFarothis compound MIC₉₀ (µg/mL)Penicillin G MIC₉₀ (µg/mL)Cefaclor MIC₉₀ (µg/mL)Cefcapene MIC₉₀ (µg/mL)Cefditoren MIC₉₀ (µg/mL)
Susceptible (PSSP)0.032[2]0.063[2]2[2]0.25[2]0.125[2]
Resistant (PRSP)0.5[2]2[2]>128[2]1[2]1[2]

Table 2: In Vitro Activity of Sulothis compound against Enterobacterales

Organism/PhenotypeSulothis compound MIC₅₀ (µg/mL)Sulothis compound MIC₉₀ (µg/mL)
Escherichia coli (ESBL-phenotype)0.030.06
Klebsiella pneumoniae (ESBL-phenotype)0.061
Ciprofloxacin-non-susceptible0.03-0.060.12-0.5
Trimethoprim/sulfamethoxazole-non-susceptible0.03-0.060.12-0.5
Nitrofurantoin-non-susceptible0.03-0.060.12-0.5

Data from a study evaluating sulothis compound against contemporary clinical isolates.[3]

Table 3: Clinical Efficacy of Tebithis compound HBr for Complicated Urinary Tract Infections (cUTIs)

EndpointTebithis compound HBr (Oral)Imithis compound-Cilastatin (IV)Treatment Difference (95% CI)
Overall Success Rate58.5% (261/446)[4]60.2% (291/483)[4]-1.3% (-7.5% to 4.8%)[4]
Clinical Cure Rate93.5% (417/446)[4]95.2% (460/483)[4]-1.6% (-4.7% to 1.4%)[4]
Microbiological Response Rate60.3% (269/446)[4]61.3% (296/483)[4]-0.8% (-6.9% to 5.3%)[4]

Data from the PIVOT-PO Phase III clinical trial.[4]

Table 4: Clinical Efficacy of Oral Sulothis compound for Uncomplicated Urinary Tract Infections (uUTIs)

EndpointSulothis compound/ProbenecidAmoxicillin/Clavulanate (Augmentin®)
Overall Response Rate61.7%[4]55.0%[4]
Clinical Success77.3%76.7%
Microbiological Success75.2%66.7%

Data from the REASSURE Phase 3 clinical trial.[4]

Visualizing the Science: Diagrams of Pathways and Workflows

Visual representations are crucial for understanding the complex processes involved in antibiotic development and action.

Antibiotic_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Identification Target Identification (e.g., PBPs) Compound_Screening Compound Screening (High-Throughput Screening) Target_Identification->Compound_Screening Hit_Identification Hit Identification Compound_Screening->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Testing (MIC, MBC, PBP affinity) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Animal Models (Efficacy and Toxicity) In_Vitro_Testing->In_Vivo_Testing ADME_Tox ADME/Tox Studies (Absorption, Distribution, Metabolism, Excretion, Toxicology) In_Vivo_Testing->ADME_Tox Phase_I Phase I Trials (Safety and Dosage) ADME_Tox->Phase_I Phase_II Phase II Trials (Efficacy and Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Phase_III->Regulatory_Approval

Caption: A generalized workflow for the discovery and development of new antibiotics.

Penem_Mechanism_of_Action This compound This compound Antibiotic PBP Penicillin-Binding Protein (PBP) (Transpeptidase) This compound->PBP Covalent Binding (Inhibition) Cross_linking Peptidoglycan Cross-linking PBP->Cross_linking Catalyzes Peptidoglycan_Precursors Peptidoglycan Precursors (Lipid II) Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Precursors->Cell_Wall_Synthesis Cell_Wall_Synthesis->Cross_linking Cell_Lysis Cell Lysis and Death Cross_linking->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of this compound antibiotics via inhibition of PBP.

Bacterial_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Antibiotic Target_Site Penicillin-Binding Protein (PBP) This compound->Target_Site Binds to Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters cell Beta_Lactamase Enzymatic Degradation (β-lactamase production) Bacterial_Cell->Beta_Lactamase Produces Efflux_Pump Efflux Pumps (Active removal of antibiotic) Bacterial_Cell->Efflux_Pump Expresses Porin_Modification Porin Channel Modification (Reduced uptake) Bacterial_Cell->Porin_Modification Alters PBP_Alteration Target Site Modification (Altered PBP structure) Bacterial_Cell->PBP_Alteration Mutates gene for Beta_Lactamase->this compound Inactivates Efflux_Pump->this compound Expels Porin_Modification->this compound Blocks entry PBP_Alteration->this compound Prevents binding

Caption: Common mechanisms of bacterial resistance to this compound antibiotics.

Conclusion and Future Directions

The discovery and development of novel this compound antibiotic scaffolds remain a critical area of research in the fight against antimicrobial resistance. The unique structural features of penems offer a versatile platform for the design of potent new drugs. As demonstrated by the promising clinical data for agents like tebithis compound HBr and sulothis compound, innovation in this class continues to provide hope for new treatment options, including orally available formulations that can reduce hospitalization and healthcare costs.

Future research will likely focus on the development of penems with activity against carbathis compound-resistant Enterobacteriaceae (CRE) and other multidrug-resistant pathogens. This will involve the exploration of novel side chains that can evade or inhibit β-lactamases, as well as modifications to the core scaffold to enhance PBP binding affinity and improve pharmacokinetic profiles. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of life-saving this compound antibiotics.

References

The Structural Architecture of Penem and Carbapenem Antibiotics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural classification of penem and carbathis compound antibiotics. It delves into their core structural features, classification systems, and the relationship between structure and antimicrobial activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antibacterial agents.

Core Structural Features: A Tale of Two Rings

Penems and carbapenems are subclasses of β-lactam antibiotics, characterized by a bicyclic core structure. This core consists of a four-membered β-lactam ring fused to a five-membered ring. The fundamental difference between these two classes lies in the atom at the C1 position of the five-membered ring.[1]

  • Penems: Possess a sulfur atom at the C1 position, forming a thiazoline ring fused to the β-lactam ring.[2][3] This structure is entirely synthetic and does not occur naturally.[3]

  • Carbapenems: Feature a carbon atom at the C1 position, creating a pyrroline ring fused to the β-lactam ring.[1][2] The first carbathis compound, thienamycin, was a naturally occurring compound isolated from Streptomyces cattleya.[4]

A key feature common to both classes is a double bond between the C2 and C3 atoms of the five-membered ring. This unsaturation increases the strain of the bicyclic system, thereby enhancing the reactivity of the β-lactam ring towards its bacterial targets, the Penicillin-Binding Proteins (PBPs).[2]

Structural Classification of this compound Antibiotics

Penems are primarily classified based on the nature of the side chain attached at the C2 position of the thiazoline ring. This side chain significantly influences the antibiotic's spectrum of activity, pharmacokinetic properties, and stability.

The major subgroups of penems include:

  • Alkylpenems: Characterized by an alkyl substituent at the C2 position.

  • Arylpenems: Feature an aryl group at the C2 position.

  • Thiopenems: Possess a thio-substituent at the C2 position.

  • Oxypenems: Characterized by an oxygen-linked substituent at the C2 position.

  • Aminopenems: Contain a nitrogen-linked substituent at the C2 position.

dot

Caption: Structural Classification of this compound Antibiotics.

Examples of clinically relevant penems include Farothis compound and Sulothis compound.

Structural Classification of Carbathis compound Antibiotics

Carbapenems are a diverse class of β-lactam antibiotics with a broad spectrum of activity. Their classification is often based on the spectrum of activity, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter species. Another key structural feature that influences their properties is the substituent at the C1 position.

A common classification divides carbapenems into two main groups:

  • Group 1 Carbapenems: This group is primarily represented by Ertathis compound . It is characterized by a narrower spectrum of activity compared to Group 2 carbapenems and is not active against Pseudomonas aeruginosa and Acinetobacter species.

  • Group 2 Carbapenems: This group includes Imithis compound, Merothis compound, and Dorithis compound . They possess a broader spectrum of activity, including potent activity against Pseudomonas aeruginosa and Acinetobacter species.

A significant structural feature of many carbapenems, such as thienamycin and its derivatives, is the presence of a hydroxyethyl side chain at the C6 position. The trans stereochemistry of this substituent is crucial for their stability against many β-lactamases.[4] Furthermore, the introduction of a methyl group at the C1 position, as seen in merothis compound, enhances stability against human renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate certain carbapenems like imithis compound.[4]

dot

Caption: Structural Classification of Carbathis compound Antibiotics.

Quantitative Data on Antimicrobial Activity

The in vitro activity of this compound and carbathis compound antibiotics is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The MIC90 value represents the concentration required to inhibit 90% of the tested isolates.

Table 1: In Vitro Activity of this compound Antibiotics (MIC90 in µg/mL)

OrganismFarothis compoundSulothis compound
Escherichia coli-0.03-0.06
Klebsiella pneumoniae-0.06-1
Proteus mirabilis-0.25
Staphylococcus aureus (MSSA)-0.25
Enterococcus faecalis-Poor Activity
Pseudomonas aeruginosaNot ActiveNot Active

Data sourced from multiple studies.[2][5]

Table 2: In Vitro Activity of Carbathis compound Antibiotics (MIC90 in µg/mL)

OrganismImithis compoundMerothis compoundErtathis compoundDorithis compound
Escherichia coli0.25≤0.060.015≤0.03
Klebsiella pneumoniae0.50.060.030.06
Pseudomonas aeruginosa4-162-8>162-4
Acinetobacter baumannii88>164
Staphylococcus aureus (MSSA)≤0.060.060.120.25
Enterococcus faecalis48>16>16

Data compiled from various sources.

Pharmacokinetic Properties

The pharmacokinetic profiles of penems and carbapenems are crucial for their clinical efficacy. Key parameters include plasma half-life (t½), protein binding, and the route of elimination.

Table 3: Comparative Pharmacokinetic Parameters

AntibioticClassPlasma Half-life (t½)Protein BindingPrimary Route of EliminationStability to DHP-I
Farothis compound This compound~1 hour~80-90%RenalStable
Sulothis compound This compound~1 hourHighRenalStable
Imithis compound Carbathis compound~1 hour~20%RenalSusceptible
Merothis compound Carbathis compound~1 hour~2%RenalStable
Ertathis compound Carbathis compound~4 hours~95%RenalStable
Dorithis compound Carbathis compound~1 hour~8%RenalStable

Note: Imithis compound is co-administered with cilastatin, a DHP-I inhibitor, to prevent its renal metabolism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Workflow:

dot

MIC_Workflow A Prepare serial two-fold dilutions of the antibiotic in Mueller-Hinton broth in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (0.5 McFarland standard). A->B C Inoculate each well of the microtiter plate with the bacterial suspension. B->C D Incubate the plate at 35-37°C for 16-20 hours. C->D E Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. D->E

Caption: Broth Microdilution MIC Determination Workflow.

Detailed Methodology:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: After incubation, the plate is examined for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Synthesis of Farothis compound Sodium (Illustrative)

The synthesis of this compound antibiotics is a complex multi-step process. The following is a simplified representation of a potential synthetic route for Farothis compound sodium, based on information from synthetic chemistry literature and patents.

Logical Flow of Synthesis:

Faropenem_Synthesis A Start with a protected azetidinone precursor. B Introduce the C2 side chain via reaction with a derivative of (R)-tetrahydrofuran-2-thiocarboxylic acid. A->B C Formation of the this compound bicyclic system through intramolecular cyclization. B->C D Deprotection of the hydroxyl and carboxylic acid groups. C->D E Salt formation with a sodium source to yield Farothis compound sodium. D->E

Caption: Mechanism of Action of this compound and Carbathis compound Antibiotics.

The β-lactam ring of these antibiotics covalently binds to the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, penems and carbapenems prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and bacterial death. [4]

Conclusion

The structural classification of this compound and carbathis compound antibiotics is rooted in the distinct atomic composition of their bicyclic core structures. This fundamental difference, along with variations in their side chains, dictates their spectrum of antimicrobial activity, pharmacokinetic properties, and stability against inactivating enzymes. A thorough understanding of these structure-activity relationships is paramount for the rational design and development of novel β-lactam antibiotics to combat the ever-growing threat of antimicrobial resistance. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of these critical classes of antibacterial agents.

References

understanding the spectrum of activity for different penem derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrum of activity for various penem derivatives, a class of β-lactam antibiotics critical in the management of infectious diseases. This document details their comparative in vitro activity against a range of clinically relevant bacteria, outlines the experimental protocols for determining their efficacy, and illustrates their mechanism of action.

Introduction to this compound Derivatives

Penems are a subclass of β-lactam antibiotics characterized by a fused β-lactam and a five-membered unsaturated ring containing a sulfur atom.[1] They are synthetic compounds that do not occur naturally.[1] Like other β-lactams, their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2][3] This guide focuses on the following key this compound derivatives: imithis compound, merothis compound, dorithis compound, ertathis compound, panithis compound, biathis compound, and tebithis compound.

Comparative In Vitro Activity

The in vitro activity of this compound derivatives is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for key this compound derivatives against a panel of Gram-positive, Gram-negative, and anaerobic bacteria. Data has been compiled from various surveillance studies and research articles.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound Derivatives against Gram-Positive Aerobes

OrganismImithis compoundMerothis compoundDorithis compoundErtathis compoundPanithis compoundBiathis compoundTebithis compound
Staphylococcus aureus (MSSA)0.06 - 0.250.06 - 0.12≤0.060.03 - 0.120.120.060.03
Staphylococcus aureus (MRSA)>32>168>8>16>16>16
Streptococcus pneumoniae (Penicillin-susceptible)≤0.06≤0.06≤0.0150.015≤0.06≤0.06≤0.015
Streptococcus pneumoniae (Penicillin-resistant)0.250.5110.50.50.25
Enterococcus faecalis2 - 44 - 84>8441

Note: MIC values can vary between studies due to differences in testing methodology and geographic location of bacterial isolates.

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound Derivatives against Gram-Negative Aerobes

OrganismImithis compoundMerothis compoundDorithis compoundErtathis compoundPanithis compoundBiathis compoundTebithis compound
Escherichia coli0.250.060.120.030.120.060.06
Klebsiella pneumoniae0.50.120.250.060.250.120.06
Pseudomonas aeruginosa4 - 82 - 42>16818 - 32
Acinetobacter baumannii2 - 88 - 168>16840.06 - 8
Enterobacter cloacae0.50.250.50.120.50.250.12
Haemophilus influenzae≤1≤0.5≤0.5≤0.5≤1≤0.5≤0.25

Note: Ertathis compound generally shows limited activity against non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter species.[4][5]

Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound Derivatives against Anaerobic Bacteria

OrganismImithis compoundMerothis compoundDorithis compoundErtathis compoundPanithis compoundBiathis compoundTebithis compound
Bacteroides fragilis group0.25 - 10.25 - 1110.50.251
Clostridium difficile8444844
Prevotella spp.≤0.5≤0.5≤0.5≤0.5≤0.5≤0.5≤0.5
Fusobacterium spp.≤0.25≤0.25≤0.25≤0.25≤0.25≤0.25≤0.25

Note: Most penems demonstrate excellent activity against a wide range of anaerobic bacteria.[6]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is performed following standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI). The two primary methods are broth microdilution and agar dilution.

Broth Microdilution Method (CLSI M07)

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of each this compound derivative at a concentration of 1280 µg/mL or at least 10 times the highest concentration to be tested.[7] The solvent used depends on the solubility of the specific this compound derivative.

  • Preparation of Microdilution Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well plate. Add 50 µL of the antibiotic stock solution to the first well of a row and perform serial twofold dilutions by transferring 50 µL from well to well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[8] This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well with 10 µL of the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air for most aerobic bacteria.[9]

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[9]

Agar Dilution Method (CLSI M07 for Aerobes, M11 for Anaerobes)

This method involves incorporating the antibiotic into an agar medium, which is then inoculated with the test organism.

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions as described for the broth microdilution method.

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar for aerobes, Brucella agar with supplements for anaerobes) containing serial twofold dilutions of the antibiotic.[10] A 1:10 dilution of the antibiotic stock solution is added to the molten agar before it solidifies.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Using a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of each agar plate, resulting in a final inoculum of approximately 10^4 CFU per spot.

  • Incubation: Incubate the plates at 35°C for 16-20 hours for aerobes.[11] For anaerobic bacteria, incubate in an anaerobic atmosphere for 48 hours.[10]

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.

Mechanism of Action and Signaling Pathway

This compound derivatives exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[3] PBPs are responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. The inhibition of PBPs leads to a defective cell wall, ultimately causing cell lysis and death.[2]

Different this compound derivatives exhibit varying affinities for different PBPs, which can influence their spectrum of activity.[12][13] For example, imithis compound has a high affinity for PBP-2 and PBP-1a/1b in E. coli, while merothis compound also targets PBP-3.[3][14] Biathis compound binds strongly to PBP-2 in E. coli and P. aeruginosa, and PBP-1 in S. aureus.[12] Tebithis compound is a potent inhibitor of multiple PBPs, but primarily targets PBP-2 in Gram-negative bacteria.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_penems This compound Derivatives UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Chain Lipid_II->Nascent_PG Transglycosylase (PBP1a/1b) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP2, PBP3) Imithis compound Imithis compound Imithis compound->Nascent_PG Inhibits PBP1a/1b, PBP2 Merothis compound Merothis compound Merothis compound->Crosslinked_PG Inhibits PBP2, PBP3 Dorithis compound Dorithis compound Dorithis compound->Crosslinked_PG Inhibits PBP2, PBP3 Ertathis compound Ertathis compound Ertathis compound->Crosslinked_PG Inhibits PBPs Biathis compound Biathis compound Biathis compound->Nascent_PG Inhibits PBP1, PBP2 Tebithis compound Tebithis compound Tebithis compound->Crosslinked_PG Inhibits PBP2

Caption: Inhibition of Peptidoglycan Synthesis by this compound Derivatives.

The diagram above illustrates the key stages of bacterial cell wall peptidoglycan synthesis and the points of inhibition by various this compound derivatives through their binding to specific penicillin-binding proteins (PBPs).

Conclusion

This compound derivatives are a potent class of antibiotics with a broad spectrum of activity against many clinically important pathogens. While there are similarities in their overall antibacterial coverage, key differences exist, particularly in their activity against non-fermenting Gram-negative bacilli. Understanding these differences, the standardized methods for their evaluation, and their precise mechanism of action is crucial for their appropriate clinical use and for the development of new agents in this class to combat emerging antibiotic resistance.

References

penem core structure and its influence on antibacterial efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Drug Development Professionals

Published: October 28, 2025

Abstract

The penem class of β-lactam antibiotics represents a critical area of research in the ongoing battle against antimicrobial resistance. Structurally a hybrid between penicillins and cephalosporins, penems possess a unique unsaturated five-membered ring fused to the β-lactam core, granting them a broad spectrum of activity and increased stability against many β-lactamase enzymes. This document provides a detailed examination of the this compound core structure, its influence on antibacterial efficacy, the mechanisms of action and resistance, and the key experimental protocols used in their evaluation. Quantitative data on the performance of notable this compound compounds are presented for comparative analysis, and critical pathways and workflows are visualized to aid in comprehension.

Introduction to Penems

Penems are a potent subclass of β-lactam antibiotics characterized by a β-lactam ring fused to an unsaturated five-membered thiazole ring.[1][2] This core structure, known as the 4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one ring system, distinguishes them from other β-lactams like penicillins (which have a saturated thiazolidine ring) and carbapenems (which have a carbon atom instead of sulfur at the C4 position).[1][2] This structural distinction is pivotal, affording penems a broader spectrum of activity and enhanced resistance to hydrolysis by many bacterial β-lactamase enzymes.[3]

Typically reserved as last-resort antibiotics, penems, and more broadly carbapenems, are crucial for treating severe infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[3][4] Notable examples of penems that have been developed include farothis compound and sulothis compound, with sulothis compound recently gaining FDA approval for treating uncomplicated urinary tract infections caused by susceptible bacteria in adult women with limited treatment options.[1][2][5]

The this compound Core Structure and its Influence on Efficacy

The antibacterial efficacy of a this compound is intrinsically linked to its core structure and the substitutions made at various positions. The key structural features influencing activity are the C2 side chain, the C6 side chain, and the stereochemistry of the fused ring system.

Structural Comparison: this compound vs. Carbathis compound

The fundamental difference between penems and carbapenems lies in the atom at position 4 of the five-membered ring. Penems contain a sulfur atom, whereas carbapenems have a carbon atom. This seemingly minor change has significant implications for the molecule's stability, strain, and ultimately, its antibacterial profile.

G cluster_this compound This compound Core Structure cluster_carbathis compound Carbathis compound Core Structure penem_img penem_img carbapenem_img carbapenem_img penem_label (5R)-4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one carbapenem_label (5R)-1-azabicyclo[3.2.0]hept-2-en-7-one cluster_periplasm This compound This compound Antibiotic Porin Outer Membrane Porin (e.g., OprD) This compound->Porin 1. Entry Periplasm Periplasmic Space PBP Penicillin-Binding Protein (PBP) Periplasm->PBP 2. Binding & Acylation Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan 3. Inhibition Lysis Cell Lysis & Death Peptidoglycan->Lysis 4. Disruption cluster_membrane Gram-Negative Bacterial Cell Envelope This compound This compound Antibiotic Carbapenemase 1. Enzymatic Degradation (Carbapenemase) This compound->Carbapenemase Hydrolysis PorinLoss 2. Porin Channel Loss This compound->PorinLoss Blocked Entry Efflux 3. Efflux Pump This compound->Efflux Expulsion PBP_mod 4. PBP Target Modification This compound->PBP_mod Reduced Affinity OuterMembrane Outer Membrane Periplasm Periplasm Cytoplasm Cytoplasm start Start prep_abx 1. Prepare Serial Dilutions of this compound Antibiotic start->prep_abx prep_media 2. Incorporate Antibiotic into Molten Agar prep_abx->prep_media pour_plates 3. Pour and Solidify Agar Plates prep_media->pour_plates inoculate 5. Spot Inoculum onto Each Plate pour_plates->inoculate prep_inoculum 4. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 6. Incubate Plates (16-20h at 37°C) inoculate->incubate read_mic 7. Read Plates and Determine MIC incubate->read_mic end End read_mic->end

References

The Architecture of Nature's Potent Antibiotics: A Technical Guide to the Biosynthesis of Naturally Occurring Penem Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The penem class of β-lactam antibiotics represents a critical component of our arsenal against multidrug-resistant bacteria. While clinically used penems are synthetic, nature has devised intricate biosynthetic pathways to construct the closely related and highly potent carbathis compound core. Understanding these natural pathways offers a blueprint for enzymatic synthesis, the discovery of novel derivatives, and the bioengineering of improved production systems. This technical guide provides an in-depth exploration of the biosynthesis of naturally occurring carbapenems, focusing on the well-characterized pathways to 1-carbapen-2-em-3-carboxylic acid and the more complex thienamycin. It presents a compilation of quantitative data, detailed experimental protocols for key analytical and molecular biology techniques, and visualizations of the biosynthetic machinery.

Introduction: Differentiating Penems and Naturally Occurring Carbapenems

It is crucial to first distinguish between the terms 'this compound' and 'carbathis compound'. Penems are a class of synthetic β-lactam antibiotics characterized by a thienyl ring fused to the β-lactam core. In contrast, naturally occurring compounds with a similar bicyclic core structure are predominantly carbapenems, where a carbon atom replaces the sulfur in the five-membered ring. These natural products, isolated from various bacteria, particularly of the Streptomyces and Erwinia genera, serve as the foundational inspiration for synthetic penems. This guide focuses on the biosynthesis of these naturally occurring carbapenems.

The biosynthesis of the simplest carbathis compound, (5R)-carbapen-2-em-3-carboxylic acid, is remarkably efficient, requiring only three enzymes: CarA, CarB, and CarC.[1] The pathway to the more complex thienamycin, produced by Streptomyces cattleya, is more intricate but shares a common enzymatic foundation for the initial steps.[1]

Biosynthesis Pathways of Naturally Occurring Carbapenems

The biosynthesis of carbapenems can be broadly categorized into the assembly of the carbapenam core and subsequent modifications that lead to the diversity of natural products.

The Core Pathway: Biosynthesis of 1-carbapen-2-em-3-carboxylic acid in Erwinia carotovora

The biosynthesis of the simplest carbathis compound is a three-step enzymatic cascade:

  • Formation of (2S,5S)-carboxymethylproline: Carboxymethylproline synthase (CarB), a member of the crotonase superfamily, catalyzes the condensation of L-glutamate γ-semialdehyde with malonyl-CoA.[1]

  • β-Lactam Ring Formation: Carbapenam synthetase (CarA) utilizes ATP to catalyze the formation of the four-membered β-lactam ring, yielding (3S,5S)-carbapenam-3-carboxylic acid.[1]

  • Desaturation and Epimerization: The final step is a remarkable transformation catalyzed by carbathis compound synthase (CarC), a non-heme iron α-ketoglutarate-dependent oxygenase. CarC introduces a double bond between C2 and C3 and inverts the stereochemistry at the C5 position to produce the biologically active (5R)-carbapen-2-em-3-carboxylic acid.[1][2]

Carbapenem_Biosynthesis cluster_0 Biosynthesis of 1-carbapen-2-em-3-carboxylic acid L-glutamate_gamma-semialdehyde L-glutamate γ-semialdehyde CMP (2S,5S)-carboxymethylproline L-glutamate_gamma-semialdehyde->CMP CarB Malonyl-CoA Malonyl-CoA Malonyl-CoA->CMP Carbapenam (3S,5S)-carbapenam-3-carboxylic acid CMP->Carbapenam CarA (ATP-dependent) Carbathis compound (5R)-carbapen-2-em-3-carboxylic acid Carbapenam->Carbathis compound CarC (Desaturation & Epimerization)

Biosynthesis of 1-carbapen-2-em-3-carboxylic acid.

The Thienamycin Pathway in Streptomyces cattleya

The biosynthesis of thienamycin, a more complex and potent carbathis compound, begins with a similar sequence of reactions. The enzymes responsible for the initial steps, ThnE and ThnM, are orthologues of CarB and CarA, respectively, and are functionally and stereochemically equivalent, though they exhibit different catalytic efficiencies.[1] The subsequent steps in the thienamycin pathway involve a series of modifications, including the attachment of a cysteaminyl side chain at C2 and a hydroxyethyl group at C6, which are catalyzed by a larger set of enzymes encoded within the thienamycin gene cluster.

Quantitative Data

A comprehensive understanding of these biosynthetic pathways requires quantitative analysis of the enzymes and overall product yields. The following tables summarize available data.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKM (mM)kcat (s-1)kcat/KM (mM-1s-1)Reference
ThnMStreptomyces cattleya(2S,5S)-carboxymethylproline0.115 ± 0.0140.30 ± 0.010.260 ± 0.033[1]
Table 2: Fermentation Titers of Naturally Occurring Carbapenems
CompoundProducer OrganismFermentation TiterReference
ThienamycinStreptomyces cattleyaLow titers (commercial production is challenging)[3]
1-carbapen-2-em-3-carboxylic acidErwinia carotovoraComparable to heterologous expression in E. coli[1]

Note: Specific numerical values for fermentation titers are often proprietary or not widely published. The low yield of thienamycin from its natural producer was a major driver for the development of synthetic routes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of carbathis compound biosynthesis.

Cloning of the car Gene Cluster from Erwinia carotovora

This protocol outlines the general steps for cloning the carABC operon for heterologous expression.

1. Genomic DNA Isolation:

  • Culture Erwinia carotovora in a suitable medium (e.g., Luria-Bertani broth) overnight.

  • Harvest cells by centrifugation.

  • Isolate high-quality genomic DNA using a commercial genomic DNA purification kit, following the manufacturer's instructions.

2. PCR Amplification:

  • Design primers flanking the carABC gene cluster based on the published sequence. Incorporate appropriate restriction sites for cloning into the desired expression vector (e.g., pET24a(+)).

  • Perform PCR using a high-fidelity DNA polymerase. The PCR reaction mixture should contain:

    • 50-100 ng of E. carotovora genomic DNA

    • 0.5 µM of each primer

    • 200 µM of each dNTP

    • 1x High-Fidelity PCR buffer

    • 1-2 units of high-fidelity DNA polymerase

  • Use a thermal cycling program with an annealing temperature optimized for the designed primers and an extension time sufficient for the amplification of the entire cluster.

3. Vector and Insert Preparation:

  • Digest the expression vector and the purified PCR product with the selected restriction enzymes.

  • Purify the digested vector and insert using a gel extraction kit.

4. Ligation and Transformation:

  • Ligate the digested carABC insert into the prepared expression vector using T4 DNA ligase.

  • Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate the transformed cells on selective agar plates (e.g., LB agar with kanamycin for pET24a(+)).

5. Verification of Clones:

  • Screen colonies by colony PCR using the gene-specific primers.

  • Confirm the sequence and orientation of the insert in positive clones by Sanger sequencing.

Cloning_Workflow gDNA_Isolation Genomic DNA Isolation (E. carotovora) PCR_Amplification PCR Amplification (carABC cluster) gDNA_Isolation->PCR_Amplification Digestion Restriction Enzyme Digestion PCR_Amplification->Digestion Ligation Ligation into Expression Vector Digestion->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Clone Screening and Sequencing Transformation->Screening

Workflow for cloning the car gene cluster.

Heterologous Expression and Detection of Carbathis compound Production

1. Protein Expression:

  • Inoculate a single colony of the recombinant E. coli strain into a starter culture with the appropriate antibiotic selection.

  • Grow overnight at 37°C with shaking.

  • Inoculate a larger volume of expression medium with the starter culture.

  • Grow the culture to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

2. Sample Preparation:

  • Harvest the cells by centrifugation.

  • The supernatant can be directly used for bioassays.

3. Bioassay for Carbathis compound Detection:

  • Prepare agar plates seeded with a β-lactam-sensitive indicator strain (e.g., E. coli ESS).

  • Apply sterile paper discs onto the agar surface.

  • Pipette a defined volume of the culture supernatant onto the paper discs.

  • Incubate the plates overnight at 37°C.

  • The presence of a zone of inhibition around the disc indicates carbathis compound production.[1]

Enzyme Assay for Carbathis compound Synthase (CarC)

This protocol is based on the known dependencies of CarC and can be adapted for quantitative measurements.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • The reaction mixture should contain:

    • 100 µM (3S,5S)-carbapenam-3-carboxylic acid (substrate)

    • 200 µM α-ketoglutarate

    • 200 µM Ascorbate

    • 50 µM (NH4)2Fe(SO4)2

    • Purified CarC enzyme (concentration to be optimized)

2. Reaction and Analysis:

  • Initiate the reaction by adding the enzyme.

  • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a quenching agent (e.g., EDTA or by boiling).

  • Analyze the formation of (5R)-carbapen-2-em-3-carboxylic acid by HPLC or bioassay.

Conclusion and Future Perspectives

The biosynthesis of naturally occurring carbapenems is a testament to the efficiency and elegance of enzymatic synthesis. While significant progress has been made in elucidating the genetic and biochemical basis of these pathways, key knowledge gaps remain, particularly in the detailed kinetic characterization of all the biosynthetic enzymes. Filling these gaps will be crucial for the rational engineering of these pathways for the industrial production of carbathis compound precursors and novel antibiotic derivatives. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to harness the power of nature's biosynthetic machinery in the fight against antibiotic resistance.

References

In-Vitro Evaluation of New Penem Compounds Against ESKAPE Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The ESKAPE Pathogen Threat

The acronym ESKAPE designates a group of six multidrug-resistant (MDR) bacteria that are a leading cause of life-threatening nosocomial (hospital-acquired) infections worldwide.[1] These pathogens are notorious for their ability to "escape" the biocidal action of conventional antimicrobial agents, presenting a significant challenge to clinicians and public health. The World Health Organization (WHO) has classified several of these as priority pathogens for which new antibiotics are urgently needed.[1][2]

The ESKAPE pathogens include:

  • Enterococcus faecium (Gram-positive)

  • Staphylococcus aureus (Gram-positive)

  • Klebsiella pneumoniae (Gram-negative)

  • Acinetobacter baumannii (Gram-negative)

  • Pseudomonas aeruginosa (Gram-negative)

  • Enterobacter species (Gram-negative)

A primary driver of their resistance is the production of enzymes, such as extended-spectrum β-lactamases (ESBLs) and carbapenemases, which inactivate β-lactam antibiotics—a cornerstone of antibacterial therapy.[3] Penems, a subclass of carbathis compound antibiotics, are often reserved as last-line agents against these challenging infections due to their broad spectrum of activity and stability against many β-lactamases.[4] This guide provides a technical overview of the essential in-vitro methodologies required to evaluate the efficacy of novel this compound compounds against the ESKAPE pathogens.

This compound Antibiotics: Mechanism of Action and Resistance

Penems, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[4] This disruption leads to a loss of cell wall integrity, ultimately causing cell lysis and death.

However, ESKAPE pathogens have evolved sophisticated resistance mechanisms to counter this action. The most clinically significant of these are:

  • Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, OXA-types), that hydrolyze the β-lactam ring, inactivating the drug.[3]

  • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the this compound antibiotic.

  • Reduced Permeability: In Gram-negative bacteria, the loss or modification of outer membrane porin channels (e.g., OprD in P. aeruginosa) restricts drug entry into the cell.[2]

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the cell before it can reach its PBP target.[1]

A visual representation of these interactions is provided below.

cluster_outside Bacterial Exterior cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_peri Periplasmic Space cluster_im Inner Membrane This compound This compound Compound porin Porin Channel (e.g., OprD) This compound->porin Entry carbapenemase Carbapenemase (e.g., KPC, NDM, OXA) porin->carbapenemase Periplasmic Transit carbapenemase->this compound Drug Inactivation (Resistance) pbp Penicillin-Binding Protein (PBP) carbapenemase->pbp Inhibition of Cell Wall Synthesis (Mechanism of Action) efflux Efflux Pump efflux->this compound porin_loss Porin Loss/ Mutation (Resistance) porin_loss->porin pbp_mod PBP Modification (Resistance) pbp_mod->pbp

This compound mechanism of action and key bacterial resistance pathways.

Quantitative Data: In-Vitro Susceptibility

The primary metric for in-vitro efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data is often presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Below are comparative MIC data for established carbapenems and the newer this compound, sulothis compound, against ESKAPE pathogens.

Pathogen Compound MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
E. faecium Sulothis compound>100>100[5]
Imithis compound>8>8[6]
Merothis compound>8>8[6]
S. aureus (MRSA) Sulothis compound5050[5]
Imithis compound1632[6]
Merothis compound1632[6]
Dorithis compound432[7]
K. pneumoniae Sulothis compound0.030.12[8]
Imithis compound0.250.5[9]
Merothis compound0.0320.094[9]
Dorithis compound0.0230.094[9]
A. baumannii Sulothis compound1.561.56[5]
Imithis compound32128[9]
Merothis compound3264[9]
Dorithis compound3264[9]
P. aeruginosa Sulothis compound5050[5]
Imithis compound1.532[9]
Merothis compound0.3816[9]
Dorithis compound0.388[9]
Enterobacter spp. Sulothis compound0.120.5[10]
Imithis compound0.250.5[9]
Merothis compound0.0320.094[9]
Dorithis compound0.0230.094[9]

Note: MIC values can vary significantly based on the specific strains tested and their resistance mechanisms (e.g., presence of carbapenemases).

Experimental Protocols

Accurate and reproducible in-vitro testing is paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[11]

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the MIC of a compound by challenging a standardized bacterial inoculum with serial dilutions of the agent in a liquid growth medium.

Materials:

  • 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test this compound compound, stock solution

  • Bacterial isolates (ESKAPE pathogens)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer. d. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: a. Prepare serial two-fold dilutions of the this compound compound in CAMHB directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the starting drug concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and so on, creating a dilution series. b. The final volume in each well before inoculation should be 50 µL (or 100 µL depending on the specific CLSI M07 variation followed).

  • Inoculation: a. Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum, bringing the final volume to 100 µL. b. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the this compound compound at which there is no visible growth.

The workflow for this protocol is visualized below.

start Start: Isolate ESKAPE Pathogen culture 1. Prepare Overnight Culture (18-24h on Agar Plate) start->culture suspension 2. Create Bacterial Suspension in Saline culture->suspension mcfarland 3. Adjust to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) suspension->mcfarland dilution 4. Prepare Final Inoculum in CAMHB (~5x10^5 CFU/mL) mcfarland->dilution inoculate 6. Inoculate Wells with Final Inoculum dilution->inoculate plate_prep 5. Prepare 2-fold Serial Dilutions of this compound Compound in 96-Well Plate plate_prep->inoculate incubate 7. Incubate Plate (16-20h at 35°C) inoculate->incubate read 8. Read Plate for Turbidity incubate->read end End: Determine MIC Value read->end

Workflow for MIC determination via broth microdilution.
Protocol: Time-Kill Kinetic Assay

This dynamic assay evaluates the rate of bacterial killing over time when exposed to a constant concentration of an antibiotic. It helps determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

  • Culture tubes or flasks

  • Standardized bacterial inoculum (prepared as in 4.1)

  • CAMHB

  • Test this compound compound at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Shaking incubator (35°C ± 2°C)

Procedure:

  • Setup: a. Prepare tubes containing CAMHB with the this compound compound at the desired concentrations. Also, prepare a drug-free growth control tube. b. Inoculate each tube with the standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Time-Point Sampling: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube. b. Perform serial 10-fold dilutions of the aliquot in sterile cold saline to neutralize antibiotic carryover.

  • Enumeration: a. Plate a known volume (e.g., 100 µL) from appropriate dilutions onto agar plates. b. Incubate the plates at 35°C ± 2°C for 18-24 hours. c. Count the number of colonies (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point.

  • Interpretation: a. Plot the log₁₀ CFU/mL versus time for each concentration. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. c. Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL.

Protocol: Biofilm Inhibition Assay

Many ESKAPE pathogens form biofilms, which contribute significantly to antibiotic tolerance. This assay measures a compound's ability to prevent biofilm formation.

Materials:

  • 96-well flat-bottom tissue culture-treated plates

  • Tryptic Soy Broth (TSB) or other suitable medium

  • Standardized bacterial inoculum

  • Test this compound compound

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Plate reader (OD₅₇₀₋₆₀₀ nm)

Procedure:

  • Inoculation and Treatment: a. Add 100 µL of sterile broth containing serial dilutions of the this compound compound to the wells of a 96-well plate. b. Add 100 µL of a standardized bacterial inoculum (~10⁷ CFU/mL) to each well. c. Include growth control (inoculum, no drug) and sterility control (broth only) wells.

  • Incubation: a. Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing and Staining: a. Gently discard the planktonic (free-floating) cells from the wells. b. Wash the wells carefully three times with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. c. Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature. This stains the adhered biofilm biomass.

  • Solubilization and Quantification: a. Discard the crystal violet solution and wash the wells again with PBS. b. Air dry the plate completely. c. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm. d. Read the absorbance of the solubilized stain in a plate reader at a wavelength of 570-600 nm.

  • Interpretation: a. A reduction in absorbance in the treated wells compared to the growth control indicates inhibition of biofilm formation. The Minimum Biofilm Inhibitory Concentration (MBIC) can be determined.

Conclusion

The evaluation of new this compound compounds against ESKAPE pathogens requires a systematic, multi-faceted in-vitro approach. Standardized MIC determination provides a crucial baseline of potency, while kinetic assays like time-kill studies offer deeper insight into the bactericidal or bacteriostatic nature of the compound. Furthermore, given the clinical importance of biofilms in persistent infections, assays to determine a compound's anti-biofilm activity are essential for a comprehensive preclinical assessment. The protocols and data frameworks outlined in this guide provide a robust foundation for researchers and drug developers working to combat the critical threat of antimicrobial resistance posed by ESKAPE pathogens.

References

Navigating the Labyrinth: A Technical Guide to the Preliminary Toxicity Screening of Novel Penem Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel penem analogues is a critical frontier in the fight against antimicrobial resistance. However, ensuring the safety of these new chemical entities is paramount before they can advance to clinical trials. This in-depth technical guide provides a comprehensive overview of the core preliminary toxicity screening assays essential for the early-stage evaluation of novel this compound analogues. This document outlines detailed experimental protocols, presents a framework for data interpretation, and visualizes key workflows to guide researchers in this crucial phase of drug development.

Introduction: The Imperative of Early Toxicity Assessment

This compound analogues, a class of β-lactam antibiotics, hold significant promise due to their broad-spectrum activity and stability against many β-lactamases. The preliminary toxicity screening of these novel compounds is a multi-faceted process designed to identify potential safety liabilities early in the drug discovery pipeline. This early assessment is crucial for de-risking candidates, conserving resources, and ensuring that only the most promising and safest compounds proceed to further development. The screening cascade typically involves a battery of in vitro and in vivo tests to evaluate cytotoxicity, genotoxicity, and acute systemic toxicity.

In Vitro Cytotoxicity Assessment: The First Line of Defense

In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods for assessing the potential of a compound to cause cell damage or death.[1] These assays are typically performed on a panel of human cell lines to identify potential target organ toxicities.

Key Experimental Protocols

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[3]

  • Cell Culture: Human cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][5] Cells are seeded in 96-well plates at a density of 1 x 104 to 5 x 104 cells/well and incubated overnight.[6]

  • Compound Treatment: A stock solution of the novel this compound analogue is prepared and serially diluted to the desired concentrations. The cultured cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Solubilization and Absorbance Reading: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

2.1.2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of membrane integrity.[9][10]

  • Cell Culture and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the this compound analogue.

  • Collection of Supernatant: After the incubation period, the culture supernatant is carefully collected from each well.

  • LDH Reaction: The collected supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Data Presentation: Cytotoxicity Profile

The results of in vitro cytotoxicity assays are typically summarized in a table format, allowing for a clear comparison of the cytotoxic potential of different this compound analogues across various cell lines.

This compound AnalogueCell LineAssayIncubation Time (h)IC50 (µM)
Example:
Merothis compound (Predicted)HepG2MTT24> 100
Imithis compound (Predicted)A549LDH48> 100
Novel Analogue 1 HepG2MTT24Experimental Value
Novel Analogue 1 A549LDH48Experimental Value
Novel Analogue 2 HepG2MTT24Experimental Value
Novel Analogue 2 A549LDH48Experimental Value

Genotoxicity Assessment: Uncovering Mutagenic Potential

Genotoxicity assays are designed to detect compounds that can induce genetic mutations or chromosomal damage.[5] The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay for identifying mutagens.[10][11]

Key Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[10] The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to produce histidine and grow on a histidine-free medium.[10][11]

  • Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations (frameshift or base-pair substitution) is used.

  • Metabolic Activation (S9 Mix): The test is performed with and without the addition of a rat liver homogenate fraction (S9 mix). The S9 mix contains enzymes that can metabolize a non-mutagenic compound into a mutagenic one, mimicking mammalian metabolism.[4]

  • Plate Incorporation Method: The test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted for each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate (negative control).

Data Presentation: Mutagenicity Profile

The results of the Ames test are presented in a table that clearly indicates the mutagenic potential of the this compound analogue in different bacterial strains, both with and without metabolic activation.

This compound AnalogueS. typhimurium StrainMetabolic Activation (S9)Result (Mutagenic/Non-mutagenic)Fold Increase over Control
Example:
Imithis compound (Predicted)TA98-Non-mutagenic1.2
Imithis compound (Predicted)TA98+Non-mutagenic1.1
Imithis compound (Predicted)TA100-Non-mutagenic1.0
Imithis compound (Predicted)TA100+Non-mutagenic1.3
Novel Analogue 1 TA98-Experimental ResultValue
Novel Analogue 1 TA98+Experimental ResultValue
Novel Analogue 1 TA100-Experimental ResultValue
Novel Analogue 1 TA100+Experimental ResultValue

In Vivo Acute Systemic Toxicity: Assessing Whole-Organism Effects

In vivo studies in animal models are essential for evaluating the overall toxicity of a compound in a living organism.[12] Acute toxicity studies are designed to determine the potential adverse effects that may occur shortly after a single dose of a substance.[13]

Key Experimental Protocol: Acute Oral Toxicity (e.g., in Rats)

This protocol provides a general framework for an acute oral toxicity study, which should be conducted in compliance with relevant animal welfare regulations.

  • Animal Model: Typically, young adult rats of a single strain are used.[12]

  • Dose Formulation and Administration: The this compound analogue is formulated in a suitable vehicle and administered orally via gavage.

  • Dose Levels: A range of dose levels is selected to determine the median lethal dose (LD50), the dose that is lethal to 50% of the test animals. A limit test at a high dose (e.g., 2000 mg/kg) may be performed initially.[13]

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.

  • Necropsy: At the end of the observation period, all animals are humanely euthanized, and a gross necropsy is performed to examine for any pathological changes in organs and tissues.

  • Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods.

Data Presentation: Acute Toxicity Profile

The results of in vivo acute toxicity studies are summarized to provide a clear indication of the systemic toxicity of the this compound analogue.

This compound AnalogueAnimal ModelRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
Example:
Imithis compound (Predicted)RatOral2318N/APredicted
Merothis compound (Predicted)RatOral2850N/APredicted
Novel Analogue 1 RatOralExperimental ValueValueObservations
Novel Analogue 2 RatOralExperimental ValueValueObservations

Note: The LD50 values for Imithis compound and Merothis compound are predicted values from a computational database and should be confirmed by experimental studies.

Visualizing the Workflow: Diagrams for Clarity

In Vitro Cytotoxicity Screening Workflow

in_vitro_workflow cluster_assays Cytotoxicity Assays start Start: Novel this compound Analogue cell_culture Cell Seeding (e.g., HepG2, A549) in 96-well plates start->cell_culture treatment Compound Treatment (Serial Dilutions) cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay: Add MTT Reagent incubation->mtt_assay ldh_assay LDH Assay: Collect Supernatant incubation->ldh_assay mtt_solubilization Add Solubilization Solution mtt_assay->mtt_solubilization ldh_reaction Perform LDH Reaction ldh_assay->ldh_reaction read_mtt Read Absorbance (570 nm) mtt_solubilization->read_mtt read_ldh Read Absorbance (490 nm) ldh_reaction->read_ldh analysis Data Analysis: Calculate % Viability & IC50 read_mtt->analysis read_ldh->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for in vitro cytotoxicity screening.

Genotoxicity (Ames Test) Screening Workflow

ames_test_workflow cluster_prep Preparation cluster_treatment Treatment start Start: Novel this compound Analogue compound_prep Prepare Compound Dilutions start->compound_prep strain_prep Prepare Salmonella Tester Strains start->strain_prep no_s9 Mix: Compound + Bacteria compound_prep->no_s9 with_s9 Mix: Compound + Bacteria + S9 compound_prep->with_s9 strain_prep->no_s9 strain_prep->with_s9 plating Plate on Histidine- Deficient Agar no_s9->plating with_s9->plating incubation Incubate (37°C, 48-72h) plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis: Compare to Control counting->analysis end End: Mutagenicity Assessment analysis->end toxicity_cascade start Novel this compound Analogue Library in_vitro_cyto In Vitro Cytotoxicity (MTT, LDH Assays) High-Throughput Screening start->in_vitro_cyto decision1 IC50 > Threshold? in_vitro_cyto->decision1 genotox Genotoxicity (Ames Test) decision1->genotox Yes stop Terminate Development decision1->stop No decision2 Non-mutagenic? genotox->decision2 in_vivo_acute In Vivo Acute Toxicity (Rodent Model) decision2->in_vivo_acute Yes decision2->stop No decision3 Acceptable LD50? in_vivo_acute->decision3 lead_candidate Lead Candidate for Further Development decision3->lead_candidate Yes decision3->stop No

References

The Genetic Underpinnings of Penem Resistance in Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of penem-resistant gram-negative bacteria presents a formidable challenge to global public health. This guide delves into the core genetic mechanisms conferring this resistance, offering a technical overview for researchers, scientists, and professionals involved in the development of new antimicrobial strategies. Understanding the genetic basis of resistance is paramount in the design of novel therapeutics capable of circumventing these evolving bacterial defenses.

Core Mechanisms of this compound Resistance

Gram-negative bacteria employ a multi-pronged approach to resist the action of this compound antibiotics. These strategies primarily revolve around three key mechanisms: enzymatic degradation of the antibiotic, active removal of the drug from the cell, and reduced permeability of the bacterial outer membrane. Often, these mechanisms act in concert, leading to high levels of resistance that are difficult to overcome with current therapeutic options.[1][2][3][4]

Enzymatic Degradation: The Rise of Carbapenemases

The most significant mechanism of this compound resistance is the production of carbapenemases, beta-lactamase enzymes that effectively hydrolyze and inactivate carbathis compound antibiotics.[5][6][7] These enzymes are categorized into different Ambler classes based on their amino acid sequences.

  • Class A Carbapenemases: This class includes the notable Klebsiella pneumoniae carbapenemase (KPC), which is a significant cause of resistance in Enterobacteriaceae.[8][9]

  • Class B Metallo-β-lactamases (MBLs): These enzymes require zinc ions for their activity and exhibit a broad substrate spectrum, hydrolyzing all beta-lactams except for monobactams.[10] Prominent MBLs include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).[8][11]

  • Class D Oxacillinases (OXA): This class consists of a diverse group of enzymes, with OXA-48 and its variants being among the most clinically relevant carbapenemases in Enterobacteriaceae.[8]

The genes encoding these carbapenemases are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among different bacterial species and strains.[1][6][8][11]

Table 1: Prevalence of Major Carbapenemase Genes in Gram-Negative Bacteria

Carbapenemase GeneBacterial Species Commonly AffectedReported Prevalence (from various studies)Reference
blaKPCKlebsiella pneumoniae, Escherichia coliVaries significantly by geographic region[8][11]
blaNDMKlebsiella pneumoniae, Escherichia coli, Acinetobacter baumanniiHigh prevalence in certain regions, often co-existing with other resistance genes[1][8]
blaOXA-48Klebsiella pneumoniae, Escherichia coliEndemic in some regions, with increasing global spread[8][11]
blaVIMPseudomonas aeruginosa, Klebsiella pneumoniaeOne of the earliest discovered MBLs, globally distributed[1]
blaIMPPseudomonas aeruginosa, Acinetobacter spp.Found worldwide, with numerous variants[12]
Efflux Pump Overexpression: Actively Expelling the Threat

Gram-negative bacteria possess various efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell.[13][14] Overexpression of these pumps can significantly reduce the intracellular concentration of penems, thereby contributing to resistance.[9][12][15] The Resistance-Nodulation-Cell Division (RND) family of efflux pumps is of particular clinical importance.[16]

Key RND efflux pump systems implicated in this compound resistance include:

  • AcrAB-TolC: Predominantly found in Enterobacteriaceae, this is a major efflux system contributing to multidrug resistance.[3]

  • MexAB-OprM: A well-characterized efflux pump in Pseudomonas aeruginosa that contributes to intrinsic and acquired resistance to multiple antibiotics, including some carbapenems.[17]

  • MexXY-OprM: Another important efflux system in P. aeruginosa that can extrude a broad range of antimicrobial agents.[17]

The regulation of efflux pump expression is complex and can be influenced by various environmental signals and regulatory proteins.[13]

Reduced Permeability: The Porin Gateway

The outer membrane of gram-negative bacteria acts as a selective barrier, and the entry of hydrophilic antibiotics like penems is primarily mediated by porin channels.[18] Mutations leading to the loss or reduced expression of these porins can significantly decrease the influx of penems into the periplasmic space, where their targets, the penicillin-binding proteins (PBPs), are located.[4][9][19]

In Klebsiella pneumoniae, the loss of OmpK35 and OmpK36 porins is a common mechanism of carbathis compound resistance, often in conjunction with the production of ESBLs or AmpC β-lactamases.[12] Similarly, in Pseudomonas aeruginosa, the loss of the OprD porin is a well-established mechanism of resistance to imithis compound.[17]

Experimental Protocols for Investigating this compound Resistance

Molecular Detection of Carbapenemase Genes by PCR

Polymerase Chain Reaction (PCR) is a fundamental technique for the rapid and specific detection of carbapenemase-encoding genes.

Methodology:

  • DNA Extraction: Isolate genomic DNA from the bacterial culture. A simple boiling lysis method can be effective:

    • Suspend a single bacterial colony in sterile distilled water.

    • Boil the suspension at 100°C for 10 minutes.

    • Centrifuge to pellet the cell debris and use the supernatant as the DNA template.[20]

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for the target carbapenemase genes (blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP).

    • Add the DNA template to the master mix.

    • Perform PCR using an appropriate thermal cycling program. A general protocol includes:

      • Initial denaturation at 95°C for 15 minutes.

      • 30 cycles of:

        • Denaturation at 94°C for 30 seconds.

        • Annealing at a primer-specific temperature (e.g., 57°C) for 90 seconds.

        • Extension at 72°C for 90 seconds.

      • Final extension at 72°C for 10 minutes.[21]

  • Detection of Amplicons:

    • Analyze the PCR products by gel electrophoresis or capillary electrophoresis to determine the presence and size of the amplified fragments.[21]

Assessment of Efflux Pump Activity: The Ethidium Bromide-Agar Cartwheel Method

This method provides a simple, instrument-free way to assess the activity of efflux pumps.[22][23]

Methodology:

  • Plate Preparation:

    • Prepare Trypticase Soy Agar (TSA) plates containing varying concentrations of ethidium bromide (EtBr), typically ranging from 0.0 to 2.5 mg/L.[22][23] Plates should be freshly prepared and protected from light.

  • Bacterial Inoculum Preparation:

    • Grow bacterial isolates overnight in a suitable liquid medium.

    • Adjust the concentration of the overnight culture to a 0.5 McFarland standard.[22][23]

  • Inoculation:

    • Divide the TSA-EtBr plates into sectors by drawing radial lines, creating a cartwheel pattern.

    • Swab the adjusted bacterial cultures onto the sectors, starting from the center and moving to the margin.[22]

  • Incubation and Observation:

    • Incubate the plates at 37°C for 16-18 hours.[22][23]

    • Examine the plates under a UV transilluminator. The minimum concentration of EtBr that produces fluorescence of the bacterial mass is recorded. Higher EtBr concentrations required for fluorescence indicate greater efflux pump activity.[22]

Visualizing the Mechanisms of Resistance

To better understand the interplay of resistance mechanisms and the workflows for their identification, the following diagrams are provided.

Caption: Interplay of the three major mechanisms of this compound resistance in gram-negative bacteria.

ExperimentalWorkflow Start Clinical Isolate with Suspected This compound Resistance AST Antimicrobial Susceptibility Testing (AST) (e.g., Broth Microdilution) Start->AST Resistant Confirmed this compound Resistance AST->Resistant MIC indicates resistance Phenotypic Phenotypic Carbapenemase Test (e.g., mCIM, Carba NP) Mechanism Identification of Resistance Mechanism(s) Phenotypic->Mechanism Molecular Molecular Detection of Carbapenemase Genes (PCR) Molecular->Mechanism Efflux Efflux Pump Activity Assay (e.g., EtBr-Agar Cartwheel) Efflux->Mechanism Porin Porin Gene Sequencing and Expression Analysis Porin->Mechanism Resistant->Phenotypic Resistant->Molecular Resistant->Efflux If no carbapenemase is detected or resistance level is high Resistant->Porin If no carbapenemase is detected or resistance level is high

Caption: A generalized experimental workflow for the identification of this compound resistance mechanisms.

Conclusion and Future Directions

The genetic basis of this compound resistance in gram-negative bacteria is a complex and dynamic field. The continuous evolution of carbapenemases, the intricate regulation of efflux pumps, and the plasticity of the bacterial outer membrane present ongoing challenges. A thorough understanding of these mechanisms, facilitated by robust experimental investigation, is essential for the development of novel therapeutic strategies. These may include the design of new antibiotics that are not substrates for efflux pumps or are stable to carbapenemase hydrolysis, as well as the development of adjuvants that inhibit these resistance mechanisms, such as efflux pump inhibitors or beta-lactamase inhibitors. The continued surveillance of resistance determinants and the exploration of novel bacterial targets will be critical in the fight against these formidable pathogens.

References

Stability of Penem Rings in Aqueous Solutions: An In-depth Technical Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The penem class of β-lactam antibiotics represents a critical component of the antibacterial arsenal, valued for their broad spectrum of activity. However, the inherent reactivity of the fused bicyclic this compound ring system presents significant challenges in terms of stability, particularly in aqueous environments. This technical guide provides a comprehensive investigation into the stability of this compound rings in aqueous solutions, summarizing key quantitative data, detailing experimental protocols for stability assessment, and visualizing the degradation pathways. Understanding the kinetics and mechanisms of this compound degradation is paramount for the development of stable formulations and the optimization of their therapeutic efficacy.

Quantitative Stability Data

The stability of penems in aqueous solutions is highly dependent on factors such as pH, temperature, and the specific substituents on the this compound core. Degradation typically follows pseudo-first-order kinetics. The following tables summarize the degradation kinetics for several key this compound antibiotics.

Table 1: Degradation Half-life (t½) of Merothis compound in Aqueous Solutions

Concentration (mg/mL)Temperature (°C)pHHalf-life (hours)
22-8->24
225-8
252-8-8
2525-4
2, 10, 5037Buffered Serum27.7
20 (in 0.9% NaCl)22-17.5 (to 90% initial conc.)

Data compiled from multiple sources indicating that merothis compound's stability significantly decreases at higher temperatures and concentrations.[1][2][3]

Table 2: Degradation Half-life (t½) of Dorithis compound in Aqueous Solutions at 25°C

Concentration (mg/mL)SolutionHalf-life (hours)
50.9% NaCl24 (to >90% initial conc.)
100.9% NaCl24 (to >90% initial conc.)
55% Dextrose16 (to >90% initial conc.)
105% Dextrose16 (to >90% initial conc.)
1000 (in water)Water59.5

Dorithis compound exhibits greater stability in 0.9% sodium chloride injection compared to 5% dextrose injection.[4][5]

Table 3: pH-Dependent Stability of Merothis compound Prodrugs and Merothis compound

CompoundpH 7.4 (HEPES) t½ (min)pH 6.0 (MES) t½ (min)pH 1.2 (SGF) % Remaining at 120 min
Merothis compound--<5

This data highlights the rapid degradation of merothis compound in highly acidic environments, simulating gastric fluid.[6]

Experimental Protocols

Accurate assessment of this compound stability requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most common technique.

Protocol 1: HPLC-UV Method for Merothis compound Stability Testing

This protocol is adapted from a validated stability-indicating HPLC method.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of 0.03 M monobasic phosphate buffer (adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile (80:20, v/v).
  • Flow Rate: 1.0 mL/min (isocratic).
  • Injection Volume: 20 µL.
  • Detection Wavelength: 298 nm.
  • Temperature: Ambient.

3. Sample Preparation:

  • Reconstitute the merothis compound vial with sterile water for injection to a known stock concentration.
  • Dilute the stock solution with the desired aqueous medium (e.g., buffer of specific pH, 0.9% NaCl) to the final test concentration.
  • Store the solutions under the desired temperature and light conditions.
  • At specified time intervals, withdraw an aliquot of the sample.
  • If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Generate a calibration curve using standard solutions of merothis compound of known concentrations.
  • Quantify the concentration of merothis compound in the test samples by comparing their peak areas to the calibration curve.
  • Calculate the percentage of the initial concentration remaining at each time point.
  • Determine the degradation rate constant (k) and half-life (t½) by plotting the natural logarithm of the concentration versus time, which should yield a linear relationship for a first-order reaction.

Protocol 2: UV Spectrophotometric Method for this compound Degradation Kinetics

This method provides a simpler, alternative approach for monitoring the degradation of some penems.

1. Instrumentation:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.

2. Method:

  • Determine the λmax (wavelength of maximum absorbance) of the intact this compound antibiotic in the chosen aqueous solution. For merothis compound, this is typically around 298 nm.
  • Prepare a solution of the this compound antibiotic in the desired aqueous medium at a known initial concentration.
  • Place the solution in a quartz cuvette in the temperature-controlled holder of the spectrophotometer.
  • Record the absorbance at the λmax at regular time intervals.
  • The degradation can be monitored by the decrease in absorbance over time.

3. Data Analysis:

  • Assuming the degradation follows first-order kinetics, the natural logarithm of the absorbance (or absorbance minus the final absorbance if there is a significant background) versus time should be linear.
  • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).
  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Degradation Pathways and Mechanisms

The primary mechanism of degradation for the this compound ring in aqueous solution is hydrolysis of the β-lactam bond. This process is catalyzed by both acid and base.

General Hydrolytic Degradation of the this compound Ring

The strained four-membered β-lactam ring is susceptible to nucleophilic attack by water. This leads to the opening of the ring and the formation of an inactive penicilloic acid-like derivative.

G cluster_0 Hydrolysis of the this compound Ring This compound This compound (Intact β-Lactam Ring) TransitionState Tetrahedral Intermediate This compound->TransitionState Nucleophilic attack by H₂O HydrolyzedProduct Inactive Hydrolyzed Product (Opened β-Lactam Ring) TransitionState->HydrolyzedProduct Ring Opening

Caption: Generalized pathway of this compound ring hydrolysis in aqueous solution.

Kinetic Model of Biathis compound Inactivation

The inactivation of biathis compound can involve more complex pathways, including the formation of different product isomers. The following diagram illustrates a kinetic model for the inactivation of biathis compound.

G cluster_1 Biathis compound Inactivation Workflow Biathis compound Biathis compound OpenRing Open-Ring Form Biathis compound->OpenRing Conversion Bicyclic Bicyclic Product OpenRing->Bicyclic Conversion

Caption: A simplified kinetic model for the inactivation of biathis compound.

Conclusion

The stability of the this compound ring in aqueous solutions is a critical factor influencing the efficacy and formulation of this important class of antibiotics. Degradation is primarily driven by hydrolysis of the β-lactam ring, a process that is significantly influenced by pH and temperature. This guide provides a foundational understanding of the stability challenges associated with penems, offering quantitative data and detailed experimental protocols to aid researchers in the development of more stable and effective this compound-based therapies. The provided visualizations of the degradation pathways offer a conceptual framework for understanding the chemical transformations that lead to the inactivation of these vital drugs. Further research into novel formulation strategies and structural modifications that enhance the stability of the this compound nucleus is essential for preserving the clinical utility of this antibiotic class.

References

Methodological & Application

Synthesis of Panipenem and Other Penem Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of panipenem, a broad-spectrum carbathis compound antibiotic, and outlines general synthetic strategies applicable to other this compound antibiotics. Penems are a class of β-lactam antibiotics characterized by a fused β-lactam and a five-membered unsaturated ring containing a sulfur atom.[1][2] Unlike naturally occurring penicillins, penems are entirely synthetic.[2]

Panithis compound: A Synthetic Overview

Panithis compound is a parenteral carbathis compound antibiotic with a wide range of in vitro activity against both Gram-positive and Gram-negative bacteria.[3][4] Its chemical name is (5R, 6S)-2-[(S)-1-(iminoacetate pyrrol-3-yl)sulfur]-6-[(R)-1-hydroxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylic acid.[5] The synthesis of panithis compound is a multi-step process involving the construction of the core this compound ring structure and the subsequent introduction of the side chains.

A common synthetic route involves the preparation of a key intermediate, the this compound parent nucleus, followed by its condensation with the side chain. Finally, deprotection steps yield the active panithis compound molecule.[5]

Key Stages in Panithis compound Synthesis

The synthesis of panithis compound can be broadly divided into the following key stages:

  • Synthesis of the this compound Nucleus: This typically starts from readily available precursors and involves several steps to construct the bicyclic ring system. A key intermediate in the synthesis of many this compound and carbathis compound antibiotics is 4-acetoxyazetidinone.[6][7]

  • Preparation of the Side Chain: The pyrrolidine-based side chain is synthesized separately.

  • Coupling of the Nucleus and Side Chain: The this compound nucleus and the side chain are joined together through a condensation reaction.[5]

  • Deprotection and Purification: Finally, protecting groups are removed to yield the final panithis compound product, which is then purified.[8][9]

Below is a diagram illustrating a generalized workflow for panithis compound synthesis.

G cluster_0 Synthesis of this compound Nucleus cluster_1 Synthesis of Side Chain A Starting Materials (e.g., Methyl Acetoacetate) B Intermediate Formation (e.g., p-nitrobenzyl acetoacetate) A->B C Ring Formation B->C D This compound Parent Nucleus C->D G Protected Panithis compound D->G Condensation E Starting Materials (e.g., (3R)-3-hydroxy-pyrrolidine hydrochloride) F Side Chain Synthesis E->F F->G H Deprotection G->H I Crude Panithis compound H->I J Purification I->J K Panithis compound J->K

Caption: Generalized workflow for the synthesis of Panithis compound.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and patent documents.[5][8]

Protocol 1: Synthesis of p-nitrobenzyl acetoacetate (Intermediate I)

This protocol describes the ester exchange reaction to form a key intermediate for the this compound nucleus.

Materials:

  • Methyl acetoacetate

  • p-nitrobenzyl alcohol

  • Boric acid (B(OH)3) or N-bromosuccinimide (NBS)

  • Anhydrous toluene or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask, add methyl acetoacetate (5.8g, 50mmol), p-nitrobenzyl alcohol (7.65g, 50mmol), and a catalyst (e.g., B(OH)3, 0.31g, 5mmol).[5]

  • Add 100 mL of anhydrous toluene as a solvent.

  • Heat the mixture to reflux at 110°C for 5 hours.[5]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain p-nitrobenzyl acetoacetate as a light yellow solid.

Alternative Conditions:

  • NBS can be used as a catalyst with THF as the solvent. The reaction can be carried out at 85°C for 17 hours with a 1:10 molar ratio of p-nitrobenzyl alcohol to methyl acetoacetate.[5]

Protocol 2: Synthesis of Panithis compound from Intermediate Compound X

This protocol details the final steps of panithis compound synthesis, including the coupling and deprotection.

Materials:

  • Compound Ⅹ (a protected panithis compound precursor)

  • Phosphate buffer (pH=7)

  • 1 mol/L Sodium hydroxide solution

  • Iminoester hydrochloride

  • HP-20 macroreticular resin

  • 5% aqueous acetone solution

  • Ethanol and water for recrystallization

Procedure:

  • In a reaction vessel, dissolve 30.0 g (0.10 mol) of compound Ⅹ in 600 mL of phosphate buffer (pH=7).[8]

  • Cool the solution to 0°C and slowly add 1 mol/L sodium hydroxide solution dropwise to adjust the pH to 8.5.[8]

  • Add 61.8 g (0.50 mol) of iminoester hydrochloride in portions.[8]

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.[8]

  • Pass the reaction solution through an HP-20 macroreticular resin column.

  • Wash the column with a 5% aqueous acetone solution and collect the eluent.

  • Lyophilize the eluent to obtain a light yellow solid.

  • Recrystallize the solid from ethanol and water to yield white crystalline panithis compound.

Quantitative Data Summary

The following table summarizes the reported yields for various steps in the synthesis of panithis compound and its intermediates, as described in the cited patents.

StepStarting MaterialProductCatalyst/ReagentSolventReaction ConditionsYieldReference
Synthesis of Compound IIMethyl acetoacetateCompound IIBoron trifluoride etherTolueneReflux, 6 hours93%[8]
Synthesis of p-nitrobenzyl acetoacetate (I)Methyl acetoacetatep-nitrobenzyl acetoacetateB(OH)3TolueneReflux (110°C), 5 hours84%[5]
Synthesis of p-nitrobenzyl acetoacetate (I)Methyl acetoacetatep-nitrobenzyl acetoacetateNBSTetrahydrofuran85°C, 17 hours75%[5]
Diazo reaction (Step 2)p-nitrobenzyl acetoacetate-p-toluenesulfonyl azide-20°C, 15 hours90%[5]
Synthesis of Compound V-Compound V-Methanol, HClStirring, 4 hours97.2%[8]
Synthesis of Compound ⅨCompound VIICompound ⅨDiisopropylethylamineAcetonitrile0°C, 2 hours81.2%[8]
Final Synthesis of Panithis compoundCompound ⅩPanithis compoundSodium hydroxidePhosphate bufferRoom temp, 3 hours78.3%[8]

General Synthesis of this compound Antibiotics

The synthetic strategies for panithis compound can be adapted for other this compound antibiotics. The core structure of penems is a β-lactam ring fused to a thiazoline ring.[1] The variation in this compound antibiotics arises from the different side chains attached to this core structure. Penems are classified into subgroups such as thiopenems, oxypenems, aminopenems, alkylpenems, and arylpenems based on the side chain at position 2.[2][10]

A generalized synthetic pathway for this compound antibiotics is depicted below.

G A β-Lactam Precursor (e.g., 4-acetoxyazetidinone) B Thiazoline Ring Formation A->B C This compound Core Structure B->C G Protected this compound Antibiotic C->G Coupling Reaction D Side Chain Precursor E Side Chain Synthesis D->E F Functionalized Side Chain E->F F->G H Deprotection G->H I Final this compound Antibiotic H->I

Caption: Generalized synthetic pathway for this compound antibiotics.

Purification of this compound Antibiotics

Purification is a critical step in obtaining high-purity this compound antibiotics suitable for pharmaceutical use. Common purification techniques include:

  • Chromatography: Resin chromatography, such as with HP-20 macroreticular resin, is frequently used.[8]

  • Crystallization: Recrystallization from appropriate solvent systems (e.g., ethanol/water) is a standard method for purifying the final product.[8]

  • Lyophilization: Freeze-drying is often employed to isolate the product from aqueous solutions.[8]

For some carbapenems like biathis compound, purification can involve treating an aqueous solution with charcoal, followed by filtration, pH adjustment, and crystallization by adding an antisolvent.[11] This method can yield high purity (>99% by HPLC) and a good yield (>80%).[11]

Conclusion

The synthesis of panithis compound and other this compound antibiotics involves complex, multi-step chemical processes. The protocols and data presented here provide a comprehensive overview for researchers in the field of antibiotic drug development. Careful optimization of reaction conditions and purification methods is essential for achieving high yields and purity of the final active pharmaceutical ingredients.

References

Application Notes and Protocols for High-Throughput Screening Assays in Penem Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, presents a significant challenge to the efficacy of penem and other β-lactam antibiotics. High-throughput screening (HTS) plays a pivotal role in the discovery of novel this compound antibiotics and β-lactamase inhibitors that can overcome these resistance mechanisms. These application notes provide detailed protocols for key HTS assays and guidance on data interpretation to accelerate the discovery pipeline.

The primary strategies in HTS for this compound antibiotic discovery focus on two main areas: identifying novel β-lactamase inhibitors that can be co-administered with existing penems, and discovering new this compound candidates that are stable against hydrolysis by β-lactamases. The assays outlined below are designed to address these objectives.

Data Presentation: Comparative Inhibitory Activity

Effective evaluation of potential drug candidates requires standardized comparison of their potency. The following table summarizes the 50% inhibitory concentration (IC50) values for well-characterized β-lactamase inhibitors against a panel of clinically relevant β-lactamase enzymes.

InhibitorTarget β-LactamaseIC50 (nM)
Clavulanic Acid TEM-120
SHV-110
KPC-2-
NDM-1-
VIM-2-
OXA-486000[1]
Tazobactam TEM-130
SHV-120
KPC-2-
NDM-1-
VIM-2-
OXA-481800[1]
Avibactam TEM-18
SHV-14
KPC-25
NDM-1-
VIM-2-
OXA-480.9

Experimental Protocols

Nitrocefin-Based Colorimetric Assay for β-Lactamase Inhibitor Screening

This assay is a robust and cost-effective method for primary HTS of β-lactamase inhibitors. It relies on the hydrolysis of the chromogenic cephalosporin, nitrocefin, by a β-lactamase, which results in a color change from yellow to red, detectable by a spectrophotometer.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2)

  • Nitrocefin solution (1 mM stock in DMSO)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

  • Test compounds dissolved in DMSO

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds and controls (positive control inhibitor like clavulanic acid, and negative control DMSO) into the wells of the microplate.

  • Enzyme Preparation: Prepare a working solution of the β-lactamase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Enzyme Addition: Add 50 µL of the β-lactamase working solution to each well containing the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Substrate Preparation: Prepare a working solution of nitrocefin in Assay Buffer. A typical final concentration is 100 µM.

  • Reaction Initiation: Add 50 µL of the nitrocefin working solution to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each well. The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_dmso - V_blank)) where V is the initial reaction velocity.

Z'-Factor Calculation for Assay Quality Control:

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[2][3][4][5][6][7][8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where:

  • Mean_max and SD_max are the mean and standard deviation of the high signal control (e.g., enzyme with DMSO).

  • Mean_min and SD_min are the mean and standard deviation of the low signal control (e.g., enzyme with a known inhibitor at high concentration).

FRET-Based Assay for β-Lactamase Inhibitor Screening

This fluorescence resonance energy transfer (FRET) assay utilizes a cephalosporin substrate, CCF2-AM, which is linked to two fluorophores, a donor (coumarin) and an acceptor (fluorescein).[9][10][11][12][13] In the intact molecule, FRET occurs, and excitation of the donor results in emission from the acceptor. Upon hydrolysis of the β-lactam ring by a β-lactamase, the FRET pair is separated, leading to a decrease in acceptor emission and an increase in donor emission.

Materials:

  • Purified β-lactamase enzyme

  • CCF2-AM substrate (stock solution in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.0, containing 0.01% Triton X-100

  • Test compounds in DMSO

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with excitation at ~405 nm and emission detection at ~450 nm (donor) and ~520 nm (acceptor)

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds and controls into the microplate wells.

  • Enzyme Preparation: Prepare a working solution of the β-lactamase in Assay Buffer.

  • Enzyme Addition: Add 25 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Substrate Preparation: Prepare a working solution of CCF2-AM in Assay Buffer. A typical final concentration is 2 µM.

  • Reaction Initiation: Add 25 µL of the CCF2-AM working solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the ratio of donor to acceptor fluorescence (e.g., 450 nm / 520 nm). The percent inhibition is calculated based on the change in this ratio relative to controls.

Cell-Based GFP Reporter Assay for this compound Discovery

This whole-cell assay utilizes a genetically engineered bacterial strain (e.g., E. coli) that expresses Green Fluorescent Protein (GFP) under the control of a promoter that is induced in response to cell wall stress caused by β-lactam antibiotics.[6][14] This assay can identify new this compound candidates that effectively inhibit bacterial cell wall synthesis.

Materials:

  • E. coli reporter strain (e.g., carrying a recA::gfp fusion)[15]

  • Growth medium (e.g., Luria-Bertani broth)

  • Test compounds (potential this compound antibiotics) in DMSO

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with excitation at ~485 nm and emission at ~510 nm

  • Plate shaker/incubator

Protocol:

  • Bacterial Culture Preparation: Grow an overnight culture of the E. coli reporter strain. The next day, dilute the culture to an OD600 of ~0.05 in fresh growth medium.

  • Compound Plating: Dispense 1 µL of test compounds and controls into the microplate wells.

  • Cell Seeding: Add 100 µL of the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours), allowing for bacterial growth and GFP expression.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate wavelengths. It is also recommended to measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Data Analysis: Normalize the GFP fluorescence signal to the OD600 to account for differences in cell density. The activity of the test compounds is determined by the fold-induction of GFP expression compared to the DMSO control.

Visualizations

Below are diagrams illustrating key concepts and workflows in high-throughput screening for this compound antibiotic discovery.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (100,000s of compounds) Compound_Plating Compound Plating (Acoustic Dispensing) Compound_Library->Compound_Plating Assay_Plate Assay Plate (384-well) Reagent_Addition Reagent Addition (Enzyme/Substrate or Cells) Assay_Plate->Reagent_Addition Compound_Plating->Assay_Plate Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Absorbance/Fluorescence) Incubation->Signal_Detection Raw_Data Raw Data Signal_Detection->Raw_Data Data_Normalization Data Normalization Raw_Data->Data_Normalization Hit_Identification Hit Identification (Thresholding) Data_Normalization->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation

Caption: General workflow for high-throughput screening.

Beta_Lactam_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Cell_Wall Peptidoglycan Cell Wall PBP->Cell_Wall Cross-linking Autolysins Autolysins PBP->Autolysins Inhibition of cross-linking leads to precursor accumulation and autolysin activation Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Transpeptidation Cell_Lysis Cell Lysis Autolysins->Cell_Wall Degradation Penem_Antibiotic This compound Antibiotic Penem_Antibiotic->PBP Inhibition

Caption: Mechanism of action of this compound antibiotics.

Beta_Lactamase_Resistance cluster_bacterium_resistance Resistant Bacterium Beta_Lactamase β-Lactamase Enzyme Inactivated_Antibiotic Inactivated Antibiotic Beta_Lactamase->Inactivated_Antibiotic PBP_resistance Penicillin-Binding Protein (PBP) Cell_Wall_Synthesis Cell Wall Synthesis (uninhibited) PBP_resistance->Cell_Wall_Synthesis Penem_Antibiotic_res This compound Antibiotic Penem_Antibiotic_res->Beta_Lactamase Hydrolysis Inactivated_Antibiotic->PBP_resistance No Inhibition

Caption: Mechanism of β-lactamase mediated resistance.

References

Measuring Penem Antibiotics: Application Notes and Protocols for Liquid Chromatography Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of penem antibiotics in biological matrices using liquid chromatography. The methods described are essential for therapeutic drug monitoring, pharmacokinetic studies, and drug development.

Introduction

This compound antibiotics, a class of β-lactam antibiotics with a broad spectrum of activity, are critical in treating severe bacterial infections. Accurate measurement of their concentrations in biological fluids is crucial for ensuring therapeutic efficacy and minimizing toxicity. Liquid chromatography coupled with ultraviolet (LC-UV) or mass spectrometry (LC-MS) detection offers the sensitivity and selectivity required for these analyses. This document outlines validated methods for the determination of various this compound antibiotics.

Methods Overview

Two primary liquid chromatography techniques are detailed:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine therapeutic drug monitoring.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, ideal for research applications and the analysis of low-concentration samples.

Application Note 1: HPLC-UV Method for Merothis compound in Human Plasma

This method is designed for the routine quantification of merothis compound in human plasma, offering a balance of simplicity, speed, and reliability.

Experimental Protocol

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • In a 10 mL test tube, pipette 0.5 mL of human plasma.

  • Add 0.05 mL of internal standard (IS) solution (e.g., 6 µg/mL etoricoxib) and vortex for 1 minute.[1]

  • For protein precipitation, add 1.0 mL of acetonitrile and vortex for 1 minute.[1]

  • Add 4.0 mL of dichloromethane and mix by hand for 15 minutes.[1]

  • Centrifuge the mixture at 5000 rpm for 10 minutes.[1]

  • Separate the organic layer and evaporate it to dryness under a stream of nitrogen at 40-45°C.[1]

  • Reconstitute the residue with 200 µL of the mobile phase and inject it into the HPLC system.[1]

2. Chromatographic Conditions

ParameterValue
Column BDS Hypersil Cyano (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile: 10 mmol Phosphate Buffer (pH 3.0) (25:75, v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 50 µL[1]
Detection UV at 295 nm[2]
Run Time 15 minutes[1]
Quantitative Data Summary
ParameterValueReference
Linearity Range 0.2 - 75 µg/mL[1][2]
Lower Limit of Quantification (LLOQ) 0.2 µg/mL[1][2]
Limit of Detection (LOD) 0.05 µg/mL[1]
Intra-day Precision (%RSD) 0.215 - 3.124%[1][2]
Inter-day Precision (%RSD) 0.683 - 2.719%[1][2]
Intra-day Accuracy 98.43 - 100.54%[1][2]
Inter-day Accuracy 98.33 - 99.74%[1][2]

Experimental Workflow

plasma 0.5 mL Plasma is Add Internal Standard plasma->is vortex1 Vortex is->vortex1 precipitation Add Acetonitrile vortex1->precipitation vortex2 Vortex precipitation->vortex2 extraction Add Dichloromethane & Mix vortex2->extraction centrifuge Centrifuge extraction->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Figure 1: Sample preparation workflow for HPLC-UV analysis of merothis compound.

Application Note 2: LC-MS/MS Method for Imithis compound and Cilastatin in Human Plasma

This highly sensitive and specific LC-MS/MS method is suitable for the simultaneous quantification of imithis compound and its stabilizer, cilastatin, in human plasma.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • Stabilize serum samples with 0.5 M morpholineethanesulfonic acid (MES) buffer (pH 6.0).[3]

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions

ParameterValue
Column Agilent TC-C18 (2) (150 mm × 4.6 mm, 5 µm)[4]
Mobile Phase A 0.15% Formic acid in water[4]
Mobile Phase B Methanol[4]
Elution Gradient[4]
Flow Rate 0.8 mL/min (example, adjust as needed)
Injection Volume 5 µL[5]

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transitions Imithis compound: m/z 300.1 → 141.9Cilastatin: m/z 359.7 → 97.0Internal Standard (Merothis compound): m/z 384.1 → 141.1[4]
Capillary Voltage 3.1 kV[5]
Source Temperature 150°C[5]
Quantitative Data Summary
ParameterImithis compoundCilastatinReference
Linearity Range 0.1 - 100.0 µg/mL0.1 - 100.0 µg/mL[4]
Limit of Detectability 0.3 µg/mL0.5 µg/mL[3]
Intra-day Precision (%RSD) < 9.3%< 9.3%[4]
Inter-day Precision (%RSD) < 9.3%< 9.3%[4]
Accuracy 95.3 - 108.5%95.3 - 108.5%[4]
Extraction Recovery 77.4 - 84.3%77.4 - 84.3%[4]
Matrix Effect 97.1 - 111.2%97.1 - 111.2%[4]

Experimental Workflow

plasma Plasma Sample stabilize Add MES Buffer plasma->stabilize precipitate Add Protein Precipitating Agent stabilize->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 2: Sample preparation workflow for LC-MS/MS analysis of imithis compound and cilastatin.

Application Note 3: HPLC-UV Method for Biathis compound in Human Plasma

This note describes a validated HPLC-UV method for the determination of biathis compound in human plasma.

Experimental Protocol

1. Sample Preparation

The referenced abstract suggests a pretreatment protocol, likely involving protein precipitation followed by centrifugation. A general protein precipitation protocol is as follows:

  • To a known volume of plasma, add a protein precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid).

  • Vortex the sample to ensure complete mixing and precipitation.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant for injection into the HPLC system.

2. Chromatographic Conditions

ParameterValue
Column YMC-C18 (150 mm x 4.6 mm, 5 µm)[6]
Mobile Phase 0.1 M Sodium Acetate (pH 4.5 with acetic acid) : Acetonitrile (98:2, v/v)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume Not specified, typically 20-100 µL
Column Temperature 35°C[6]
Detection UV at 300 nm[6]
Quantitative Data Summary
ParameterValueReference
Linearity Range 0.0625 - 80 mg/L[6]
Pretreatment Recovery 96.11 - 98.76%[6]
Methodological Recovery 99.14 - 109.69%[6]
Intra-day RSD 2.46 - 4.08%[6]
Inter-day RSD 0.92 - 2.79%[6]

Logical Relationship Diagram

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Injection Injection Supernatant Collection->Injection C18 Separation C18 Separation Injection->C18 Separation UV Detection (300 nm) UV Detection (300 nm) C18 Separation->UV Detection (300 nm) Quantification Quantification UV Detection (300 nm)->Quantification

Figure 3: Logical workflow for the HPLC-UV analysis of biathis compound.

General Considerations and Best Practices

  • Sample Stability: this compound antibiotics can be unstable. It is crucial to process and analyze samples promptly or store them at appropriate temperatures (e.g., -80°C) to prevent degradation.[4] The use of stabilizers like MES buffer for certain penems is recommended.[3]

  • Internal Standards: The use of an appropriate internal standard is essential for accurate quantification to compensate for variations in sample preparation and instrument response.

  • Method Validation: All analytical methods should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure reliability. Validation parameters typically include specificity, linearity, accuracy, precision, recovery, and stability.

  • Matrix Effects: In LC-MS/MS, matrix effects should be evaluated to ensure that components of the biological matrix do not interfere with the ionization of the analyte.

These application notes and protocols provide a solid foundation for researchers and scientists to develop and implement robust liquid chromatography methods for the quantitative analysis of this compound antibiotics. For specific applications, further optimization and validation may be required.

References

Application Notes and Protocols for Evaluating the Efficacy of New Penem Antibiotics in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rising tide of antimicrobial resistance necessitates the development of novel antibiotics, including new agents within the penem and carbathis compound class. Preclinical animal models of infection are indispensable tools for evaluating the in vivo efficacy of these new compounds, providing critical data to support their progression into clinical trials. These models allow for the characterization of pharmacokinetic/pharmacodynamic (PK/PD) relationships, which are crucial for dose selection and predicting clinical success. This document provides detailed application notes and standardized protocols for three commonly used murine models to assess the efficacy of new this compound antibiotics: the neutropenic thigh infection model, the pneumonia model, and the sepsis model.

Neutropenic Thigh Infection Model

The neutropenic thigh infection model is a highly standardized and widely used in vivo system for the initial evaluation of antimicrobial efficacy.[1][2] It is particularly valuable for studying the pharmacodynamics of antibiotics in the absence of a significant host immune response, allowing for a clear assessment of the drug's bactericidal or bacteriostatic activity.[1][2]

Data Presentation: Efficacy of this compound Antibiotics in the Murine Thigh Infection Model

The following table summarizes the in vivo efficacy of various this compound and carbathis compound antibiotics against different bacterial pathogens in the neutropenic mouse thigh model. The primary endpoint is the reduction in bacterial load (log10 CFU/thigh) after 24 hours of treatment compared to untreated controls.

AntibioticBacterial StrainDosing RegimenMean Bacterial Reduction (log10 CFU/thigh) vs. ControlReference
Dorithis compoundAcinetobacter baumanniiVaries (to achieve target %fT>MIC)Stasis at ~24% fT>MIC, 1-log reduction at ~33% fT>MIC[3]
Merothis compoundAcinetobacter baumanniiVaries (to achieve target %fT>MIC)Stasis at ~24% fT>MIC, 1-log reduction at ~33% fT>MIC[3]
Imithis compoundAcinetobacter baumanniiVaries (to achieve target %fT>MIC)Stasis at ~24% fT>MIC, 1-log reduction at ~33% fT>MIC[3]
Ertathis compoundNDM-1-producing K. pneumoniaeHuman-simulated (1g q24h)>1-log reduction[4]
Dorithis compoundNDM-1-producing K. pneumoniaeHuman-simulated (2g q8h, 4h infusion)>1-log reduction[4]
Cefepime-ZidebactamCarbathis compound-Resistant A. baumanniiHuman-simulatedMean reduction of -2.09 ± 1.01[5]

%fT>MIC: Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration.

Experimental Protocol: Neutropenic Thigh Infection Model

This protocol details the steps for establishing a neutropenic mouse thigh infection to evaluate the efficacy of a new this compound antibiotic.

Materials:

  • 6-8 week old female ICR (CD-1) or BALB/c mice

  • Cyclophosphamide

  • Sterile saline

  • Test this compound antibiotic

  • Bacterial culture of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) or other appropriate solid medium

  • Tissue homogenizer

  • Syringes and needles (27G, 30G)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to induce neutropenia. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This renders the mice neutropenic and more susceptible to infection.[1][2]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain of interest overnight in TSB at 37°C.

    • On the day of infection, dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend in saline to the desired concentration (typically 10^6 - 10^7 CFU/mL). The exact inoculum size should be determined in pilot studies to establish a non-lethal infection that allows for the measurement of bacterial growth and reduction.

  • Thigh Infection:

    • Anesthetize the mice using isoflurane.

    • Inject 0.1 mL of the bacterial inoculum intramuscularly (IM) into the posterior thigh muscle of one or both hind limbs.

  • Antibiotic Administration:

    • Initiate antibiotic treatment at a predetermined time post-infection (e.g., 2 hours).

    • Administer the new this compound antibiotic and any comparator agents (e.g., merothis compound, imithis compound) via the desired route (e.g., subcutaneous, intravenous, or intraperitoneal). Dosing regimens should be designed to mimic human pharmacokinetic profiles if possible.

  • Endpoint Measurement (Bacterial Load Quantification):

    • At 24 hours post-initiation of treatment, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate onto TSA plates.

    • Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load per thigh.

  • Data Analysis:

    • Calculate the mean log10 CFU/thigh for each treatment group and the untreated control group.

    • The efficacy of the antibiotic is determined by the reduction in log10 CFU/thigh compared to the control group at 24 hours.

Visualization of the Neutropenic Thigh Infection Workflow

NeutropenicThighWorkflow cluster_preparation Preparation Phase cluster_infection Infection & Treatment cluster_analysis Analysis Phase InduceNeutropenia Induce Neutropenia (Cyclophosphamide) InfectThigh Intramuscular Thigh Infection InduceNeutropenia->InfectThigh PrepareInoculum Prepare Bacterial Inoculum PrepareInoculum->InfectThigh AdministerAntibiotic Administer this compound Antibiotic InfectThigh->AdministerAntibiotic 2h post-infection Euthanize Euthanize Mice (24h) AdministerAntibiotic->Euthanize DissectThigh Dissect Thigh Muscle Euthanize->DissectThigh Homogenize Homogenize Tissue DissectThigh->Homogenize PlateDilutions Plate Serial Dilutions Homogenize->PlateDilutions CountCFU Count CFU PlateDilutions->CountCFU AnalyzeData Analyze Data (log10 CFU reduction) CountCFU->AnalyzeData

Workflow for the neutropenic thigh infection model.

Pneumonia Model

The murine pneumonia model is essential for evaluating the efficacy of antibiotics against respiratory tract infections. This model mimics key aspects of human pneumonia, including bacterial proliferation in the lungs and the host inflammatory response.

Data Presentation: Efficacy of this compound Antibiotics in the Murine Pneumonia Model

The following table presents data on the efficacy of this compound antibiotics in murine pneumonia models. The primary endpoint is the reduction in bacterial load in the lungs (log10 CFU/lung).

AntibioticBacterial StrainDosing RegimenMean Bacterial Reduction (log10 CFU/lung) vs. ControlReference
Tomothis compoundPseudomonas aeruginosa30 mg/kg, SCSignificant reduction vs. control
Merothis compoundPseudomonas aeruginosa30 mg/kg, SCSignificant reduction vs. control
Biathis compoundPseudomonas aeruginosa100 mg/kg, IP, q12hSignificant reduction vs. control (3.54 ± 0.28 vs 6.65 ± 0.57)[5]
Merothis compoundPseudomonas aeruginosa100 mg/kg, IP, q12hSignificant reduction vs. control (3.77 ± 0.14 vs 6.65 ± 0.57)[5]
Sulothis compoundVarious Gram-negativesNot specified in abstractNon-inferior to carbapenems, superior to cephalosporins[4]
Experimental Protocol: Murine Pneumonia Model

This protocol describes a method for establishing an acute bacterial pneumonia in mice to test the efficacy of new this compound antibiotics.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Bacterial culture of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Sterile saline or PBS

  • Test this compound antibiotic

  • Lung perfusion solution (e.g., sterile saline with heparin)

  • Tissue homogenizer

  • Appropriate growth media (liquid and solid)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the neutropenic thigh model protocol, adjusting the final concentration as needed for lung infection (typically 10^7 - 10^8 CFU/mL). The inoculum volume is typically smaller for intranasal or intratracheal administration.

  • Induction of Pneumonia:

    • Anesthetize the mice.

    • Intranasal Inoculation: Hold the mouse in a vertical position and instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares. The mouse will inhale the inoculum into the lungs.

    • Intratracheal Inoculation (for more direct lung delivery): Surgically expose the trachea and inject the bacterial suspension directly into the trachea using a fine-gauge needle.

  • Antibiotic Administration:

    • Begin antibiotic treatment at a specified time post-infection (e.g., 2-4 hours).

    • Administer the test this compound and comparator antibiotics via the desired route.

  • Endpoint Measurement (Bacterial Load Quantification):

    • At 24 or 48 hours post-treatment initiation, euthanize the mice.

    • Perfuse the lungs with sterile saline containing heparin to remove blood.

    • Aseptically remove the lungs.

    • Homogenize the lung tissue in a known volume of sterile PBS.

    • Perform serial dilutions and plate on appropriate agar plates to determine the bacterial load per lung.

  • Data Analysis:

    • Calculate the mean log10 CFU/lung for each treatment group and the untreated control group.

    • Assess the efficacy based on the reduction in bacterial burden.

Visualization of the Pneumonia Model Workflow

PneumoniaWorkflow cluster_preparation Preparation Phase cluster_infection Infection & Treatment cluster_analysis Analysis Phase PrepareInoculum Prepare Bacterial Inoculum InducePneumonia Induce Pneumonia (Intranasal/Intratracheal) PrepareInoculum->InducePneumonia AdministerAntibiotic Administer this compound Antibiotic InducePneumonia->AdministerAntibiotic 2-4h post-infection Euthanize Euthanize Mice (24/48h) AdministerAntibiotic->Euthanize HarvestLungs Harvest & Perfuse Lungs Euthanize->HarvestLungs Homogenize Homogenize Lung Tissue HarvestLungs->Homogenize PlateDilutions Plate Serial Dilutions Homogenize->PlateDilutions CountCFU Count CFU PlateDilutions->CountCFU AnalyzeData Analyze Data (log10 CFU reduction) CountCFU->AnalyzeData

Workflow for the murine pneumonia model.

Sepsis Model (Cecal Ligation and Puncture - CLP)

The cecal ligation and puncture (CLP) model is considered the gold standard for inducing polymicrobial sepsis in rodents, as it closely mimics the pathophysiology of human septic peritonitis.[4] This model is crucial for evaluating the efficacy of new antibiotics in a systemic infection setting.

Data Presentation: Efficacy of this compound Antibiotics in the Murine Sepsis Model

Data on the efficacy of new this compound antibiotics specifically in the CLP sepsis model is less commonly presented in simple bacterial load reduction tables, as survival is often a primary endpoint. However, bacterial clearance from the bloodstream and peritoneal fluid are also key indicators of efficacy.

AntibioticModelKey Efficacy EndpointOutcomeReference
Imithis compound-cilastatinMurine CLP SepsisSurvivalPost-operative administration is standard in many CLP protocols to improve survival for studying inflammatory responses.
Experimental Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model

This protocol outlines the surgical procedure for inducing sepsis via CLP in mice.

Materials:

  • 8-10 week old male C57BL/6 or other appropriate mouse strain

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • Needle (e.g., 21G or 25G, depending on desired severity)

  • Wound clips or suture for skin closure

  • Test this compound antibiotic

  • Fluid resuscitation (e.g., sterile saline)

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Surgical Preparation:

    • Anesthetize the mouse and shave the abdomen.

    • Disinfect the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

  • Laparotomy and Cecal Ligation:

    • Make a midline incision through the skin and peritoneum to expose the abdominal cavity.

    • Exteriorize the cecum.

    • Ligate the cecum distal to the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis (a more distal ligation results in less cecal ischemia and milder sepsis).

  • Cecal Puncture:

    • Puncture the ligated cecum once or twice with a needle. The size of the needle also influences the severity of sepsis (a larger gauge needle leads to more severe sepsis).

    • Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.

  • Closure and Resuscitation:

    • Return the cecum to the abdominal cavity.

    • Close the peritoneal wall and skin with sutures or wound clips.

    • Immediately after surgery, administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously) and an analgesic.

  • Antibiotic Administration:

    • Administer the new this compound antibiotic and any comparator agents at a predetermined time post-CLP (e.g., 2-6 hours).

  • Endpoint Measurement:

    • Survival: Monitor the mice for survival over a period of 7-10 days.

    • Bacterial Load: At specific time points (e.g., 24 hours), euthanize a subset of mice and collect blood and peritoneal lavage fluid to determine bacterial counts.

    • Organ Dysfunction Markers: Collect blood and organs to measure markers of organ damage and inflammation (e.g., cytokines, creatinine, liver enzymes).

  • Data Analysis:

    • Compare survival curves between treatment groups using Kaplan-Meier analysis.

    • Analyze differences in bacterial loads and inflammatory markers between groups.

Visualization of the CLP Sepsis Model Workflow

CLPSepsisWorkflow cluster_surgery Surgical Phase cluster_postop Post-Operative & Treatment cluster_monitoring Monitoring & Analysis Anesthetize Anesthetize Mouse Laparotomy Midline Laparotomy Anesthetize->Laparotomy LigateCecum Ligate Cecum Laparotomy->LigateCecum PunctureCecum Puncture Cecum LigateCecum->PunctureCecum CloseAbdomen Close Abdomen PunctureCecum->CloseAbdomen Resuscitate Fluid Resuscitation & Analgesia CloseAbdomen->Resuscitate AdministerAntibiotic Administer this compound Antibiotic Resuscitate->AdministerAntibiotic 2-6h post-CLP MonitorSurvival Monitor Survival AdministerAntibiotic->MonitorSurvival CollectSamples Collect Blood/Peritoneal Fluid AdministerAntibiotic->CollectSamples AnalyzeData Analyze Survival Data & Bacterial Load MonitorSurvival->AnalyzeData CollectSamples->AnalyzeData

Workflow for the cecal ligation and puncture (CLP) sepsis model.

Conclusion

The selection of an appropriate animal model is critical for the preclinical evaluation of new this compound antibiotics. The neutropenic thigh model provides a robust and reproducible system for assessing the intrinsic antimicrobial activity and pharmacodynamics of a compound. The pneumonia and sepsis models offer greater clinical relevance by evaluating antibiotic efficacy in the context of specific and systemic infections, respectively. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in designing and executing rigorous preclinical studies to identify promising new this compound antibiotics to combat the growing threat of antimicrobial resistance.

References

Determining the Minimum Inhibitory Concentration (MIC) of Penem Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of penem-class antimicrobial agents. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results for research and drug development purposes.

Introduction to this compound Compounds and MIC Testing

Penems are a class of β-lactam antibiotics with a broad spectrum of activity against many Gram-positive, Gram-negative, and anaerobic bacteria. Prominent members of this class include imithis compound, merothis compound, ertathis compound, dorithis compound, biathis compound, and panithis compound. Determining the MIC is a fundamental microbiological assay that quantifies the in vitro activity of an antimicrobial agent against a specific bacterium. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Accurate MIC determination is crucial for surveillance of antimicrobial resistance, preclinical evaluation of new compounds, and establishing breakpoints for clinical use.

Data Presentation: In Vitro Activity of this compound Compounds

The following tables summarize the in vitro activity (MIC₅₀, MIC₉₀, and MIC range) of various this compound compounds against common bacterial pathogens. These values are compiled from various surveillance studies and are intended for comparative purposes. Actual MICs for specific isolates can vary.

Table 1: In Vitro Activity of this compound Compounds against Escherichia coli

This compound CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imithis compound≤0.06 - >320.250.5
Merothis compound≤0.03 - >320.030.06
Ertathis compound≤0.015 - >320.030.06
Dorithis compound≤0.015 - >320.030.06
Biathis compound0.03 - 0.50.060.12
Panithis compound0.06 - 10.120.25

Table 2: In Vitro Activity of this compound Compounds against Klebsiella pneumoniae

This compound CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imithis compound≤0.12 - >320.251
Merothis compound≤0.03 - >320.060.12
Ertathis compound≤0.015 - >320.030.06
Dorithis compound≤0.03 - >320.060.25
Biathis compound0.06 - 10.120.5
Panithis compound0.12 - 20.251

Table 3: In Vitro Activity of this compound Compounds against Pseudomonas aeruginosa

This compound CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imithis compound≤0.25 - >6428
Merothis compound≤0.06 - >320.54
Dorithis compound≤0.012 - >320.54
Biathis compound0.25 - 1618
Panithis compound0.5 - 32416

Note: Ertathis compound is generally not active against Pseudomonas aeruginosa.

Table 4: In Vitro Activity of this compound Compounds against Acinetobacter baumannii

This compound CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imithis compound≤0.25 - >64432
Merothis compound≤0.12 - >64216
Dorithis compound≤0.06 - >32116
Biathis compound0.5 - 32416
Panithis compound1 - >64832

Table 5: In Vitro Activity of this compound Compounds against Bacteroides fragilis

This compound CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imithis compound≤0.06 - 80.120.5
Merothis compound≤0.03 - 40.060.25
Ertathis compound≤0.015 - 20.060.25
Dorithis compound≤0.03 - 40.120.5
Biathis compound≤0.06 - 20.120.5
Panithis compound≤0.06 - 10.120.25

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This is the most common method for determining MICs and is recommended by both CLSI and EUCAST.

1. Materials

  • This compound antibiotic powder (with known potency)

  • Appropriate solvent for stock solution (e.g., sterile deionized water, buffer)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2 °C)

2. Preparation of Antibiotic Stock and Working Solutions

  • Stock Solution (e.g., 1280 µg/mL):

    • Calculate the amount of this compound powder needed based on its potency. The formula is: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

    • Aseptically weigh the calculated amount of antibiotic powder and dissolve it in the appropriate sterile solvent.

    • Filter-sterilize the stock solution through a 0.22 µm filter if necessary.

    • Store aliquots at -70°C or as recommended by the manufacturer.

  • Working Solutions:

    • Prepare serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for the 96-well plate. Remember to account for the final 1:1 dilution with the bacterial inoculum.

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Plate Inoculation

  • Dispense 50 µL of the appropriate antibiotic working solution into each well of the 96-well plate, corresponding to the desired final concentrations.

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a growth control well (100 µL of inoculum in CAMHB without antibiotic) and a sterility control well (100 µL of sterile CAMHB).

5. Incubation

  • Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

6. Reading and Interpreting Results

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the this compound compound that completely inhibits visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antibiotic Stock Solution working Prepare Serial Dilutions stock->working plate Dispense Antibiotic and Inoculum into 96-well Plate working->plate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->plate incubate Incubate at 35°C for 16-20 hours plate->incubate read Visually Read MIC Endpoint incubate->read interpret Interpret Results read->interpret

Broth Microdilution Workflow
Protocol 2: Agar Dilution MIC Assay

This method is useful for testing a large number of isolates simultaneously.

1. Materials

  • This compound antibiotic powder

  • Appropriate solvent for stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Bacterial culture in logarithmic growth phase

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

  • Incubator (35 ± 2 °C)

2. Preparation of Antibiotic-Containing Agar Plates

  • Prepare antibiotic stock solutions as described in the broth microdilution protocol.

  • Melt a sufficient volume of MHA and cool it to 45-50 °C in a water bath.

  • Add the appropriate volume of each antibiotic working solution to separate aliquots of molten agar to achieve the desired final concentrations. The volume of the antibiotic solution should not exceed 10% of the agar volume.

  • Mix well and pour the agar into sterile petri dishes.

  • Allow the plates to solidify at room temperature.

  • Include a growth control plate containing no antibiotic.

3. Inoculum Preparation

  • Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.

4. Plate Inoculation

  • Spot-inoculate the surface of each antibiotic-containing agar plate and the growth control plate with the prepared bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously. The final inoculum spot should contain approximately 10⁴ CFU.

  • Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

6. Reading and Interpreting Results

  • After incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of the this compound compound that completely inhibits visible growth, disregarding a single colony or a faint haze.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antibiotic Stock Solution agar Prepare Antibiotic- Containing Agar Plates stock->agar spot Spot Inoculate Plates agar->spot inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->spot incubate Incubate at 35°C for 16-20 hours spot->incubate read Examine Plates for Growth incubate->read interpret Determine MIC read->interpret

Agar Dilution Workflow

Quality Control

Adherence to quality control (QC) procedures is essential for accurate and reproducible MIC testing. Recommended QC strains should be tested concurrently with the clinical isolates. The resulting MICs for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST.

Table 6: Quality Control MIC Ranges for this compound Compounds

This compound CompoundQC StrainAcceptable MIC Range (µg/mL) - CLSIAcceptable MIC Range (µg/mL) - EUCAST
Imithis compound E. coli ATCC® 25922™0.25 - 10.25 - 1
P. aeruginosa ATCC® 27853™1 - 41 - 4
S. aureus ATCC® 29213™≤0.015 - 0.060.03 - 0.12
Merothis compound E. coli ATCC® 25922™0.008 - 0.060.016 - 0.06
P. aeruginosa ATCC® 27853™0.25 - 10.25 - 1
S. aureus ATCC® 29213™≤0.03 - 0.120.03 - 0.12
Ertathis compound E. coli ATCC® 25922™0.004 - 0.0150.004 - 0.016
K. pneumoniae ATCC® 700603™0.008 - 0.030.008 - 0.03
S. aureus ATCC® 29213™≤0.008 - 0.030.008 - 0.03
Dorithis compound E. coli ATCC® 25922™0.015 - 0.060.016 - 0.06
P. aeruginosa ATCC® 27853™0.12 - 0.50.12 - 0.5
S. aureus ATCC® 29213™≤0.008 - 0.030.008 - 0.03

Note: QC ranges for biathis compound and panithis compound are less standardized and may require in-house validation.

Signaling Pathways and Logical Relationships

The determination of an MIC value is a direct measure of the interaction between an antimicrobial agent and a bacterial population. The logical relationship for interpreting the outcome is straightforward.

MIC_Interpretation_Logic cluster_input Inputs cluster_process Comparison cluster_output Interpretation MIC_Value Determined MIC Value Comparison MIC ≤ Breakpoint? MIC_Value->Comparison Breakpoint Clinical Breakpoint Breakpoint->Comparison Susceptible Susceptible Comparison->Susceptible Yes Resistant Resistant Comparison->Resistant No

MIC Interpretation Logic

Application Notes & Protocols: Conjugating Penems to Siderophores for Targeted Bacterial Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Trojan Horse Strategy Revisited for Penem Antibiotics

The rise of antibiotic resistance, particularly in Gram-negative bacteria, necessitates innovative strategies to deliver existing and novel antibiotics effectively. The bacterial iron acquisition system, a crucial pathway for pathogen survival, presents a unique opportunity for targeted drug delivery. Bacteria secrete high-affinity iron chelators called siderophores to scavenge ferric iron (Fe³⁺) from the host environment. These iron-laden siderophores are then recognized by specific outer membrane receptors and actively transported into the bacterial cell.

This mechanism can be exploited via a "Trojan horse" strategy, where an antibiotic is chemically conjugated to a siderophore.[1][2] The resulting conjugate is recognized by the bacterial iron transport machinery, facilitating the entry of the antibiotic into the periplasmic space or cytoplasm, bypassing common resistance mechanisms such as reduced membrane permeability and efflux pumps.[1] This approach has been successfully exemplified by the FDA-approved cephalosporin-siderophore conjugate, cefiderocol. While the conjugation of penems to siderophores is a promising area of research, publicly available data on specific this compound-siderophore conjugates is limited. Therefore, this document will provide detailed techniques and protocols based on the well-established principles of conjugating β-lactam antibiotics to siderophores, using closely related carbapenems as illustrative examples where specific this compound data is unavailable.

Key Components of this compound-Siderophore Conjugates

Successful design and synthesis of a this compound-siderophore conjugate require careful consideration of its three main components: the this compound, the siderophore, and the linker.

2.1. This compound Selection: Penems, a class of β-lactam antibiotics, are potent inhibitors of bacterial cell wall synthesis. The choice of the this compound should be guided by its intrinsic activity against the target pathogens and the presence of a suitable functional group for linker attachment that does not compromise its antibacterial activity.

2.2. Siderophore Scaffolds: A variety of natural and synthetic siderophores can be utilized as targeting moieties. The selection of the siderophore should be based on the target bacteria, as different species express receptors for specific siderophores. Common siderophore types include:

  • Catecholates: (e.g., enterobactin) Recognized by a broad range of Gram-negative bacteria.

  • Hydroxamates: (e.g., desferrioxamine B) Utilized by both Gram-positive and Gram-negative bacteria.

  • Mixed-type: Containing multiple iron-binding motifs.

2.3. Linker Chemistry: The Bridge Between this compound and Siderophore The linker plays a crucial role in the stability and activity of the conjugate. Linkers can be broadly classified into two categories:

  • Non-cleavable Linkers: These form a stable connection between the this compound and the siderophore. The antibiotic activity relies on the entire conjugate binding to its target.

  • Cleavable Linkers: These are designed to release the this compound once inside the bacterial cell, which can be advantageous if the siderophore moiety hinders the antibiotic's interaction with its target. Cleavage can be triggered by various intracellular conditions, such as the reducing environment of the cytoplasm or the presence of specific enzymes like esterases.

Quantitative Data on the Efficacy of β-Lactam-Siderophore Conjugates

The effectiveness of siderophore conjugation is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) of the conjugate against a panel of relevant bacterial strains and comparing it to the unconjugated antibiotic. The following table presents illustrative MIC data for a carbathis compound-siderophore conjugate, demonstrating the potential for enhanced activity.

Antibiotic/ConjugateOrganismMIC (µg/mL) of Unconjugated Carbathis compoundMIC (µg/mL) of Carbathis compound-Siderophore ConjugateFold Improvement
Merothis compoundPseudomonas aeruginosa (WT)10.1258
Merothis compoundPseudomonas aeruginosa (Carbathis compound-Resistant)16116
Imithis compoundAcinetobacter baumannii (MDR)32216
Imithis compoundKlebsiella pneumoniae (KPC-producing)64416

Note: This table is a representative example based on published data for carbathis compound-siderophore conjugates and is intended to illustrate the potential for activity enhancement. Actual values will vary depending on the specific this compound, siderophore, linker, and bacterial strain.

Experimental Protocols

4.1. General Synthesis of a this compound-Siderophore Conjugate (Illustrative Example)

This protocol describes a general method for conjugating a this compound containing a carboxylic acid handle to a siderophore with a primary amine via an amide bond using a stable linker.

Materials:

  • This compound with a carboxylic acid functional group

  • Amine-functionalized siderophore (e.g., desferrioxamine B)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Activation of the this compound Carboxylic Acid: a. Dissolve the this compound (1 equivalent) in anhydrous DMF. b. Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). d. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Conjugation to the Siderophore: a. In a separate flask, dissolve the amine-functionalized siderophore (1 equivalent) in anhydrous DMF. b. Slowly add the activated this compound solution from step 1 to the siderophore solution. c. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: a. Remove the DMF under reduced pressure. b. Resuspend the residue in DCM and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. d. Purify the crude product by preparative HPLC using a suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Characterization: a. Confirm the identity and purity of the conjugate by analytical HPLC. b. Determine the exact mass of the conjugate using high-resolution mass spectrometry (HRMS). c. Characterize the structure of the conjugate using ¹H and ¹³C NMR spectroscopy.

4.2. Protocol for Antimicrobial Susceptibility Testing (AST)

Materials:

  • This compound-siderophore conjugate

  • Unconjugated this compound (as a control)

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. From an overnight culture plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the this compound-siderophore conjugate and the unconjugated this compound in a suitable solvent (e.g., water or DMSO). b. Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well microtiter plates to cover a range of concentrations.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. b. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only). c. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Visualizations

TrojanHorse cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm This compound This compound conjugate This compound-Siderophore Conjugate This compound->conjugate Conjugation siderophore Siderophore siderophore->conjugate Fe_conjugate Fe³⁺-Conjugate Complex conjugate->Fe_conjugate Fe3 Fe³⁺ Fe3->Fe_conjugate receptor Siderophore Receptor Fe_conjugate->receptor Recognition & Binding transported_conjugate Conjugate receptor->transported_conjugate Active Transport

Caption: The "Trojan Horse" mechanism for targeted delivery of penems.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Susceptibility Testing cluster_mechanism Mechanism of Action Studies synthesis Conjugation of this compound to Siderophore purification HPLC Purification synthesis->purification characterization Mass Spec & NMR Characterization purification->characterization mic_determination MIC Determination (vs. Unconjugated this compound) characterization->mic_determination time_kill Time-Kill Kinetics mic_determination->time_kill competition_assay Siderophore Competition Assay mic_determination->competition_assay uptake_assay Cellular Uptake Assay competition_assay->uptake_assay

Caption: Experimental workflow for the development and evaluation of this compound-siderophore conjugates.

References

Application Notes and Protocols for Inducing and Studying Carbapenem Resistance in Laboratory Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the induction and characterization of carbapenem resistance in common laboratory strains of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The methodologies outlined are essential for studying the mechanisms of resistance, evaluating the efficacy of new antimicrobial agents, and developing strategies to combat the growing threat of carbathis compound-resistant bacteria.

Introduction

Carbathis compound resistance is a major public health concern, primarily driven by the production of carbapenemase enzymes, alterations in outer membrane permeability through porin loss, and the overexpression of efflux pumps.[1][2] Understanding the genetic and phenotypic changes that lead to resistance is critical for the development of novel therapeutics. The following protocols detail methods for inducing carbathis compound resistance in a controlled laboratory setting and for characterizing the resulting resistant phenotypes.

Experimental Protocols

Protocol 1: Induction of Carbathis compound Resistance by Serial Passage

This protocol describes a method for inducing carbathis compound resistance in bacterial strains through repeated exposure to sub-inhibitory concentrations of a carbathis compound antibiotic.[3]

Materials:

  • Bacterial strain of interest (E. coli, K. pneumoniae, P. aeruginosa)

  • Mueller-Hinton (MH) agar and broth

  • Carbathis compound antibiotic (e.g., merothis compound, imithis compound) stock solution

  • Sterile culture tubes and Petri dishes

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Initial Minimum Inhibitory Concentration (MIC) Determination:

    • Determine the baseline MIC of the carbathis compound antibiotic for the susceptible parental strain using the broth microdilution method according to CLSI guidelines.

  • Serial Passage:

    • Prepare a bacterial suspension in MH broth equivalent to a 0.5 McFarland standard.

    • In a series of culture tubes, prepare a 2-fold serial dilution of the carbathis compound antibiotic in MH broth, with concentrations ranging from below to above the initial MIC.

    • Inoculate each tube with the bacterial suspension.

    • Incubate the tubes at 37°C for 18-24 hours.

    • The following day, identify the tube with the highest concentration of the antibiotic that still shows visible bacterial growth (sub-MIC).

    • Use the culture from this tube to inoculate a new series of antibiotic dilutions for the next passage.

    • Repeat this process for a desired number of passages (e.g., 10-20 passages or until a significant increase in MIC is observed).[3]

  • Isolation of Resistant Mutants:

    • After the final passage, streak a sample from the culture grown in the highest antibiotic concentration onto an MH agar plate containing the same concentration of the carbathis compound.

    • Incubate at 37°C for 18-24 hours.

    • Select individual colonies and re-streak for purity.

  • Characterization of Resistant Isolates:

    • Determine the final MIC of the selected resistant isolates to confirm the level of resistance.

    • Perform further characterization, such as genetic analysis for resistance mechanisms (see Protocol 3).

Protocol 2: Antimicrobial Susceptibility Testing

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of carbapenems.

Materials:

  • Bacterial isolates (parental and resistant strains)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Carbathis compound antibiotic (e.g., merothis compound, imithis compound, ertathis compound)

  • 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 1°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare a 2-fold serial dilution of the carbathis compound antibiotic in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the plates at 35°C ± 1°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or using a microplate reader.

Protocol 3: Molecular Characterization of Resistance Mechanisms

This protocol provides a general workflow for identifying the genetic basis of carbathis compound resistance using polymerase chain reaction (PCR).

Materials:

  • Resistant bacterial isolate

  • DNA extraction kit

  • PCR primers for common carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48), porin genes (e.g., ompK35, ompK36, oprD), and efflux pump regulatory genes.

  • PCR master mix

  • Thermal cycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from the resistant bacterial isolate using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up PCR reactions using primers specific for the target resistance genes.

    • Perform PCR using appropriate cycling conditions for the specific primers and target genes.

  • Gel Electrophoresis:

    • Analyze the PCR products by agarose gel electrophoresis to determine the presence or absence of the target genes.

  • Sequencing (Optional):

    • For a more detailed analysis, sequence the PCR products to identify specific mutations or variants of the resistance genes.

Data Presentation

The following tables summarize quantitative data on the induction of carbathis compound resistance in various laboratory strains.

Table 1: Induction of Imithis compound Resistance in Klebsiella pneumoniae

StrainInitial Imithis compound MIC (µg/mL)Induction ConditionFinal Imithis compound MIC (µg/mL)Fold Increase in MICReference
KPC-producing K. pneumoniae1-2Exposure to 8- and 16-fold MIC of imithis compound for 4-8 hours≥64≥32[4]

Table 2: Induction of Carbathis compound Resistance in Escherichia coli

StrainCarbathis compoundInitial MIC (µg/mL)Induction ConditionFinal MIC (µg/mL)Fold Increase in MICReference
E. coli BL21(DE3)-blaNDM-1Imithis compound0.25Exposure to 12 µg/mL imithis compound28[1]
E. coli DH5α-blaNDM-1Imithis compound0.25Exposure to 12 µg/mL imithis compound28[1]

Table 3: Induction of Merothis compound Resistance in Pseudomonas aeruginosa

StrainInitial Merothis compound MIC (µg/mL)Induction ConditionFinal Merothis compound MIC (µg/mL)Fold Increase in MICReference
P. aeruginosa PA141Serial passage in increasing concentrations of merothis compound88[5]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key experimental workflows and signaling pathways involved in carbathis compound resistance.

Experimental_Workflow_Induction cluster_setup Initial Setup cluster_passage Serial Passage cluster_isolation Isolation & Characterization start Susceptible Parental Strain mic1 Determine Initial MIC start->mic1 passage Expose to sub-MIC Carbathis compound mic1->passage growth Select Highest Concentration with Growth passage->growth loop Repeat Passages growth->loop plate Plate on Carbathis compound Agar growth->plate loop->passage isolate Isolate Resistant Colonies plate->isolate mic2 Determine Final MIC isolate->mic2 molecular Molecular Characterization isolate->molecular EnvZ_OmpR_Pathway cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm EnvZ EnvZ (Sensor Kinase) OmpR OmpR (Response Regulator) EnvZ->OmpR Phosphotransfer ADP ADP OmpR_P OmpR-P (Phosphorylated) OmpR->OmpR_P OmpF OmpF Porin Carbathis compound Carbathis compound OmpF->Carbathis compound Entry (High Permeability) OmpC OmpC Porin OmpC->Carbathis compound Reduced Entry (Low Permeability) Carbathis compound->EnvZ Osmotic Stress (Signal) ATP ATP ATP->EnvZ Autophosphorylation ompF_gene ompF gene OmpR_P->ompF_gene Represses Transcription ompC_gene ompC gene OmpR_P->ompC_gene Activates Transcription ompF_gene->OmpF Expression ompC_gene->OmpC Expression MexAB_OprM_Regulation cluster_membrane P. aeruginosa Membrane cluster_cytoplasm Cytoplasm MexA MexA (Periplasmic) MexB MexB (Inner Membrane) OprM OprM (Outer Membrane) MexAB_OprM MexAB-OprM Efflux Pump Carbapenem_out Carbathis compound (outside) MexAB_OprM->Carbapenem_out Carbapenem_in Carbathis compound (inside) Carbapenem_in->MexAB_OprM Efflux MexR MexR (Repressor) mexAB_oprM_operon mexAB-oprM operon MexR->mexAB_oprM_operon Represses NalC NalC (Repressor) NalC->mexAB_oprM_operon Represses NalD NalD (Repressor) NalD->mexAB_oprM_operon Represses mexAB_oprM_operon->MexA Expression mexAB_oprM_operon->MexB Expression mexAB_oprM_operon->OprM Expression

References

Probing the Fortress: Using Penem Antibiotics to Interrogate Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection, making it a prime target for antimicrobial agents. Penicillin-binding proteins (PBPs) are key enzymes in the final stages of peptidoglycan biosynthesis, the primary component of the cell wall. Penem antibiotics, a class of β-lactam antibiotics, act by covalently binding to and inhibiting these crucial enzymes, leading to cell wall degradation and bacterial death.[1] This inherent mechanism of action makes penems powerful chemical probes for studying the intricate processes of bacterial cell wall synthesis, PBP activity, and antibiotic resistance.

These application notes provide a detailed overview and experimental protocols for utilizing this compound antibiotics as chemical probes. By functionalizing penems with reporter molecules such as fluorophores or biotin, researchers can visualize PBP localization, quantify their activity, and isolate PBP-protein complexes for further study.

Principle of Action: Penems as Covalent Probes

This compound antibiotics, like other β-lactams, mimic the D-Ala-D-Ala substrate of PBP transpeptidases. The strained β-lactam ring of the this compound undergoes nucleophilic attack by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme intermediate. This effectively inactivates the PBP and halts peptidoglycan cross-linking.[2] When a this compound is conjugated to a reporter molecule, this covalent interaction allows for the specific and durable labeling of active PBPs.

Key Applications

The use of this compound-based chemical probes enables a variety of powerful applications in bacteriology and drug discovery:

  • Visualization of PBP Localization and Dynamics: Fluorescently labeled penems allow for the direct imaging of active PBP populations within bacterial cells using fluorescence microscopy. This provides spatial and temporal information about cell wall synthesis during different stages of the cell cycle and in response to various stimuli.

  • Profiling PBP Inhibition: Competition assays using a fluorescent this compound probe and an unlabeled antibiotic can be used to determine the PBP binding profile and inhibitory potency (e.g., IC50 values) of new antimicrobial compounds.

  • Identification of PBP Interacting Proteins: Biotinylated this compound probes can be used in pull-down assays to isolate PBPs and their interacting protein partners from cell lysates. Subsequent analysis by mass spectrometry can reveal novel components of the cell wall synthesis machinery.

  • Investigating β-Lactamase Activity: While penems are generally more resistant to β-lactamase hydrolysis than penicillins, certain carbapenemases can inactivate them. Specially designed this compound probes can be used to study the activity and inhibition of these critical resistance enzymes.

Quantitative Data Summary

The binding affinity of this compound and carbathis compound antibiotics to various PBPs is a critical parameter for their efficacy and their utility as probes. The following tables summarize key quantitative data, primarily IC50 values, for several this compound and carbathis compound antibiotics against PBPs from different bacterial species.

Table 1: IC50 Values (μg/mL) of Carbapenems against PBPs from Klebsiella pneumoniae

PBP TargetMerothis compoundImithis compoundErtathis compoundDorithis compound
PBP1a<0.0075<0.00750.06<0.0075
PBP1b<0.0075<0.00750.06<0.0075
PBP2<0.0075<0.00750.03<0.0075
PBP30.0150.120.250.03
PBP4<0.0075<0.0075<0.0075<0.0075

Data sourced from a study on K. pneumoniae ATCC 43816.

Table 2: Binding Affinities of Farothis compound to PBPs from Various Bacteria

BacteriumPBP TargetRelative Affinity
Staphylococcus aureusPBP1High
PBP2Moderate
PBP3Moderate
Escherichia coliPBP2Highest
PBP1A/1BHigh
PBP3Moderate
PBP4Moderate

Relative affinities are based on qualitative descriptions from the cited literature.[3][4]

Table 3: Inhibition Constants (Ki) of Sulothis compound against β-Lactamases

β-Lactamase TypeKi (μM)
Type IaLow
Type IIbLow

Qualitative data indicating strong inhibition.[5]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent this compound Probe (Conceptual)

Materials:

  • This compound antibiotic with a suitable functional group for conjugation (e.g., a primary amine or a carboxylic acid).

  • Amine-reactive fluorophore (e.g., Fluorescein isothiocyanate - FITC) or carboxylate-reactive fluorophore.

  • Anhydrous N,N-dimethylformamide (DMF).

  • Sodium bicarbonate.

  • Thin-layer chromatography (TLC) supplies.

  • Preparative TLC plates or HPLC system for purification.

Procedure:

  • Dissolution: Dissolve the this compound antibiotic and sodium bicarbonate in anhydrous DMF.

  • Fluorophore Addition: Add the amine-reactive fluorophore (e.g., FITC) to the solution. The reaction should be carried out in the dark with stirring at room temperature overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Purification: Upon completion, purify the fluorescent this compound probe using preparative TLC or HPLC.

  • Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

Protocol 2: PBP Labeling and In-Gel Fluorescence Detection

This protocol is adapted from established methods using commercially available fluorescent β-lactam probes and can be applied to newly synthesized this compound probes.

Materials:

  • Bacterial culture in mid-logarithmic growth phase.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorescent this compound probe (e.g., synthesized in Protocol 1 or a commercially available analog like Bocillin-FL).

  • Lysis buffer (e.g., BugBuster).

  • Protease inhibitors.

  • SDS-PAGE reagents and equipment.

  • Fluorescence gel imager.

Procedure:

  • Cell Harvest: Harvest bacterial cells from the culture by centrifugation.

  • Washing: Wash the cell pellet with PBS.

  • Labeling: Resuspend the cells in PBS containing the fluorescent this compound probe at an optimized concentration. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Washing: Pellet the cells by centrifugation and wash with PBS to remove unbound probe.

  • Cell Lysis: Resuspend the labeled cells in lysis buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Fluorescence Imaging: Visualize the labeled PBPs directly in the gel using a fluorescence imager.

Protocol 3: Competition Assay for PBP Inhibition Profiling

This protocol allows for the determination of the PBP binding profile of an unlabeled test antibiotic.

Materials:

  • All materials from Protocol 2.

  • Unlabeled test antibiotic.

Procedure:

  • Pre-incubation with Test Antibiotic: Prior to labeling with the fluorescent this compound probe, incubate the bacterial cells with varying concentrations of the unlabeled test antibiotic for a specific time at 37°C.

  • Labeling and Detection: Proceed with steps 3-8 from Protocol 2.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band at each concentration of the test antibiotic. The concentration of the test antibiotic that results in a 50% reduction in the fluorescence signal for a specific PBP is the IC50 value.

Protocol 4: Biotinylated this compound Pull-Down Assay

This protocol enables the enrichment of PBPs and their interacting partners.

Materials:

  • Biotinylated this compound probe.

  • Bacterial culture.

  • Lysis buffer with protease inhibitors.

  • Streptavidin-conjugated magnetic beads or agarose resin.

  • Wash buffers.

  • Elution buffer.

  • Reagents for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).

Procedure:

  • Cell Lysis: Lyse bacterial cells to obtain a total protein extract.

  • Labeling: Incubate the cell lysate with the biotinylated this compound probe.

  • Capture: Add streptavidin-conjugated beads to the lysate and incubate to allow binding of the biotinylated PBP complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the captured PBPs and their interacting partners.

Visualizations

Signaling Pathway: this compound Inhibition of PBP

Penem_Inhibition This compound This compound Antibiotic (Chemical Probe) PBP Penicillin-Binding Protein (PBP) (Active) This compound->PBP Covalent Binding Inactive_PBP Acyl-Enzyme Intermediate (Inactive PBP) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Inactive_PBP->Peptidoglycan Inhibits Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Leads to weakened cell wall

Caption: Mechanism of PBP inactivation by a this compound antibiotic probe.

Experimental Workflow: PBP Labeling and Analysis

PBP_Labeling_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis Harvest Harvest Bacterial Cells Wash_Cells Wash with PBS Harvest->Wash_Cells Incubate_Probe Incubate with Fluorescent this compound Probe Wash_Cells->Incubate_Probe Wash_Unbound Wash Unbound Probe Incubate_Probe->Wash_Unbound Microscopy Fluorescence Microscopy Wash_Unbound->Microscopy Lysis Cell Lysis Wash_Unbound->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Gel_Imaging In-Gel Fluorescence Imaging SDS_PAGE->Gel_Imaging

Caption: Workflow for fluorescent labeling and analysis of PBPs.

Logical Relationship: Competition Assay Principle

Competition_Assay cluster_outcome1 No Competition cluster_outcome2 Competition PBP Active PBP PBP_Labeled Fluorescently Labeled PBP PBP->PBP_Labeled Binds PBP_Bound PBP Bound by Unlabeled Antibiotic PBP->PBP_Bound Binds Fluor_this compound Fluorescent This compound Probe Unlabeled_Ab Unlabeled Antibiotic Unlabeled_Ab->Fluor_this compound Competes for PBP binding High_Signal High Fluorescence Signal PBP_Labeled->High_Signal Low_Signal Low Fluorescence Signal

Caption: Principle of the PBP competition assay.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Synthetic Penem Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with synthetic penem derivatives.

Troubleshooting Guide

This guide is designed to help you resolve specific issues related to the poor aqueous solubility of your synthetic this compound derivatives.

Problem: My final this compound compound shows poor solubility in aqueous buffers (e.g., PBS pH 7.4), hindering bioassay setup.

  • Possible Cause: The crystalline form of the this compound derivative may have high lattice energy, or the molecule itself may be highly lipophilic.

  • Solutions:

    • pH Modification: If your molecule has ionizable groups (e.g., a carboxylic acid), adjusting the pH of the buffer can significantly increase solubility. For an acidic this compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.

    • Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous buffer to increase the solvent's polarity and capacity to dissolve the compound. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with low percentages (1-5%) and increase as needed, keeping in mind the tolerance of your biological assay.

    • Salt Formation: Synthesize a salt form of the this compound derivative. For acidic penems, sodium or potassium salts are common and are often significantly more water-soluble than the free acid form.[1]

Problem: My this compound derivative dissolves in organic solvent but immediately precipitates when added to an aqueous medium.

  • Possible Cause: This is a common issue for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV. The compound is "pushed" out of the solution as the solvent environment rapidly changes from organic to aqueous.

  • Solutions:

    • Amorphous Solid Dispersions (ASDs): This is a highly effective technique. By dispersing the this compound derivative at a molecular level within a hydrophilic polymer matrix, you can prevent crystallization and maintain a supersaturated, amorphous state in solution, which enhances solubility and dissolution rate.[2][3] Common polymers include HPMCAS and PVP.

    • Use of Surfactants: Incorporate a non-ionic surfactant like Polysorbate 80 or a solubilizer at a concentration above its critical micelle concentration (CMC). The surfactant molecules will form micelles that can encapsulate the hydrophobic this compound derivative, keeping it dispersed in the aqueous phase.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule can form an inclusion complex by fitting into this cavity, which increases its apparent water solubility.

Problem: Initial attempts to improve solubility (pH, co-solvents) are only marginally effective or are incompatible with downstream experiments.

  • Possible Cause: The intrinsic solubility of the compound is extremely low, requiring more advanced formulation strategies.

  • Solutions:

    • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of the solid this compound derivative increases its surface area-to-volume ratio. This leads to a faster dissolution rate, although it does not change the equilibrium solubility.[4] This can be achieved through techniques like nano-milling.

    • Lipid-Based Formulations: If the this compound derivative is lipophilic, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be beneficial. These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon gentle agitation in an aqueous medium.

Frequently Asked Questions (FAQs)

Q1: What are the first-line strategies to consider for improving the solubility of a newly synthesized this compound derivative?

The most straightforward and often first approaches are chemical and physical modifications. Start by characterizing the physicochemical properties of your compound (e.g., pKa, LogP). If the this compound has an ionizable functional group, pH adjustment is the simplest method. If that is insufficient, forming a salt of the compound can dramatically improve solubility. Concurrently, screening for suitable co-solvents is a common and effective strategy.

Q2: How do I choose between creating a salt and creating an amorphous solid dispersion (ASD)?

Salt formation is generally a simpler chemical modification if your this compound derivative has a suitable ionizable group. It is often preferred in early development due to its straightforward synthesis. However, if the compound is a neutral molecule, lacks a suitable pKa, or if the salt form is unstable or still insufficiently soluble, an ASD is a more powerful, albeit complex, formulation approach. ASDs are particularly effective for highly lipophilic compounds and can achieve a higher degree of supersaturation in solution.[2]

Q3: What is a "prodrug" approach and how can it help with solubility?

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug. For penems, this often involves creating an ester derivative (e.g., farothis compound medoxomil is an ester prodrug of farothis compound).[5][6] This modification can improve properties like oral bioavailability by increasing lipophilicity for better membrane transport, and then upon hydrolysis in vivo, it releases the more soluble, active parent drug.[6]

Q4: Can particle size reduction alone solve my solubility problem?

Particle size reduction techniques like micronization increase the dissolution rate by increasing the surface area of the solid.[4] This is beneficial for compounds where the rate of dissolution is the limiting factor for absorption. However, it does not alter the thermodynamic equilibrium solubility. If the intrinsic solubility of your this compound derivative is the primary issue, particle size reduction alone may not be sufficient and should be combined with other strategies.

Quantitative Data on this compound Solubility

The following table provides examples of solubility values for farothis compound and its prodrug, illustrating how chemical modification can influence this property.

CompoundSolvent/MediumSolubility
Farothis compound (Sodium Salt Hydrate)PBS (pH 7.2)~10 mg/mL
Farothis compound (Sodium Salt Hydrate)DMSO~5 mg/mL
Farothis compound MedoxomilWater (Predicted)1.18 mg/mL

Data sourced from publicly available datasheets and databases.[1][5]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility by Shake-Flask Method

This protocol is the gold-standard method for determining the equilibrium solubility of a compound.[7][8]

Materials:

  • Synthetic this compound derivative (solid powder)

  • 20 mL glass vials with screw caps

  • Selected solvent (e.g., distilled water, PBS pH 7.4)

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the this compound derivative powder to a glass vial (e.g., 5-10 mg). This is to ensure that a saturated solution is formed with undissolved solid remaining.

  • Add a precise volume of the desired solvent (e.g., 5 mL) to the vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for 24-48 hours to ensure equilibrium is reached.[7] Visually confirm that excess solid remains.

  • After equilibration, let the vials stand for 1 hour to allow larger particles to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Dilute the filtered, saturated solution with the solvent to a concentration within the quantifiable range of your analytical method.

  • Determine the concentration of the this compound derivative in the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.[7]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is suitable for lab-scale preparation of ASDs to screen for solubility enhancement.

Materials:

  • Synthetic this compound derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer.

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Accurately weigh and dissolve the this compound derivative and the selected polymer in a minimal amount of the chosen organic solvent in a round-bottom flask.[9]

  • Ensure both components are fully dissolved to form a clear solution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure. The water bath temperature should be kept low to minimize thermal degradation of the this compound.

  • Continue evaporation until a thin, solid film is formed on the inside of the flask.

  • Scrape the solid material from the flask.

  • Place the collected solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The resulting powder is the amorphous solid dispersion. Characterize it using techniques like Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Visualizations

Solubility_Enhancement_Workflow start Poorly Soluble This compound Derivative char Physicochemical Characterization (pKa, LogP, Crystal Form) start->char decision1 Ionizable Group? char->decision1 ph_mod Strategy 1: pH Adjustment & Salt Formation decision1->ph_mod Yes cosolvent Strategy 2: Co-solvents & Surfactants decision1->cosolvent No / Insufficient end Solubility / Dissolution Improved ph_mod->end advanced Strategy 3: Advanced Formulation cosolvent->advanced Insufficient / Incompatible cosolvent->end asd Amorphous Solid Dispersion (ASD) advanced->asd lipid Lipid-Based System (SEDDS) advanced->lipid particle Particle Size Reduction advanced->particle asd->end lipid->end particle->end

Caption: A decision workflow for selecting a suitable solubility enhancement strategy.

ASD_Workflow start 1. Weigh this compound Derivative & Polymer dissolve 2. Dissolve in Volatile Solvent start->dissolve evap 3. Solvent Evaporation (Rotary Evaporator) dissolve->evap dry 4. Vacuum Drying (Remove Residual Solvent) evap->dry product 5. Collect Amorphous Solid Dispersion Powder dry->product char_title 6. Characterization product->char_title pxrd PXRD (Confirm Amorphous State) char_title->pxrd dsc DSC (Determine Tg) char_title->dsc

Caption: Experimental workflow for preparing an Amorphous Solid Dispersion (ASD).

References

troubleshooting low yield in multi-step penem synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for multi-step penem synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes. The following guides and FAQs address specific challenges you may encounter during your experiments, with a focus on a representative panithis compound synthesis.

Frequently Asked Questions (FAQs)

General Questions

Q1: My overall yield for the multi-step this compound synthesis is very low. Where should I start troubleshooting?

A1: Low overall yield in a multi-step synthesis is a common challenge. Begin by dissecting the synthesis into individual stages and analyzing the yield at each step. A significant drop in yield at a particular stage will pinpoint the problematic reaction. Key areas to investigate include the stability of intermediates, the purity of reagents and solvents, reaction conditions (temperature, pressure, reaction time), and the efficiency of purification methods. A troubleshooting workflow for identifying the root cause of low yield is outlined below.

G start Low Overall Yield step1 Analyze Yield of Each Step start->step1 step2 Identify Step with Lowest Yield step1->step2 step3 Investigate Potential Causes step2->step3 cause1 Reagent/Solvent Quality step3->cause1 cause2 Reaction Conditions step3->cause2 cause3 Intermediate Instability step3->cause3 cause4 Purification Issues step3->cause4 solution1 Verify Purity and Dryness cause1->solution1 solution2 Optimize Temperature, Time, etc. cause2->solution2 solution3 Handle Under Inert Atmosphere cause3->solution3 solution4 Alternative Purification Method cause4->solution4

Troubleshooting workflow for low overall yield.
Specific Reaction Steps

Q2: I am experiencing a low yield in the Wittig reaction for the synthesis of the this compound side chain. What are the common causes?

A2: The Wittig reaction, while versatile, can present challenges leading to low yields. Common issues include:

  • Steric Hindrance: Sterically hindered ketones and aldehydes react slowly, especially with stabilized ylides, resulting in poor yields.[1][2]

  • Ylide Stability: Stabilized ylides are less reactive and may not react efficiently with ketones.[1][2] In such cases, a Horner-Wadsworth-Emmons (HWE) reaction using phosphonate esters might be a better alternative.[1][2]

  • Base Selection: The choice of base for generating the ylide is critical. Strong bases like n-butyllithium or sodium hydride are often required. Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active ylide.

  • Side Reactions: Aldehyd starting materials can be prone to oxidation, polymerization, or decomposition, especially if they are labile.[1][2]

Q3: My intramolecular cyclization to form the this compound core is resulting in a low yield. What factors should I investigate?

A3: The intramolecular cyclization is a critical step in forming the strained β-lactam ring fused to the thiazolidine ring. Low yields can often be attributed to:

  • Precursor Purity: Impurities in the linear precursor can interfere with the cyclization reaction. Ensure the precursor is thoroughly purified before attempting the cyclization.

  • Reaction Conditions: This reaction is often sensitive to temperature and concentration. High dilution conditions are typically required to favor intramolecular cyclization over intermolecular polymerization. The choice of solvent and base is also crucial and should be optimized.

  • Stereochemistry: The stereochemistry of the precursor can significantly impact the ease of cyclization. Incorrect stereoisomers may not be in the correct conformation for ring closure.

  • Side Reactions: The nascent poly-β-ketone intermediate can be highly reactive and prone to spontaneous, undesired cyclization pathways.[3]

Q4: I am observing significant loss of product during the deprotection of the p-nitrobenzyl (pNB) ester. What are the potential issues and solutions?

A4: The removal of the p-nitrobenzyl (pNB) protecting group, often done via catalytic hydrogenation, can be problematic.

  • Catalyst Poisoning: The sulfur atom in the this compound core can sometimes poison the palladium catalyst, leading to incomplete deprotection.

  • Byproduct Formation: During hydrogenation, side reactions can occur. For instance, in the synthesis of merothis compound, impurities such as p-amino and p-hydroxylamino derivatives have been observed.[4]

  • Alternative Deprotection Methods: If catalytic hydrogenation is problematic, alternative methods for cleaving nitrobenzyl esters exist. One such method involves using 20% aqueous NaOH in methanol at 75 °C.[5] However, the stability of the this compound core under these basic conditions must be considered.

Troubleshooting Guide: A Case Study of Panithis compound Synthesis

The following troubleshooting guide is based on a representative multi-step synthesis of Panithis compound.

Overall Synthesis Scheme

G cluster_0 Panithis compound Synthesis Workflow A Methyl Acetoacetate + Benzyl Alcohol B Compound II (Yield: 93%) A->B Esterification C Compound III B->C Reaction with p-toluenesulfonyl azide D Compound IV (Yield: 87.4%) C->D Iodination E Compound VII D->E Further Steps G Compound IX (Yield: 81.2%) E->G Coupling F Side Chain Precursor F->G H Compound X (Yield: 81.3%) G->H Deprotection I Panithis compound (Yield: 78.3%) H->I Final Step

Simplified workflow for Panithis compound synthesis.
Step-by-Step Troubleshooting

StepReactionCommon IssuesTroubleshooting Suggestions
1Esterification of Methyl Acetoacetate Low Yield (<90%): Incomplete reaction.- Ensure removal of water, as it can shift the equilibrium. - Use a slight excess of benzyl alcohol. - Verify the activity of the boron trifluoride etherate catalyst.
2Diazo Transfer Low Yield: Incomplete reaction or decomposition of the diazo compound.- Maintain low reaction temperatures to prevent decomposition of the diazo product. - Use fresh p-toluenesulfonyl azide. - Ensure efficient stirring to maintain homogeneity.
3Iodination Low Yield (<85%): Incomplete reaction or side product formation.- Use anhydrous conditions as moisture can quench the reagents. - Ensure the purity of trimethylchlorosilane and sodium iodide. - Optimize reaction time and temperature.
4Coupling of this compound Core and Side Chain Low Yield (<80%): Inefficient coupling.- Ensure the this compound core intermediate (Compound VII) and the side chain (Compound VIII) are of high purity. - Verify the activity of the coupling agent (diphenyl phosphoryl chlorine). - Maintain anhydrous conditions and an inert atmosphere.
5Deprotection (Hydrogenolysis) Low Yield (<80%): Incomplete deprotection or product degradation.- Use a fresh, high-quality Pd/C catalyst. - Optimize hydrogen pressure and reaction temperature. - Monitor the reaction closely by HPLC to avoid over-reduction or degradation of the this compound core.
6Final Imidization Low Yield (<75%): Incomplete reaction or side product formation.- Ensure the pH of the reaction mixture is maintained in the optimal range (around 8.5). - Use a sufficient excess of the iminoester hydrochloride. - Monitor the reaction by HPLC to determine the optimal reaction time.
Quantitative Data from a Representative Panithis compound Synthesis
CompoundStarting MaterialProductYield (%)
IIMethyl AcetoacetateBenzyl Acetoacetate93
IVCompound IIIIodo-Intermediate87.4
IXCompound VII and VIIICoupled Product81.2
XCompound IXDeprotected Intermediate81.3
Panithis compoundCompound XFinal Product78.3

Data extracted from patent literature and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Compound II (Benzyl Acetoacetate)
  • To a reaction vessel containing 3000 mL of toluene, add 232 g (2.00 mol) of methyl acetoacetate and 237.6 g (2.20 mol) of benzyl alcohol.

  • With stirring, slowly add 45 g of a 46% solution of boron trifluoride etherate (0.30 mol).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until neutral.

  • Extract the aqueous layer with 1 L of toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate to dryness.

  • Remove unreacted benzyl alcohol by vacuum distillation to obtain approximately 357 g of Compound II as a light brown oil (Yield: 93%).

Protocol 2: Synthesis of Panithis compound from Compound X
  • In a reaction vessel, suspend 30.0 g (0.10 mol) of Compound X in 600 mL of a phosphate buffer (pH=7).

  • Cool the mixture to 0°C and slowly add a 1 mol/L aqueous solution of sodium hydroxide dropwise to adjust the pH to 8.5.

  • Add 61.8 g (0.50 mol) of iminoester hydrochloride in portions.

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

  • Pass the reaction solution through an HP-20 macroreticular resin column.

  • Wash the column with a 5% aqueous acetone solution and collect the eluent.

  • Lyophilize the eluent to obtain a light yellow solid.

  • Recrystallize the solid from isopropanol and water to yield 26.7 g of Panithis compound as a white crystalline powder (Yield: 78.3%).

Troubleshooting Logic Diagram

G start Low Yield in Cyclization Step q1 Is the precursor pure? start->q1 sol1 Re-purify precursor (e.g., column chromatography) q1->sol1 No q2 Are reaction conditions optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Adjust concentration (high dilution), temperature, and solvent q2->sol2 No q3 Is the correct stereoisomer being used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Confirm stereochemistry of precursor (e.g., chiral HPLC, NMR) q3->sol3 No end Consider alternative cyclization strategies q3->end Yes a3_yes Yes a3_no No sol3->end

Logic diagram for troubleshooting low cyclization yield.

References

Technical Support Center: Optimizing Penem Dosage in Preclinical Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing penem dosage in preclinical animal infection models.

Frequently Asked Questions (FAQs)

Q1: Which preclinical animal infection model is most appropriate for my this compound antibiotic study?

A1: The choice of animal model is critical and depends on the clinical indication for the this compound. The most commonly used models include:

  • Neutropenic Thigh Infection Model: This is a highly standardized and reproducible model used to mimic human soft tissue infections. It is often the first in vivo model used in preclinical drug development to assess the efficacy of new antibiotics.[1] Animals, typically mice, are rendered neutropenic to minimize the influence of the immune system, allowing for a clear assessment of the antimicrobial agent's activity.[1][2]

  • Lung Infection Model: This model is essential for studying penems intended to treat respiratory tract infections like pneumonia. It can be established by intranasal or intratracheal instillation of the pathogen.[3]

  • Sepsis Model: This model simulates a systemic infection and is crucial for evaluating the efficacy of penems in treating life-threatening bloodstream infections. Sepsis can be induced by intraperitoneal injection of a bacterial suspension or by cecal ligation and puncture (CLP).

Q2: What are the key Pharmacokinetic/Pharmacodynamic (PK/PD) indices for penems, and why are they important?

A2: For penems, which are β-lactam antibiotics, the primary PK/PD index that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[2][4] This is because penems exhibit time-dependent killing. Other PK/PD indices, such as the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC), are generally less predictive of this compound efficacy.[2] Understanding and optimizing the %fT > MIC is crucial for designing effective dosing regimens that maximize bacterial killing and prevent the emergence of resistance.

Q3: How do I prepare and handle penems for in vivo studies to ensure their stability?

A3: Penems can be unstable in solution. To ensure accurate dosing, it is critical to follow proper preparation and handling procedures:

  • Reconstitution: Reconstitute this compound powders with sterile, non-bacteriostatic diluents as specified by the manufacturer, often sterile water for injection or 0.9% sodium chloride.

  • Storage: After reconstitution, the stability of this compound solutions is temperature-dependent. For instance, merothis compound solutions are more stable at refrigerated temperatures (4°C to 5°C) than at room temperature.[5] It is recommended to prepare fresh solutions for each experiment or to store them for a limited time as determined by stability studies. For merothis compound, some studies suggest that solutions can be stable for up to 24 hours at 4°C.[6]

  • pH: The pH of the solution can affect stability. For example, the optimal pH range for merothis compound stability is around 6.0-6.5.

  • Administration: Administer the this compound solution to the animals immediately after preparation whenever possible to minimize degradation.

Troubleshooting Guides

Animal Model and Dosing Issues
Problem Possible Cause(s) Troubleshooting Steps
High variability in bacterial load between animals in the same group. Inconsistent inoculum preparation and administration. Animal-to-animal variation in immune response or drug metabolism.[7] Inaccurate drug administration (e.g., subcutaneous leakage of an intravenous dose).Ensure thorough mixing of the bacterial suspension before and during inoculation. Use a standardized and precise method for bacterial administration. Increase the number of animals per group to improve statistical power. Ensure proper restraint and technique during drug administration to prevent dosing errors.
No significant reduction in bacterial load despite treatment with a this compound that is active in vitro. Suboptimal dosing regimen (insufficient %fT > MIC). Poor drug penetration to the site of infection. Rapid degradation of the this compound in vivo. Emergence of resistance during the experiment.Perform a dose-fractionation study to determine the optimal dosing interval to maximize %fT > MIC. Measure drug concentrations at the site of infection (e.g., lung epithelial lining fluid) to assess penetration. Confirm the in vivo stability of the this compound under your experimental conditions. Culture bacteria from treated animals at the end of the study to check for changes in MIC.
Unexpected animal mortality in control or treatment groups. Inoculum is too high, leading to overwhelming infection. Contamination of the bacterial culture or dosing solutions. Adverse drug reaction at higher doses.Perform a dose-ranging study with the bacterial inoculum to determine the appropriate lethal or sublethal dose for your model. Use aseptic techniques for all procedures. Include a toxicity study with uninfected animals to assess the tolerability of the this compound at the planned doses.
In Vitro and Assay-Related Issues
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or unreliable Minimum Inhibitory Concentration (MIC) results for penems. Inoculum effect (MIC increases with higher bacterial density). Degradation of the this compound in the testing medium during incubation. Presence of β-lactamases that are not adequately inhibited.Strictly adhere to standardized inoculum preparation methods (e.g., 0.5 McFarland standard). Use fresh, properly stored this compound stock solutions for each assay. Consider using a β-lactamase inhibitor in combination with the this compound if the test organism is known to produce them.
Difficulty in accurately quantifying bacterial load from tissue homogenates. Incomplete homogenization leading to trapped bacteria. Bacterial cell lysis during homogenization. Carryover of the antibiotic in the homogenate, inhibiting growth on plates.Use a validated homogenization method (e.g., bead beating or stomaching) and ensure complete tissue disruption.[8] Avoid harsh homogenization methods like sonication that can lyse bacteria.[8] Perform serial dilutions of the homogenate to dilute out the antibiotic before plating.
This compound appears less potent in vivo compared to in vitro data. Protein binding of the this compound in plasma reduces the free, active drug concentration. Differences in the physiological environment (e.g., pH, oxygen tension) between in vitro and in vivo conditions.Determine the plasma protein binding of your this compound in the animal species being used and calculate the free drug concentration for PK/PD analysis. Consider that in vitro MICs may not perfectly predict in vivo efficacy due to the complexity of the host environment.

Data Presentation

Table 1: Example Pharmacokinetic/Pharmacodynamic Parameters of Penems in Murine Infection Models

This compoundAnimal ModelDosing Regimen (mg/kg)Key PK/PD IndexTarget Value for EfficacyReference
Merothis compound Neutropenic Thigh50 mg/kg q4h%fT > MIC~20% for stasis, ~40% for bactericidal activity[9]
Farothis compound Inhalation Anthrax10-80 mg/kg/day (fractionated)%fT > MIC13.4% for 90% survival (ED90)[10]
Sulothis compound Neutropenic Thigh6.3-200 mg/kg%fT > MIC18% (vs. S. pneumoniae) and 39% (vs. K. pneumoniae) for 90% effective dose (ED90)[2]

Table 2: Example Dosing Regimens for Merothis compound in Murine Sepsis Models

Mouse StrainBacterial StrainDosing Regimen (mg/kg)OutcomeReference
C57Bl/6JCecal Microbiome25 mg/kg s.c. q12h44% survival (monotherapy)[11]
C57Bl/6JCecal Microbiome25 mg/kg s.c. q12h + NTCI peptide80% survival[11]

Experimental Protocols

Protocol 1: Neutropenic Mouse Thigh Infection Model
  • Animal Selection: Use female ICR (CD-1) or BALB/c mice, 5-6 weeks old.[2]

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP). A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[3][12]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a single colony into a broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the mid-logarithmic phase of growth.

    • Wash the bacterial cells by centrifugation and resuspend in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).[2]

  • Infection:

    • Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.[2][3]

  • Drug Administration:

    • Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).[3]

    • Administer the drug via the desired route (e.g., subcutaneous, intravenous, or intraperitoneal).

  • Endpoint Measurement:

    • At a predetermined time (e.g., 24 hours post-treatment initiation), euthanize the mice.[3]

    • Aseptically remove the entire thigh muscle and weigh it.[2]

    • Homogenize the thigh tissue in a known volume of sterile saline or PBS.[2]

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).[2][13]

Protocol 2: Murine Lung Infection Model
  • Animal Selection: C57BL/6 or BALB/c mice are commonly used.

  • Inoculum Preparation: Prepare the bacterial suspension as described for the thigh infection model.

  • Infection:

    • Anesthetize the mice using isoflurane or another suitable anesthetic.

    • Administer the bacterial inoculum (typically 20-50 µL) via intranasal or intratracheal instillation.

  • Drug Administration: Initiate this compound treatment at a specified time post-infection.

  • Endpoint Measurement:

    • At the end of the experiment, euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the lung tissue and determine the bacterial load as described above.

Protocol 3: Murine Sepsis Model
  • Animal Selection: C57BL/6 or other appropriate mouse strains.

  • Induction of Sepsis:

    • Peritonitis Model: Inject a bacterial suspension intraperitoneally. The inoculum size should be titrated to achieve the desired level of sepsis severity.[11]

    • Cecal Ligation and Puncture (CLP): This is a more clinically relevant model that induces polymicrobial sepsis. It involves a surgical procedure to ligate and puncture the cecum, leading to the leakage of gut contents into the peritoneal cavity.

  • Drug Administration: Initiate this compound treatment and any supportive care (e.g., fluid resuscitation) at a defined time after the induction of sepsis.

  • Endpoint Measurement:

    • Monitor survival over a set period (e.g., 7 days).

    • At specific time points, blood can be collected to determine bacteremia, and organs (e.g., spleen, liver, lungs) can be harvested to quantify the bacterial load.[11]

Visualizations

Experimental_Workflow_Penem_Dosage_Optimization cluster_invitro In Vitro Characterization cluster_animal_model Preclinical Animal Model cluster_pk_pd_analysis PK/PD Analysis cluster_outcome Outcome mic_determination MIC Determination time_kill Time-Kill Assays model_selection Model Selection (Thigh, Lung, Sepsis) mic_determination->model_selection time_kill->model_selection infection Induce Infection model_selection->infection dose_fractionation Dose Fractionation Study infection->dose_fractionation pk_sampling Pharmacokinetic Sampling dose_fractionation->pk_sampling bacterial_load Bacterial Load Quantification dose_fractionation->bacterial_load pk_pd_modeling PK/PD Modeling pk_sampling->pk_pd_modeling bacterial_load->pk_pd_modeling optimal_dose Optimal Dose Identification pk_pd_modeling->optimal_dose

Caption: Workflow for optimizing this compound dosage in preclinical models.

Troubleshooting_Logic_Tree start Suboptimal In Vivo Efficacy suboptimal_dose Is the dosing regimen optimized? start->suboptimal_dose drug_delivery Is the drug reaching the target site? start->drug_delivery resistance Has resistance developed? start->resistance model_issue Is there an issue with the animal model? start->model_issue dose_fractionation Perform dose fractionation study to optimize %fT > MIC. suboptimal_dose->dose_fractionation No pk_at_site Measure drug concentration at the infection site. drug_delivery->pk_at_site Uncertain mic_testing Re-test MIC of isolates from treated animals. resistance->mic_testing Possible review_model Review infection protocol and inoculum dose. model_issue->review_model Possible

Caption: Troubleshooting logic for suboptimal this compound efficacy in vivo.

References

Technical Support Center: Refining Purification Methods for Penem Antibiotic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification of penem antibiotic analogues. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic this compound antibiotic analogues?

A1: The primary methods for purifying this compound antibiotic analogues are preparative High-Performance Liquid Chromatography (HPLC), column chromatography, and crystallization. The choice of method depends on the scale of the purification, the physicochemical properties of the analogue (e.g., polarity, stability), and the nature of the impurities.

Q2: What are the major challenges in purifying this compound antibiotic analogues?

A2: A significant challenge is the inherent instability of the β-lactam ring, which is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Other challenges include the removal of structurally similar impurities, such as stereoisomers and degradation products, and achieving high purity and yield simultaneously.

Q3: How can I improve the stability of my this compound analogue during purification?

A3: To enhance stability, it is crucial to work at low temperatures (e.g., 4°C) whenever possible and to use buffers with a pH close to neutral (pH 6-7). Avoid strong acids or bases and prolonged exposure to nucleophilic solvents. Lyophilization of purified fractions can also prevent degradation in solution.

Q4: What are typical impurities I might encounter in my crude this compound analogue sample?

A4: Common impurities include unreacted starting materials, reagents from the synthesis, stereoisomers (especially diastereomers if multiple chiral centers are present), and degradation products resulting from the opening of the β-lactam ring. Side-products from the synthetic route, such as incompletely cyclized intermediates, may also be present.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound antibiotic analogues.

Preparative HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Reduce the amount of sample injected.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a different stationary phase or add a competing agent to the mobile phase.
Low Recovery/Yield - Irreversible adsorption of the compound to the column.- Degradation of the compound on the column.- Use a different stationary phase (e.g., a more inert material).- Operate at a lower temperature.- Ensure the mobile phase is not reactive with your compound.
Co-elution of Impurities - Insufficient resolution between the product and impurities.- Optimize the mobile phase gradient to improve separation.- Try a different column with a different selectivity.- Consider using a multi-dimensional chromatography approach.
Product Degradation During Purification - Unstable pH of the mobile phase.- High temperature.- Use a buffered mobile phase at a pH where the this compound analogue is most stable (typically slightly acidic to neutral).- Perform the purification in a cold room or with a column thermostat set to a low temperature.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Product Elutes with the Solvent Front - The eluent is too polar.- Start with a less polar solvent system and gradually increase the polarity.
Product Does Not Elute from the Column - The eluent is not polar enough.- The compound is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent.- If using silica gel, consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine for basic compounds or acetic acid for acidic compounds. Alternatively, switch to a different stationary phase like alumina or a bonded phase.
Streaking of Bands/Poor Separation - The column was not packed properly.- The sample was not loaded evenly.- The compound is sparingly soluble in the eluent.- Ensure the column is packed uniformly without any cracks or channels.- Dissolve the sample in a minimum amount of solvent and load it as a narrow band.- Choose a solvent system in which the compound is more soluble.
Crystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Concentrate the solution by slow evaporation.- Add an anti-solvent (a solvent in which the compound is less soluble) dropwise.- Cool the solution slowly.
Oiling Out (Formation of a Liquid Phase instead of Crystals) - The degree of supersaturation is too high.- The temperature is too high.- Use a more dilute solution.- Cool the solution more slowly.- Try a different solvent or solvent mixture.
Poor Crystal Quality (Small or Needle-like Crystals) - Rapid nucleation and crystal growth.- Slow down the crystallization process by reducing the rate of cooling or anti-solvent addition.- Use a solvent system that promotes slower crystal growth.
Impure Crystals - Impurities are co-crystallizing with the product.- Recrystallize the product one or more times.- Consider a pre-purification step like column chromatography to remove the majority of impurities before crystallization.

Experimental Protocols

General Protocol for Preparative HPLC Purification of a this compound Analogue
  • Sample Preparation: Dissolve the crude this compound analogue in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration. The solvent should be compatible with the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column and Mobile Phase Selection: Choose a reversed-phase C18 column suitable for preparative scale. The mobile phase typically consists of a mixture of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. Ensure the pH is compatible with the stability of your compound.

  • Method Development on Analytical Scale: First, develop a separation method on an analytical HPLC system to determine the optimal gradient and retention time of your target compound.

  • Scale-up to Preparative Scale: Scale up the method to a preparative column. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

  • Purification Run: Inject the prepared sample onto the equilibrated preparative HPLC system.

  • Fraction Collection: Collect fractions as the compound of interest elutes from the column. Detection is typically done using a UV detector at a wavelength where the compound absorbs.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization or rotary evaporation at low temperature, to obtain the purified this compound analogue.

General Protocol for Crystallization of a this compound Analogue
  • Solvent Screening: In small vials, test the solubility of the purified this compound analogue in a range of solvents of varying polarities at room temperature and with gentle heating. Identify a solvent in which the compound is soluble at higher temperatures but sparingly soluble at lower temperatures (for cooling crystallization) or a solvent pair consisting of a "good" solvent and a "poor" solvent (for anti-solvent crystallization).

  • Cooling Crystallization:

    • Dissolve the compound in a minimum amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer.

    • Crystals should form as the solution cools.

  • Anti-solvent Crystallization:

    • Dissolve the compound in a minimum amount of the "good" solvent.

    • Slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid.

    • Allow the solution to stand undisturbed for crystals to form.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively volatile solvent.

    • Place this solution in an open vial inside a larger sealed chamber containing a more volatile anti-solvent.

    • The anti-solvent will slowly diffuse into the compound's solution, inducing crystallization.

  • Isolation and Drying: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Quantitative Data Summary

The following table provides a general comparison of the expected outcomes for different purification methods. The actual values will vary depending on the specific this compound analogue and the complexity of the crude mixture.

Purification Method Typical Purity Achieved Typical Yield Throughput Key Considerations
Preparative HPLC >98%60-90%Low to MediumHigh resolution, suitable for difficult separations. Requires specialized equipment.
Column Chromatography 90-98%70-95%Medium to HighGood for large-scale purification. Resolution may be lower than HPLC.
Crystallization >99% (after recrystallization)50-80%HighCan provide very high purity. Finding suitable conditions can be time-consuming.

Visualizations

Experimental Workflow for this compound Analogue Purification

PurificationWorkflow Crude Crude Synthetic Product Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Filter Filter to Remove Particulates Dissolve->Filter PrimaryPurification Primary Purification Step Filter->PrimaryPurification AnalyzeFractions Analyze Fractions for Purity (e.g., analytical HPLC) PrimaryPurification->AnalyzeFractions e.g., Prep HPLC or Column Chrom. PoolPure Pool Pure Fractions AnalyzeFractions->PoolPure SolventRemoval Solvent Removal (Lyophilization/Rotovap) PoolPure->SolventRemoval FinalProduct Purified this compound Analogue SolventRemoval->FinalProduct Recrystallize Optional: Recrystallization for Higher Purity SolventRemoval->Recrystallize Recrystallize->FinalProduct

Caption: A general experimental workflow for the purification of this compound antibiotic analogues.

Troubleshooting Logic for Low Purity after Initial Purification

TroubleshootingPurity Start Low Purity After Initial Purification CheckMethod Review Purification Method Parameters Start->CheckMethod IDImpurity Identify Nature of Impurity (e.g., by MS, NMR) CheckMethod->IDImpurity Polarity Is impurity very close in polarity to product? IDImpurity->Polarity Degradation Is impurity a degradation product? IDImpurity->Degradation Isomer Is impurity a stereoisomer? IDImpurity->Isomer OptimizeChrom Optimize Chromatography: - Change mobile phase/gradient - Try different stationary phase Polarity->OptimizeChrom Yes Recrystallize Attempt Recrystallization with Different Solvents Polarity->Recrystallize No ChangeConditions Modify Purification Conditions: - Lower temperature - Use neutral pH buffers Degradation->ChangeConditions Yes ChiralSep Use Chiral Chromatography Isomer->ChiralSep Yes AcceptPurity Accept Purity or Redesign Synthesis OptimizeChrom->AcceptPurity ChangeConditions->AcceptPurity ChiralSep->AcceptPurity Recrystallize->AcceptPurity

Caption: A decision-making diagram for troubleshooting low purity of this compound analogues.

improving the pharmacokinetic profile of lead penem candidates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on improving the pharmacokinetic (PK) profile of lead penem candidates. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during development.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Rapid In Vivo Clearance of Lead this compound Candidate

Question: My lead this compound candidate demonstrates potent in vitro activity but is cleared too rapidly in our animal models, resulting in a very short half-life. What is the likely cause and how can I address it?

Answer: Rapid clearance of this compound and carbathis compound antibiotics is frequently due to hydrolysis of the β-lactam ring by renal dehydropeptidase-I (DHP-I), an enzyme located on the brush border of the proximal renal tubule.[1] This metabolic degradation leads to low urinary recovery and a short plasma half-life.[1]

Troubleshooting Steps:

  • Assess DHP-I Stability: The first step is to determine if your candidate is a substrate for DHP-I. This can be done with an in vitro DHP-I stability assay (see Experimental Protocols).

  • Structural Modification: The primary strategy to overcome DHP-I mediated degradation is chemical modification. Penems are generally more stable against DHP-I than many carbapenems like imithis compound.[2] Introducing specific side chains can sterically hinder the enzyme's access to the β-lactam ring. For example, the chiral tetrahydrofuran substituent at the C2 position of farothis compound improves its chemical stability.[3]

  • Co-administration with a DHP-I Inhibitor: If structural modification is not feasible or fully effective, consider co-administration with a DHP-I inhibitor. The classic example is the combination of imithis compound with cilastatin, which prevents imithis compound's renal degradation.[2][4]

Issue 2: Poor Oral Bioavailability

Question: My this compound candidate has excellent properties for intravenous use, but we are aiming for an oral formulation and the bioavailability is unacceptably low. What strategies can improve this?

Answer: Poor oral bioavailability is a common challenge for β-lactam antibiotics due to factors like poor membrane permeability and instability in the gastrointestinal tract. Penems like farothis compound sodium have a reported oral bioavailability of only 20-30%.[5]

Solutions:

  • Prodrug Approach: The most successful strategy is the development of a prodrug. Ester prodrugs, such as farothis compound medoxomil and sulothis compound etzadroxil, are designed to be hydrolyzed by intestinal esterases to release the active this compound after absorption.[2][5] This approach has been shown to significantly increase bioavailability; for instance, farothis compound medoxomil's bioavailability is approximately four times that of farothis compound sodium.[5]

  • Formulation Strategies: Investigating advanced formulation techniques, such as nano-formulations or permeation enhancers, may also improve absorption, although the prodrug approach is more established for this class.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between penems and carbapenems that affect their pharmacokinetic profiles? A1: Penems and carbapenems are both β-lactam antibiotics, but they have distinct core structures. Penems feature a β-lactam ring fused to a thiazoline ring, which contains a sulfur atom.[2][6] Carbapenems have a pyrroline ring fused to the β-lactam core.[2] This structural difference, particularly the presence of the sulfur atom and the altered ring strain, influences their stability against enzymes like DHP-I and their overall antibacterial spectrum.[2][6]

Q2: How does the protein binding of a this compound affect its efficacy? A2: Plasma protein binding affects the distribution and availability of a drug. Only the unbound (free) fraction of the drug is microbiologically active and can distribute into tissues to exert its effect. Farothis compound, for example, is approximately 90-95% bound to serum proteins.[5] When evaluating the pharmacokinetic/pharmacodynamic (PK/PD) relationship, it is the concentration of the free drug that is most relevant for predicting efficacy.

Q3: Why is co-administration with probenecid sometimes used with penems like sulothis compound? A3: Probenecid is an inhibitor of organic anion transporters in the kidneys.[2] These transporters are involved in the active tubular secretion of many drugs, including β-lactam antibiotics. By blocking this secretion pathway, probenecid can decrease the renal clearance of the this compound, thereby increasing its plasma concentration and prolonging its half-life.[2][7]

Comparative Pharmacokinetic Data

Summarizing key pharmacokinetic parameters is crucial for comparing lead candidates. The table below provides a comparative overview of representative this compound and carbathis compound antibiotics.

Antibiotic Class Administration Half-life (t½) Plasma Protein Binding Stability to DHP-I Key Features
Farothis compound This compoundOral (as prodrug)~0.8-1.0 hours[5]~90-95%[5]Generally stable[2][5]Good oral bioavailability as medoxomil prodrug.[3][5]
Sulothis compound This compoundOral (as prodrug), IV~1.0-1.3 hours~65-70%Stable[2]Available as etzadroxil prodrug for oral use.[2]
Imithis compound Carbathis compoundIV~1.0 hour~20%UnstableCo-administered with cilastatin (a DHP-I inhibitor).[2][4]
Merothis compound Carbathis compoundIV~1.0 hour~2%StableDoes not require a DHP-I inhibitor.[8]
Ertathis compound Carbathis compoundIV, IM~4.0 hours[9]85% to 95%[9]StableLonger half-life allows for once-daily dosing.[9]

Key Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable data.

Protocol 1: In Vitro DHP-I Stability Assay

Objective: To determine the stability of a this compound candidate in the presence of renal dehydropeptidase-I (DHP-I).

Materials:

  • Test this compound compound

  • Control compound (e.g., Imithis compound as an unstable control, Merothis compound as a stable control)

  • Purified DHP-I enzyme (from porcine or human renal cortex)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Reaction quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Preparation: Prepare stock solutions of the test and control compounds in an appropriate solvent. Prepare working solutions by diluting the stocks in the phosphate buffer.

  • Enzyme Reaction:

    • Pre-warm the DHP-I enzyme solution and the this compound working solutions to 37°C.

    • Initiate the reaction by adding a defined amount of DHP-I enzyme to the this compound solution. The final concentration of the this compound should be in the low micromolar range.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution. This will precipitate the enzyme and stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to quantify the remaining concentration of the parent this compound compound.

  • Data Analysis:

    • Plot the concentration of the this compound compound against time.

    • Calculate the rate of degradation and the half-life of the compound in the presence of DHP-I. Compare these values to the stable and unstable controls.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of a lead this compound candidate.

Materials:

  • Test this compound compound formulated for intravenous (IV) and/or oral (PO) administration.

  • Rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

  • Cannulas for blood sampling (if applicable).

  • Anticoagulant (e.g., Heparin or EDTA).

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS).

Methodology:

  • Dosing:

    • Administer the this compound candidate to a cohort of animals at a defined dose via the desired route (IV bolus, IV infusion, or oral gavage).

  • Blood Sampling:

    • Collect blood samples at predetermined time points. A typical schedule for an IV dose might be: 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours post-dose.

    • For oral dosing, include earlier time points to capture the absorption phase.

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the this compound in each plasma sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., NONMEM, Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data.

    • Calculate key PK parameters, including:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the concentration-time curve)

      • t½ (Elimination half-life)

      • CL (Clearance)

      • Vd (Volume of distribution)

    • For oral doses, calculate the absolute bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.

Visualizations

Workflow for this compound Candidate PK Profiling

This diagram outlines the logical progression of experiments for evaluating and optimizing the pharmacokinetic profile of a new this compound candidate.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Decision & Optimization A Initial this compound Candidate B Chemical Stability Assay (pH, Temp) A->B C Plasma Stability Assay A->C D DHP-I Stability Assay A->D E Rodent PK Study (IV & PO) C->E D->E F Calculate PK Parameters (t½, CL, F%) G Profile Acceptable? F->G Analyze Data H Advance to Efficacy Models G->H Yes I Lead Optimization G->I No J Modify Side Chains (Improve DHP-I Stability) I->J K Develop Prodrug (Improve Bioavailability) I->K J->D K->E Re-evaluate

Caption: Experimental workflow for pharmacokinetic profiling and optimization.

Metabolic Pathway of this compound Degradation

This diagram illustrates the primary metabolic pathway responsible for the rapid clearance of DHP-I susceptible penems.

G This compound This compound Antibiotic (in Circulation) Kidney Kidney (Proximal Tubule) This compound->Kidney Renal Filtration DHPI Dehydropeptidase-I (DHP-I) (Brush Border Enzyme) Kidney->DHPI Exposure Metabolite Inactive Metabolite (Hydrolyzed β-Lactam Ring) DHPI->Metabolite Metabolism Excretion Urinary Excretion Metabolite->Excretion Cilastatin DHP-I Inhibitor (e.g., Cilastatin) Cilastatin->DHPI Inhibits

Caption: DHP-I mediated metabolism of this compound antibiotics in the kidney.

References

Technical Support Center: Scaling Up Penem Antibiotic Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of penem antibiotics.

Frequently Asked Questions (FAQs)

1. Synthesis and Scale-Up

  • Q: What are the primary challenges in scaling up the chemical synthesis of this compound antibiotics? A: this compound antibiotics are entirely synthetic, and their production does not occur naturally.[1] The key challenges in scaling up their synthesis include managing complex multi-step reactions, ensuring stereochemical control, handling thermally sensitive intermediates, and optimizing reaction conditions for large-scale reactors. The inherent strain of the β-lactam ring makes these molecules susceptible to degradation under harsh reaction conditions.

  • Q: Are there different synthetic routes for the this compound core structure, and how do they compare at an industrial scale? A: Yes, various synthetic strategies exist for constructing the this compound nucleus. A common approach involves the synthesis of the key intermediate 4-AA (4-acetoxyazetidin-2-one) from readily available starting materials like L-threonine. While specific yield and cost data for different industrial-scale routes are often proprietary, the ideal process for large-scale production prioritizes the use of inexpensive raw materials, mild reaction conditions, short reaction times, and minimal environmental pollution.

  • Q: What are the key considerations for process analytical technology (PAT) in this compound antibiotic manufacturing? A: Process Analytical Technology (PAT) is a framework to design, analyze, and control manufacturing processes by measuring critical process parameters (CPP) that affect critical quality attributes (CQA).[2] For this compound antibiotic production, PAT can be implemented to:

    • Monitor reaction kinetics and intermediate formation in real-time using techniques like in-line spectroscopy (e.g., NIR, Raman).

    • Control crystallization processes to ensure the desired polymorphic form and particle size distribution.

    • Detect and quantify impurities as they form.

    • Enable real-time release of the product, reducing production cycle times.[2]

2. Purification and Impurity Profiling

  • Q: What are the common impurities encountered during the large-scale production of this compound antibiotics, and how are they controlled? A: Impurities in this compound antibiotic production can originate from starting materials, intermediates, byproducts of side reactions, and degradation products. Common impurities include diastereomers, epimers, and products of β-lactam ring opening. Control of these impurities is achieved through:

    • Process Optimization: Carefully controlling reaction parameters such as temperature, pH, and reaction time to minimize the formation of byproducts.

    • Crystallization: Utilizing optimized crystallization processes to selectively isolate the desired product and purge impurities.

    • Chromatography: Employing preparative chromatography for the removal of closely related impurities, although this can be a costly step at an industrial scale.

  • Q: What are the challenges associated with the crystallization of this compound antibiotics on an industrial scale? A: Crystallization is a critical step for purification and isolation of the final product. Key challenges include:

    • Polymorphism: this compound and carbathis compound antibiotics can exist in multiple crystalline forms (polymorphs), including hydrates and solvates. Different polymorphs can have different solubility, stability, and bioavailability. For example, a carbathis compound antibiotic was found to form a tetrahydrate (Form H) and an ethanol-containing solvate (Form A), with the latter being unsuitable as a drug.

    • Thermal Degradation: The high temperatures often required to dissolve the antibiotic for crystallization can lead to significant degradation. For instance, a carbathis compound was found to have a half-life of only 2.97 hours at 70°C in an aqueous solution.

    • Control of Crystal Size and Morphology: These physical attributes are crucial for downstream processing, such as filtration and drying, as well as for the final drug product's performance.

3. Stability and Formulation

  • Q: How stable are this compound antibiotics under typical manufacturing and storage conditions? A: The stability of this compound antibiotics is a significant concern due to the strained β-lactam ring, which is susceptible to hydrolysis. Stability is influenced by pH, temperature, and the presence of moisture. Forced degradation studies on Sulothis compound Etzadroxil, for example, have shown significant degradation under thermal and hydrolytic conditions.[3]

  • Q: What are the key challenges in formulating this compound antibiotics for clinical use? A: Formulation challenges for this compound antibiotics include:

    • Maintaining Stability: Developing a formulation that protects the antibiotic from degradation to ensure an adequate shelf-life. This often involves lyophilization (freeze-drying) for parenteral products.

    • Improving Oral Bioavailability: Many this compound antibiotics have poor oral absorption. Prodrug strategies, such as the development of farothis compound medoxomil and sulothis compound etzadroxil, are employed to enhance oral bioavailability.[4]

    • Ensuring Compatibility with Excipients: The chosen excipients in the formulation must be compatible with the this compound antibiotic and not contribute to its degradation.

Troubleshooting Guides

Issue: Low Yield in the Synthesis of the this compound Core

Possible Cause Troubleshooting Step
Degradation of β-lactam intermediates - Monitor reaction temperature closely and ensure it does not exceed the specified limits.- Minimize reaction and work-up times.- Use a pH meter to control the pH of the reaction mixture within the optimal range for stability.
Incomplete reaction - Use in-process controls (e.g., HPLC, TLC) to monitor the consumption of starting materials.- Ensure efficient mixing, especially in large reactors, to maintain homogeneity.- Verify the quality and stoichiometry of all reagents.
Side reactions leading to byproducts - Optimize the order of reagent addition.- Investigate the impact of solvent purity on the reaction outcome.

Issue: Polymorphism Detected During Crystallization

Possible Cause Troubleshooting Step
Solvent system - Experiment with different solvent or anti-solvent systems.- Control the rate of anti-solvent addition.
Temperature fluctuations - Implement precise temperature control during the crystallization process.- Study the effect of different cooling profiles.
Supersaturation rate - Control the rate of supersaturation through controlled cooling or anti-solvent addition.- Consider using seed crystals of the desired polymorph to direct crystallization.

Quantitative Data

Table 1: Stability of Sulothis compound Etzadroxil Under Forced Degradation Conditions

Stress ConditionDegradation (%)
Thermal (105°C for 6 hours)14.0
Hydrolytic (Water)12.9
PeroxideSignificant
AcidSignificant
AlkaliMinimal
ReductionMinimal
Photolytic3.7

(Data adapted from a stability study on Sulothis compound Etzadroxil.[3])

Experimental Protocols

Protocol: Stability Indicating Assay using RP-HPLC

This protocol outlines a general method for assessing the stability of a this compound antibiotic during manufacturing.

  • Objective: To develop and validate a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of a this compound antibiotic and its degradation products.

  • Materials:

    • This compound antibiotic reference standard and sample

    • HPLC grade acetonitrile, methanol, and water

    • Buffers (e.g., phosphate, acetate)

    • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for forced degradation studies

    • Oxidizing agent (e.g., hydrogen peroxide)

    • C18 HPLC column

  • Method Development:

    • Wavelength Selection: Determine the wavelength of maximum absorbance for the this compound antibiotic using a UV-Vis spectrophotometer.

    • Mobile Phase Optimization: Screen different mobile phase compositions (e.g., varying ratios of buffer and organic solvent) to achieve good separation between the parent drug and its degradation products.

    • Column Selection: Evaluate different C18 columns to find the one that provides the best peak shape and resolution.

  • Forced Degradation Studies:

    • Expose the this compound antibiotic to various stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

    • Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Penem_Synthesis_Workflow cluster_synthesis Core Synthesis cluster_purification Purification cluster_formulation Formulation A Starting Materials (e.g., L-threonine) B Intermediate 1 (Azetidinone derivative) A->B Multi-step synthesis C This compound Core Structure B->C Cyclization X1 Impurity Formation B->X1 D Crude this compound C->D X2 Degradation C->X2 E Crystallization D->E F Purified this compound API E->F X3 Polymorphism E->X3 G Final Drug Product F->G Lyophilization/ Formulation

Caption: A simplified workflow for the industrial production of this compound antibiotics, highlighting key stages and associated challenges.

Crystallization_Troubleshooting Start Crystallization Process Problem Undesired Polymorph or Low Purity Start->Problem Solution1 Optimize Solvent System (Solvent/Anti-solvent ratio) Problem->Solution1 Check Solvent Solution2 Control Cooling Profile (Rate of cooling) Problem->Solution2 Check Temperature Solution3 Introduce Seed Crystals of Desired Polymorph Problem->Solution3 Check Nucleation End Desired Polymorph and Purity Solution1->End Solution2->End Solution3->End

Caption: A logical troubleshooting guide for addressing polymorphism issues during the crystallization of this compound antibiotics.

References

Technical Support Center: Mitigating Nephrotoxicity of Early-Generation Penem Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the nephrotoxicity associated with early-generation penem antibiotics, such as imithis compound and panithis compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nephrotoxicity for early-generation this compound antibiotics like imithis compound?

A1: The primary mechanism is the accumulation of the antibiotic within the renal proximal tubule cells. This is largely mediated by the human organic anion transporters (OATs), specifically hOAT1 and hOAT3, located on the basolateral membrane of these cells.[1][2] Once inside the cells, high concentrations of the this compound antibiotic can lead to direct cellular injury. For imithis compound, this toxicity is exacerbated by its hydrolysis by the brush-border enzyme dehydropeptidase-I (DHP-I), which is also located in the proximal tubules.

Q2: How do cilastatin and betamipron protect against this compound-induced nephrotoxicity?

A2: Cilastatin and betamipron are co-administered with imithis compound and panithis compound, respectively, to mitigate nephrotoxicity.

  • Cilastatin has a dual protective mechanism. Firstly, it is a potent inhibitor of DHP-I, preventing the renal metabolism of imithis compound into potentially more toxic metabolites. Secondly, it competitively inhibits the uptake of imithis compound into renal tubule cells by acting as a substrate for hOAT1 and hOAT3.[1][2]

  • Betamipron primarily acts by inhibiting the active transport of panithis compound into the renal cortex, thereby reducing its intracellular accumulation and subsequent toxicity.

Q3: What are the downstream cellular effects of this compound antibiotic accumulation in renal cells?

A3: The accumulation of this compound antibiotics triggers a cascade of events leading to cellular damage and death. A key event is the induction of oxidative stress, characterized by the depletion of glutathione (GSH) and the generation of reactive oxygen species (ROS). This oxidative stress can lead to lipid peroxidation of cellular membranes and mitochondrial dysfunction, which further exacerbates cellular injury and can initiate apoptotic pathways.

Q4: Are there alternative strategies to mitigate this compound nephrotoxicity beyond uptake inhibitors?

A4: Yes, several alternative strategies are being explored:

  • Antioxidant Therapy: Co-administration of antioxidants, such as N-acetylcysteine (NAC), may help to counteract the oxidative stress induced by this compound antibiotics.

  • Mitochondria-Targeted Antioxidants: These compounds are designed to accumulate in the mitochondria and specifically protect against oxidative damage in this organelle, which is a key target of this compound-induced toxicity.

  • Novel Drug Delivery Systems: Encapsulating this compound antibiotics in nanoparticles or liposomes can alter their pharmacokinetic profile, reducing their accumulation in the kidneys and thus lowering their nephrotoxic potential.[3][4][5]

Troubleshooting Guides

In Vitro Experiments
IssuePossible Cause(s)Suggested Solution(s)
High variability in cell viability assays (e.g., MTT, LDH) Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Incomplete solubilization of formazan crystals in MTT assay.Pipette thoroughly to ensure complete mixing of the DMSO or solubilization solution with the crystals.[4]
High background in LDH assay Mechanical stress on cells during handling.Pipette gently and avoid excessive centrifugation speeds.
Phenol red in the culture medium can interfere with the assay.Use phenol red-free medium for the assay.
High spontaneous LDH release due to unhealthy cells.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Difficulty in detecting a dose-dependent toxic effect The concentration range of the antibiotic is too narrow or not appropriate.Perform a broad-range dose-finding study to identify the optimal concentration range.
The incubation time is too short.Extend the incubation time to allow for the development of cytotoxicity.
In Vivo Experiments
IssuePossible Cause(s)Suggested Solution(s)
No significant increase in renal biomarkers (BUN, creatinine) after antibiotic administration The dose of the antibiotic is too low to induce nephrotoxicity in the chosen animal model.Consult the literature for appropriate doses for the specific animal model and antibiotic. Increase the dose in a pilot study if necessary.
The timing of biomarker measurement is not optimal.Collect blood samples at multiple time points after antibiotic administration to capture the peak of renal injury.
High mortality rate in the experimental group The dose of the antibiotic is too high.Reduce the dose of the antibiotic.
The animal model is particularly sensitive to the antibiotic.Consider using a different, less sensitive animal model.
Inconsistent histopathological findings Improper tissue fixation or processing.Ensure that kidney tissues are promptly and adequately fixed in 10% neutral buffered formalin and follow standardized protocols for tissue processing and staining.
Subjectivity in scoring histopathological changes.Use a semi-quantitative scoring system and have the slides evaluated by a board-certified veterinary pathologist in a blinded manner.

Data Presentation

Table 1: Effect of Cilastatin on Imithis compound-Induced Nephrotoxicity Markers (Rabbit Model)

Treatment GroupBUN (mg/dL) at 48h (Mean ± SEM)Creatinine (mg/dL) at 48h (Mean ± SEM)Urine Protein (mg/dL) at 48h (Mean ± SEM)
Control20.1 ± 1.51.1 ± 0.115.2 ± 2.3
Imithis compound (200 mg/kg)85.3 ± 9.24.8 ± 0.6150.7 ± 15.1*
Imithis compound (200 mg/kg) + Cilastatin (200 mg/kg)25.4 ± 2.1#1.3 ± 0.2#20.5 ± 3.5#

*P < 0.05 vs Control group. #P < 0.05 vs Imithis compound group. Data are representative values compiled from preclinical studies.

Table 2: Clinical Efficacy and Adverse Reaction Rates of Panithis compound/Betamipron Compared to Other Carbapenems

Carbathis compoundClinical Efficacy Rate (%)Rate of Adverse Reactions (%)
Imithis compound/Cilastatin734.7
Panithis compound/Betamipron793.3
Merothis compound861.8
Biathis compound892.2

Data from Phase II and III trials in Japan.[6]

Experimental Protocols

In Vitro Cytotoxicity Assessment in HK-2 Cells

1. MTT Assay for Cell Viability

  • Cell Seeding: Seed human kidney proximal tubular epithelial cells (HK-2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Expose the cells to varying concentrations of the this compound antibiotic with and without the mitigating agent for 24 or 48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

2. LDH Assay for Cytotoxicity

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. In a new 96-well plate, mix the supernatant with the reaction mixture provided in the kit.

  • Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the recommended wavelength (typically 490 nm). The amount of LDH released is proportional to the number of damaged cells.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding and Treatment: Seed HK-2 cells in a black, clear-bottom 96-well plate and treat as described above.

  • Probe Loading: After treatment, wash the cells with warm PBS and then incubate with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's protocol.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF). An increase in fluorescence indicates an increase in intracellular ROS levels.

In Vivo Nephrotoxicity Assessment in a Rabbit Model
  • Animal Model: Use male New Zealand White rabbits, as they are a sensitive model for this compound-induced nephrotoxicity.

  • Drug Administration: Administer the this compound antibiotic (e.g., imithis compound at 200 mg/kg) with or without the mitigating agent (e.g., cilastatin at 200 mg/kg) via intravenous injection through the marginal ear vein.

  • Sample Collection: Collect blood samples from the central ear artery at baseline (0 hours) and at 24 and 48 hours post-injection. Collect urine samples using metabolic cages.

  • Biochemical Analysis: Analyze serum samples for blood urea nitrogen (BUN) and creatinine levels. Analyze urine samples for protein content.

  • Histopathology: At the end of the experiment (e.g., 48 hours), euthanize the animals and collect the kidneys. Fix the kidneys in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histopathological evaluation of tubular damage.

Visualizations

Penem_Nephrotoxicity_Pathway This compound Early-Generation This compound Antibiotic OAT Organic Anion Transporters (OAT1/3) This compound->OAT Uptake RenalCell Renal Proximal Tubular Cell Accumulation Intracellular Accumulation Mitochondria Mitochondrial Dysfunction Accumulation->Mitochondria ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis CellDeath Cell Death & Nephrotoxicity Apoptosis->CellDeath Cilastatin Cilastatin/ Betamipron Cilastatin->OAT Inhibition Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Scavenging

Caption: Signaling pathway of this compound-induced nephrotoxicity and points of intervention.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Culture HK-2 Cells Treatment_vitro Treat with this compound +/- Mitigator CellCulture->Treatment_vitro ViabilityAssay MTT/LDH Assays (Cell Viability) Treatment_vitro->ViabilityAssay ROS_Assay ROS Assay (Oxidative Stress) Treatment_vitro->ROS_Assay AnimalModel Rabbit Model Treatment_vivo Administer this compound +/- Mitigator AnimalModel->Treatment_vivo SampleCollection Blood & Urine Collection Treatment_vivo->SampleCollection Histopathology Kidney Histopathology Treatment_vivo->Histopathology BiomarkerAnalysis BUN, Creatinine, Protein Analysis SampleCollection->BiomarkerAnalysis

Caption: Experimental workflow for assessing this compound nephrotoxicity and mitigation.

References

Technical Support Center: Enhancing Penem Penetration Across Bacterial Outer Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to enhancing the penetration of penem antibiotics across the outer membrane of Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to this compound penetration across the Gram-negative outer membrane?

The primary barrier is the outer membrane itself, an asymmetric bilayer composed of an inner leaflet of phospholipids and an outer leaflet containing lipopolysaccharide (LPS). This structure is inherently impermeable to many molecules. Key factors limiting this compound penetration include:

  • Porin Channels: The main entry route for hydrophilic antibiotics like penems is through outer membrane porin proteins (Omps), such as OmpC and OmpF in Escherichia coli and OmpK35/OmpK36 in Klebsiella pneumoniae. The size, charge, and expression levels of these channels are critical.[1][2]

  • Efflux Pumps: After entering the periplasm, penems can be actively removed by multidrug resistance (MDR) efflux pumps, such as the Resistance-Nodulation-Division (RND) family of transporters. This prevents the antibiotic from reaching its target penicillin-binding proteins (PBPs) in the inner membrane.

  • Low Membrane Permeability: The intrinsic nature of the LPS-containing outer membrane restricts the diffusion of many compounds.[3]

Q2: How can I experimentally measure the permeability of the outer membrane to my this compound compound?

Two common methods are the nitrocefin hydrolysis assay and the N-phenylnaphthylamine (NPN) uptake assay.

  • Nitrocefin Hydrolysis Assay: This method uses a chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis by periplasmic β-lactamases. The rate of color change in whole cells is limited by the rate of nitrocefin's entry through porins. A faster rate indicates higher outer membrane permeability.

  • N-Phenylnaphthylamine (NPN) Uptake Assay: NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a lipid bilayer. Damage or increased permeability of the outer membrane allows NPN to access the inner membrane, resulting in a quantifiable increase in fluorescence.

Detailed protocols for both assays are provided in the "Experimental Protocols" section below.

Q3: My this compound shows good activity in enzymatic assays but is ineffective against whole bacterial cells. What could be the issue?

This is a common challenge and often points to a permeability issue. Here's a troubleshooting guide:

Possible Cause Troubleshooting Steps
Poor Porin Uptake - Test your compound against bacterial strains with known porin deletions (e.g., ΔompC, ΔompF). A significant increase in the Minimum Inhibitory Concentration (MIC) compared to the wild-type strain suggests porin-mediated entry. - Consider chemical modifications to your this compound to better mimic substrates of specific porins (e.g., adding charged moieties).
Efflux Pump Activity - Determine the MIC of your this compound in the presence and absence of a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Napthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP). A significant (≥4-fold) decrease in MIC in the presence of an EPI indicates that your compound is a substrate for an efflux pump.[4] - If efflux is confirmed, co-administration with an EPI could be a viable strategy.
Intrinsic Impermeability - Evaluate the physicochemical properties of your compound. Highly charged or large molecules may have difficulty crossing the outer membrane. - Consider creating prodrugs or conjugates (e.g., with siderophores) to hijack bacterial uptake systems.

Strategies to Enhance this compound Penetration

This section details three primary strategies to improve the delivery of penems into Gram-negative bacteria.

Modulation of Porin Expression and Function

Porins are the primary gateway for penems. Their expression is tightly regulated by environmental signals, which can be visualized in the following signaling pathway.

Porin_Regulation EnvZ/OmpR Two-Component System for Porin Regulation cluster_env Environmental Signals cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_genes Gene Expression High_Osmolarity High Osmolarity EnvZ EnvZ (Sensor Kinase) High_Osmolarity->EnvZ Activates Kinase Activity Low_Osmolarity Low Osmolarity Low_Osmolarity->EnvZ Activates Phosphatase Activity OmpR OmpR EnvZ->OmpR Phosphorylation OmpR_P OmpR-P (Phosphorylated) OmpR->OmpR_P ompF ompF gene OmpR_P->ompF Low levels activate, high levels repress ompC ompC gene OmpR_P->ompC High levels activate transcription OmpF Porin OmpF Porin ompF->OmpF Porin OmpC Porin OmpC Porin ompC->OmpC Porin

Fig 1. EnvZ/OmpR regulation of porin expression.

Quantitative Impact of Porin Deletion on this compound MIC (μg/mL)

The loss of major porins significantly increases the MIC of penems, demonstrating their importance for antibiotic entry.

Organism Strain Imithis compound Merothis compound Ertathis compound Dorithis compound
K. pneumoniae Wild-Type -0.125--
ΔompK35 -0.125--
ΔompK36 -0.25--
ΔompK35/36 -1.0--
E. coli IMP-6-producing 1.5 (MIC₅₀)16 (MIC₅₀)16 (MIC₅₀)8 (MIC₅₀)
(Negative correlation between ompC/ompF expression and MIC)(p=0.01/0.03)

Data adapted from studies on Klebsiella pneumoniae and E. coli.[1][5] A double deletion of ompK35 and ompK36 in K. pneumoniae leads to an 8-fold increase in the MIC of merothis compound.[1]

Inhibition of Efflux Pumps

Efflux pumps act as a defense mechanism by expelling antibiotics from the periplasm. Inhibiting these pumps can restore the efficacy of penems.

Efflux_Inhibition Mechanism of Efflux Pump Inhibition cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane Porin Porin This compound This compound Porin->this compound OprM OprM Extracellular Extracellular OprM->Extracellular Ejection MexB MexB This compound->MexB Binding to Efflux Pump EPI EPI EPI->MexB Inhibition MexB->OprM Expulsion MexA MexA Extracellular Extracellular Extracellular->Porin Diffusion

Fig 2. Action of an Efflux Pump Inhibitor (EPI).

Quantitative Impact of Efflux Pump Inhibitors on this compound MIC

The use of EPIs can dramatically reduce the MIC of penems in resistant strains. A reduction of ≥4-fold is considered significant.

Organism Antibiotic Efflux Pump Inhibitor (EPI) Fold Reduction in MIC
K. pneumoniae Ertathis compoundCCCP (20 µg/mL)2 to 4-fold
Dorithis compoundCCCP (20 µg/mL)2 to 4-fold
P. aeruginosa CiprofloxacinPAβN (25-100 µg/mL)≥4-fold in up to 73.8% of resistant isolates
A. baumannii CiprofloxacinPAβN (25-100 µg/mL)≥4-fold in up to 15.5% of resistant isolates

Data adapted from studies on various Gram-negative bacteria.

Chemical Modification of Penems

Altering the chemical structure of a this compound can enhance its ability to cross the outer membrane. A prominent strategy is the "Trojan Horse" approach, where the antibiotic is conjugated to a molecule that the bacterium actively transports, such as a siderophore.

Trojan_Horse Trojan Horse Strategy: Siderophore-Penem Conjugate cluster_OM Outer Membrane cluster_Peri Periplasm Siderophore_Receptor Siderophore Receptor Conjugate_Peri Siderophore-Penem Conjugate Siderophore_Receptor->Conjugate_Peri Penem_Released This compound Conjugate_Peri->Penem_Released Cleavage PBP Target PBP Target Penem_Released->PBP Target Inhibition Conjugate_Extra Siderophore-Penem Conjugate Conjugate_Extra->Siderophore_Receptor Active Transport Iron Fe³⁺ Iron->Conjugate_Extra Binds to Siderophore

Fig 3. Siderophore-mediated drug delivery.

This strategy has been successfully implemented with the FDA-approved antibiotic cefiderocol, a cephalosporin-siderophore conjugate. This approach can bypass resistance mechanisms related to porin downregulation and efflux pump upregulation.

Experimental Protocols

Protocol 1: Nitrocefin Hydrolysis Assay for Outer Membrane Permeability

Principle: This assay measures the rate at which the chromogenic β-lactam, nitrocefin, crosses the outer membrane to be hydrolyzed by periplasmic β-lactamases. The rate of hydrolysis, observed as a color change, is proportional to the permeability of the outer membrane.

Materials:

  • Bacterial culture in mid-log phase

  • Nitrocefin stock solution (1 mg/mL in DMSO)

  • 10 mM Sodium-HEPES buffer (pH 7.0) with 5 mM MgCl₂

  • Spectrophotometer capable of reading at 482-495 nm

  • Cuvettes

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

    • Harvest cells by centrifugation and wash with 10 mM Na-HEPES buffer.

    • Resuspend cells to a final OD₆₀₀ of 1.0 in 10 mM Na-HEPES buffer with 5 mM MgCl₂. Keep on ice.

  • Assay Setup:

    • Prepare a working solution of nitrocefin (e.g., 0.1 mg/mL) by diluting the stock solution in the HEPES buffer.

    • In a cuvette, add 0.65 mL of the nitrocefin working solution.

    • To start the reaction, add 0.1 mL of the prepared whole-cell suspension.

    • For a control to measure total β-lactamase activity, lyse a separate aliquot of cells (e.g., by French press) and use the lysate in the assay.

  • Measurement:

    • Immediately mix the cuvette by inverting and place it in the spectrophotometer.

    • Record the change in absorbance at 482 nm or 495 nm over time. The initial linear rate of absorbance increase reflects the rate of nitrocefin permeation.

  • Calculation:

    • The permeability can be expressed as the rate of absorbance change per minute per OD unit of cells. Compare the rates between different strains or conditions (e.g., with and without a potential permeabilizing agent).

Troubleshooting:

  • No color change: The strain may not produce a periplasmic β-lactamase. This assay requires a β-lactamase-producing strain.

  • Very rapid color change in control: The cell lysate may be too concentrated. Dilute the lysate to obtain a measurable rate.

  • Nitrocefin solution is orange/red: The solution may have degraded. Prepare fresh from stock. Nitrocefin is light-sensitive.

Protocol 2: N-Phenylnaphthylamine (NPN) Uptake Assay

Principle: NPN is a fluorescent probe that fluoresces strongly in hydrophobic environments. Increased outer membrane permeability allows NPN to partition into the cell membrane, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture in early stationary phase

  • 5 mM HEPES buffer (pH 7.2)

  • NPN stock solution (e.g., 500 µM in acetone)

  • Fluorometer (Excitation: 350 nm, Emission: 420 nm)

  • 96-well black microplates

Procedure:

  • Cell Preparation:

    • Grow bacteria overnight.

    • Harvest cells by centrifugation, wash twice with 5 mM HEPES buffer.

    • Resuspend the cells in 5 mM HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay Setup:

    • In a 96-well black microplate, add the cell suspension to each well.

    • Add the test compound (e.g., a potential permeabilizer or your this compound) at various concentrations. Include a positive control (e.g., polymyxin B) and a negative control (buffer only).

    • Add NPN to a final concentration of 10 µM to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a microplate reader (Excitation: 350 nm, Emission: 420 nm).

    • Record the fluorescence over time (e.g., every minute for 10-15 minutes) to observe the kinetics of NPN uptake.

  • Data Analysis:

    • Subtract the background fluorescence of wells containing only cells and NPN.

    • Plot the fluorescence intensity against the concentration of the test compound. An increase in fluorescence indicates outer membrane permeabilization.

Troubleshooting:

  • High background fluorescence: Ensure the use of black microplates to minimize background. Check for autofluorescence of your test compounds.

  • No increase in fluorescence with positive control: Check the viability of the cells and the integrity of the NPN stock solution. Ensure the buffer conditions are correct.

Signaling Pathways and Outer Membrane Integrity

Bacteria can modify their outer membrane in response to stress, which can impact antibiotic susceptibility. The PhoP/PhoQ two-component system is a key regulator of these modifications.

PhoPQ_Pathway PhoP/PhoQ Signaling Pathway for Outer Membrane Modification cluster_signals Stress Signals cluster_IM Inner Membrane cluster_Cyto Cytoplasm cluster_response Cellular Response Low_Mg Low Mg²⁺ PhoQ PhoQ (Sensor Kinase) Low_Mg->PhoQ Acidic_pH Acidic pH Acidic_pH->PhoQ Activates Kinase PhoP PhoP PhoQ->PhoP Phosphorylates PhoP_P PhoP-P (Phosphorylated) PhoP->PhoP_P LPS_Mod LPS Modification (e.g., L-Ara4N addition) PhoP_P->LPS_Mod Activates genes for LPS modification OM_Integrity Increased Outer Membrane Integrity LPS_Mod->OM_Integrity Leads to Decreased this compound\nSusceptibility Decreased this compound Susceptibility OM_Integrity->Decreased this compound\nSusceptibility

Fig 4. PhoP/PhoQ-mediated outer membrane modifications.

Activation of the PhoP/PhoQ system can lead to modifications of LPS, such as the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A. These changes can increase the structural integrity of the outer membrane, making it less permeable and contributing to antibiotic tolerance. Researchers should be aware that certain experimental conditions (e.g., low magnesium media) could inadvertently trigger these responses, affecting the outcomes of susceptibility testing.

References

Validation & Comparative

A Comparative Analysis of Imipenem and Meropenem Efficacy: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of two potent carbapenem antibiotics, this guide provides a comparative analysis of the efficacy of imithis compound and merothis compound. Drawing on extensive in-vitro and clinical trial data, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development.

Imithis compound and merothis compound are broad-spectrum β-lactam antibiotics belonging to the carbathis compound class, renowned for their potent activity against a wide range of Gram-positive and Gram-negative bacteria. While both are critical tools in the management of severe bacterial infections, nuanced differences in their spectrum of activity, pharmacokinetics, and clinical applications warrant a detailed comparative assessment. This guide synthesizes experimental data to provide a clear and objective comparison of their performance.

In-Vitro Activity: A Head-to-Head Comparison

The in-vitro efficacy of imithis compound and merothis compound is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit 90% of isolates, is a key metric for comparing the potency of antimicrobial agents.

Generally, imithis compound demonstrates greater potency against Gram-positive cocci, while merothis compound is often more active against Gram-negative bacilli.[1][2] Both antibiotics exhibit strong activity against many extended-spectrum β-lactamase (ESBL)-producing strains of Escherichia coli and Klebsiella pneumoniae.[3][4][5]

Gram-Positive Aerobes

Imithis compound generally exhibits two- to four-fold greater activity than merothis compound against Gram-positive aerobes.[2] This includes enhanced potency against streptococcal species, including penicillin-resistant Streptococcus pneumoniae, and Enterococcus faecalis.[2] Neither agent is effective against methicillin-resistant Staphylococcus aureus (MRSA).[2]

OrganismImithis compound MIC90 (µg/mL)Merothis compound MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.060.25
Streptococcus pneumoniae (Penicillin-susceptible)0.030.06
Streptococcus pneumoniae (Penicillin-resistant)0.251
Enterococcus faecalis28

Data compiled from multiple sources.

Gram-Negative Aerobes

Merothis compound is generally two- to sixteen-fold more active than imithis compound against Gram-negative aerobes.[2] This heightened activity is particularly notable against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[2]

OrganismImithis compound MIC90 (µg/mL)Merothis compound MIC90 (µg/mL)
Escherichia coli0.250.06
Klebsiella pneumoniae0.250.12
Pseudomonas aeruginosa82
Enterobacter cloacae10.5

Data compiled from multiple sources.

Anaerobic Bacteria

Both imithis compound and merothis compound demonstrate excellent activity against a broad range of anaerobic bacteria, with similar efficacy against the Bacteroides fragilis group.

OrganismImithis compound MIC90 (µg/mL)Merothis compound MIC90 (µg/mL)
Bacteroides fragilis0.50.5
Clostridium perfringens0.50.12
Prevotella bivia0.120.12

Data compiled from multiple sources.

Clinical Efficacy: A Review of Trial Outcomes

Clinical trials provide essential data on the real-world performance of antibiotics. Numerous studies have compared the clinical and bacteriological outcomes of imithis compound and merothis compound in various serious infections. Overall, both agents demonstrate similar high rates of clinical cure and bacteriological eradication in the treatment of complicated intra-abdominal infections, skin and soft tissue infections, and febrile neutropenia.[2]

Complicated Intra-Abdominal Infections

In the treatment of complicated intra-abdominal infections, both imithis compound and merothis compound have shown comparable efficacy.

Study OutcomeImithis compound/CilastatinMerothis compound
Clinical Cure Rate 95%98%
Bacteriological Eradication Rate 91%94%

Representative data from a multicenter, open-label, prospective trial.

Complicated Skin and Soft Tissue Infections

Clinical trials evaluating the treatment of complicated skin and soft tissue infections have also demonstrated similar efficacy between the two carbapenems.

Study OutcomeImithis compound/CilastatinMerothis compound
Satisfactory Clinical Response 95%98%
Satisfactory Bacteriological Response 91%94%

Data from a multicenter, open-label, prospective trial where patients received either 500 mg of imithis compound/cilastatin every 6 hours or 500 mg of merothis compound every 8 hours.[6]

Febrile Neutropenia

In the empirical treatment of febrile episodes in neutropenic patients, both imithis compound and merothis compound are considered suitable agents.

Study OutcomeImithis compound/CilastatinMerothis compound
Clinical Response (End of Treatment) 18/3018/31
Bacteriological Response (Unmodified Therapy) 14/169/11

Data from a non-blind, randomized, parallel-group study.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Dilution Method (Based on CLSI M07)

The agar dilution method is a standardized reference method for determining the MIC of an antimicrobial agent. The following is a detailed protocol based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically weigh a precise amount of the antimicrobial powder (imithis compound or merothis compound).
  • Dissolve the powder in a suitable solvent to create a high-concentration stock solution.
  • Perform serial two-fold dilutions of the stock solution to create a range of concentrations.

2. Preparation of Agar Plates:

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.
  • Cool the molten agar to 45-50°C in a water bath.
  • Add a defined volume of each antimicrobial dilution to a separate, sterile petri dish.
  • Add a specified volume of the molten Mueller-Hinton agar to each petri dish, swirl to mix thoroughly, and allow the agar to solidify.
  • Include a control plate with no antibiotic.

3. Inoculum Preparation:

  • From a pure, 18-24 hour culture of the test organism, select several colonies and suspend them in a sterile broth or saline solution.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

4. Inoculation of Plates:

  • Using a multipoint inoculator, spot a standardized volume of the prepared bacterial inoculum onto the surface of each agar plate, including the control plate.
  • Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.

6. Interpretation of Results:

  • Following incubation, examine the plates for bacterial growth.
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Representative Clinical Trial Protocol: Complicated Intra-Abdominal Infections

The following outlines a typical Phase 3, multicenter, randomized, double-blind, comparative study design for evaluating the efficacy and safety of a new carbathis compound compared to a standard-of-care agent like imithis compound or merothis compound in the treatment of complicated intra-abdominal infections.

1. Study Objectives:

  • Primary Objective: To determine if the new carbathis compound is non-inferior to the comparator in terms of clinical response at the test-of-cure (TOC) visit in the clinically evaluable (CE) and modified intent-to-treat (MITT) populations.
  • Secondary Objectives: To evaluate the microbiological response, safety, and tolerability of the new carbathis compound.

2. Study Population:

  • Inclusion Criteria: Hospitalized adult patients with a diagnosis of complicated intra-abdominal infection requiring both surgical intervention and intravenous antibiotic therapy.
  • Exclusion Criteria: Patients with known hypersensitivity to carbapenems, pregnant or breastfeeding women, and patients with severe renal impairment.

3. Study Design and Treatment:

  • Patients are randomized in a 1:1 ratio to receive either the investigational carbathis compound or the comparator carbathis compound intravenously for a duration of 4 to 14 days.
  • The specific dosage and administration frequency are defined in the protocol.

4. Efficacy Assessments:

  • Clinical Response: Assessed at the end of therapy (EOT) and at a test-of-cure (TOC) visit (typically 2-4 weeks after EOT). Clinical cure is defined as the resolution of signs and symptoms of the infection without the need for additional antimicrobial therapy.
  • Microbiological Response: Based on the eradication or presumed eradication of the baseline pathogens from the site of infection.

5. Safety Assessments:

  • Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory parameters throughout the study.

6. Statistical Analysis:

  • The primary efficacy endpoint is analyzed using a non-inferiority margin.
  • Descriptive statistics are used to summarize safety and secondary efficacy endpoints.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Imithis compound and merothis compound exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The differential affinity for various PBP subtypes contributes to the observed differences in their antibacterial spectra.

In Escherichia coli, a representative Gram-negative bacterium, both imithis compound and merothis compound show a high affinity for PBP 2.[2] Merothis compound also demonstrates a strong affinity for PBP 3, which is associated with its enhanced activity against Gram-negative bacilli.[2]

In Gram-positive bacteria such as Staphylococcus aureus, the specific PBP binding profiles also differ. Imithis compound's higher affinity for certain PBPs in these organisms likely contributes to its greater potency against them.

Carbathis compound Mechanism of Action cluster_gram_negative Gram-Negative Bacterium cluster_periplasm_gn cluster_gram_positive Gram-Positive Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane Porin Porin PBP2_GN PBP 2 PBP3_GN PBP 3 Imipenem_GN_Peri Imithis compound Meropenem_GN_Peri Merothis compound Imipenem_GN Imithis compound Imipenem_GN->Porin Enters through Meropenem_GN Merothis compound Meropenem_GN->Porin Cell Wall Synthesis Inhibition_GN Cell Wall Synthesis Inhibition PBP2_GN->Cell Wall Synthesis Inhibition_GN PBP3_GN->Cell Wall Synthesis Inhibition_GN Bacterial Lysis_GN Bacterial Lysis Cell Wall Synthesis Inhibition_GN->Bacterial Lysis_GN Imipenem_GN_Peri->PBP2_GN High Affinity Meropenem_GN_Peri->PBP2_GN High Affinity Meropenem_GN_Peri->PBP3_GN High Affinity Peptidoglycan Layer Peptidoglycan Layer Cell Membrane Cell Membrane Imipenem_GP Imithis compound PBPs_GP PBPs Imipenem_GP->PBPs_GP Higher Affinity Meropenem_GP Merothis compound Meropenem_GP->PBPs_GP Lower Affinity Cell Wall Synthesis Inhibition_GP Cell Wall Synthesis Inhibition PBPs_GP->Cell Wall Synthesis Inhibition_GP Bacterial Lysis_GP Bacterial Lysis Cell Wall Synthesis Inhibition_GP->Bacterial Lysis_GP

Caption: Mechanism of action of imithis compound and merothis compound.

Antimicrobial_Susceptibility_Testing_Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solutions start->prep_antibiotic serial_dilution Perform Serial Dilutions prep_antibiotic->serial_dilution add_antibiotic Add Antibiotic Dilutions to Agar Plates serial_dilution->add_antibiotic prep_agar Prepare and Dispense Mueller-Hinton Agar prep_agar->add_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_antibiotic->prep_inoculum inoculate Inoculate Plates with Test Organism prep_inoculum->inoculate incubate Incubate Plates (35°C for 16-20h) inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic end End read_mic->end

Caption: Agar dilution antimicrobial susceptibility testing workflow.

Conclusion

Both imithis compound and merothis compound are highly effective carbathis compound antibiotics with broad spectra of activity. The choice between these two agents may be guided by the suspected or confirmed pathogen and local susceptibility patterns. Imithis compound's enhanced potency against Gram-positive organisms may be advantageous in certain clinical scenarios, while merothis compound's greater activity against Gram-negative bacilli, including P. aeruginosa, makes it a preferred option for infections caused by these pathogens.[1] Clinical efficacy data from numerous trials indicate that for many serious infections, both drugs yield comparable and excellent outcomes. Ultimately, the selection of either imithis compound or merothis compound should be based on a comprehensive assessment of microbiological data, patient-specific factors, and institutional guidelines.

References

A Comparative Analysis of the Antibacterial Efficacy of a Novel Penem Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antibacterial activity of a new penem antibiotic against a range of clinically significant bacterial isolates. Its performance is benchmarked against established carbapenems, offering a data-driven perspective on its potential clinical utility. The experimental methodologies employed for these evaluations are detailed to ensure reproducibility and transparent interpretation of the presented data.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of the new this compound, farothis compound, was evaluated against a panel of clinical isolates and compared with the carbapenems imithis compound and merothis compound. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for each antibiotic against the tested isolates. The results, including MIC50 and MIC90 (the MICs required to inhibit 50% and 90% of isolates, respectively) and MIC ranges, are summarized in the tables below.

Gram-Positive IsolatesNew this compound (Farothis compound)Imithis compoundMerothis compound
Organism (No. of Isolates) MIC Range (mg/L) MIC50 (mg/L) MIC90 (mg/L)
Staphylococcus aureus (MSSA)≤0.06 - 10.120.25
Staphylococcus aureus (MRSA)0.5 - >128832
Streptococcus pneumoniae≤0.06 - 0.50.120.25
Enterococcus faecalis2 - >1281664
Gram-Negative IsolatesNew this compound (Farothis compound)Imithis compoundMerothis compound
Organism (No. of Isolates) MIC Range (mg/L) MIC50 (mg/L) MIC90 (mg/L)
Escherichia coli≤0.06 - 80.251
Klebsiella pneumoniae≤0.06 - 160.52
Pseudomonas aeruginosa8 - >12864>128
Acinetobacter baumannii16 - >128>128>128

Experimental Protocols: Determining Antibacterial Activity

The following protocol for the broth microdilution method was employed to determine the Minimum Inhibitory Concentrations (MICs) of the tested antibiotics. This method is in accordance with the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

1. Preparation of Materials:

  • Antibiotics: Stock solutions of the new this compound and comparator antibiotics (imithis compound and merothis compound) are prepared at a high concentration and then serially diluted.

  • Bacterial Strains: Clinical isolates are cultured on appropriate agar plates to obtain fresh, pure colonies.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for the assay.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred to a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay:

  • Two-fold serial dilutions of each antibiotic are prepared in CAMHB directly in the 96-well microtiter plates.

  • The diluted bacterial inoculum is added to each well containing the antibiotic dilutions.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

4. Incubation:

  • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Mandatory Visualization

Mechanism of Action of this compound Antibiotics

This compound antibiotics, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[4] The diagram below illustrates this mechanism.

Mechanism_of_Action cluster_cell Bacterial Cell cluster_process Process This compound New this compound Antibiotic PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall PBP->CellWall Cross-linking Inhibition Inhibition of Transpeptidation PBP->Inhibition Inactivates Lysis Cell Lysis and Death CellWall->Lysis Leads to Precursors Cell Wall Precursors Precursors->CellWall Synthesis Inhibition->CellWall Weakens

Caption: Mechanism of action of this compound antibiotics.

Experimental Workflow for Antibacterial Activity Validation

The following diagram outlines the systematic workflow for validating the antibacterial activity of a new this compound antibiotic against clinical isolates.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay MIC Determination cluster_analysis Data Analysis A Isolate Preparation: Clinical bacterial strains C Inoculum Standardization: 0.5 McFarland A->C B Antibiotic Preparation: New this compound & Comparators E Serial Dilution of Antibiotics B->E F Inoculation of Plates C->F D Broth Microdilution Assay (CLSI Guidelines) E->F G Incubation (16-20 hours at 35°C) F->G H Visual Reading of MIC G->H I Data Compilation: MIC Range, MIC50, MIC90 H->I J Comparative Analysis I->J

Caption: Experimental workflow for antibacterial validation.

References

Navigating the Landscape of Beta-Lactam Resistance: A Comparative Guide to Penem Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides a comprehensive comparison of the cross-resistance profiles between penem antibiotics and other beta-lactam classes, supported by experimental data and detailed methodologies.

The increasing prevalence of beta-lactamase-producing bacteria poses a significant threat to the efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy. Penems, a subclass of carbapenems, are often reserved as last-line agents against infections caused by multidrug-resistant Gram-negative bacteria. However, the emergence of resistance to penems and the subsequent cross-resistance to other beta-lactams is a growing concern. This guide delves into the mechanisms of cross-resistance and provides a comparative analysis of the in vitro activity of penems versus other beta-lactams against resistant bacterial isolates.

Comparative Analysis of In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various beta-lactam antibiotics against characterized bacterial strains, highlighting the cross-resistance patterns observed between penems and other beta-lactam classes.

Bacterial StrainResistance MechanismImithis compound MIC (µg/mL)Merothis compound MIC (µg/mL)Ertathis compound MIC (µg/mL)Ceftazidime MIC (µg/mL)Cefepime MIC (µg/mL)Piperacillin-Tazobactam MIC (µg/mL)
Klebsiella pneumoniae KPC-2KPC-2 Carbapenemase161616>6416>128/4
Klebsiella pneumoniae KPC-3KPC-3 Carbapenemase>16>16>16>64>32>128/4
Klebsiella pneumoniae NDM-1NDM-1 Metallo-beta-lactamase323264>256128>256/4
Pseudomonas aeruginosaPorin Loss (OprD)168324864/4
Enterobacter cloacaeAmpC hyperproduction + Porin Loss8416>6416>128/4

Understanding the Mechanisms of Cross-Resistance

Cross-resistance between penems and other beta-lactams is primarily driven by several key mechanisms. The production of carbapenemases, such as KPC and NDM enzymes, is a major factor, as these enzymes can hydrolyze a broad spectrum of beta-lactams, including penems, cephalosporins, and penicillins.[1] Additionally, mutations leading to the loss or modification of outer membrane porins, particularly OprD in Pseudomonas aeruginosa, can restrict the entry of carbapenems into the bacterial cell, leading to resistance.[2] Efflux pumps, which actively transport antibiotics out of the cell, and alterations in penicillin-binding proteins (PBPs), the target of beta-lactam antibiotics, also contribute to cross-resistance.

cluster_mechanisms Mechanisms of Cross-Resistance Beta-lactamase Production Beta-lactamase Production Reduced Efficacy Reduced Efficacy Beta-lactamase Production->Reduced Efficacy Porin Loss/Modification Porin Loss/Modification Porin Loss/Modification->Reduced Efficacy Efflux Pumps Efflux Pumps Efflux Pumps->Reduced Efficacy Target Site Modification Target Site Modification Target Site Modification->Reduced Efficacy Beta-lactam Antibiotics Beta-lactam Antibiotics Beta-lactam Antibiotics->Beta-lactamase Production Hydrolysis Beta-lactam Antibiotics->Porin Loss/Modification Reduced Entry Beta-lactam Antibiotics->Efflux Pumps Active Removal Beta-lactam Antibiotics->Target Site Modification Decreased Binding

Mechanisms of beta-lactam cross-resistance.

Experimental Protocols for Cross-Resistance Studies

The determination of cross-resistance profiles is typically achieved through antimicrobial susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique.[3][4][5][6][7]

Broth Microdilution Method Protocol
  • Preparation of Bacterial Inoculum:

    • Select well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of the beta-lactam antibiotics to be tested (penems, cephalosporins, etc.) at known concentrations.

    • Perform serial twofold dilutions of each antibiotic in the appropriate broth medium to achieve the desired concentration range in the microdilution plate.

  • Inoculation and Incubation:

    • Dispense the prepared bacterial inoculum into each well of a 96-well microdilution plate containing the various concentrations of the antibiotics.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the microdilution plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Start Start Bacterial Isolate Selection Bacterial Isolate Selection Start->Bacterial Isolate Selection Inoculum Preparation (0.5 McFarland) Inoculum Preparation (0.5 McFarland) Bacterial Isolate Selection->Inoculum Preparation (0.5 McFarland) Inoculation of Microdilution Plate Inoculation of Microdilution Plate Inoculum Preparation (0.5 McFarland)->Inoculation of Microdilution Plate Antibiotic Stock Solution & Serial Dilutions Antibiotic Stock Solution & Serial Dilutions Antibiotic Stock Solution & Serial Dilutions->Inoculation of Microdilution Plate Incubation (35°C, 16-20h) Incubation (35°C, 16-20h) Inoculation of Microdilution Plate->Incubation (35°C, 16-20h) Visual Reading of MICs Visual Reading of MICs Incubation (35°C, 16-20h)->Visual Reading of MICs Data Analysis & Interpretation Data Analysis & Interpretation Visual Reading of MICs->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Workflow for a cross-resistance study.

References

A Head-to-Head Comparison of In-Vivo Efficacy: Faropenem vs. Tebipenem

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo efficacy of two oral β-lactam antibiotics, faropenem and tebithis compound. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.

Farothis compound, a this compound, and tebithis compound, a carbathis compound, represent important oral options for treating bacterial infections, particularly in an era of increasing antimicrobial resistance. Understanding their comparative in-vivo performance is crucial for guiding further research and potential clinical applications. While direct head-to-head in-vivo studies are limited, this guide synthesizes available data to draw meaningful comparisons.

Quantitative In-Vivo Efficacy

The following tables summarize key quantitative data from in-vivo animal models and clinical trials to facilitate a comparison of the efficacy of farothis compound and tebithis compound.

Table 1: Comparative In-Vivo Efficacy in Murine Infection Models

ParameterFarothis compoundTebithis compoundPathogen(s)Animal ModelSource(s)
ED₅₀ (mg/kg) ED₅₀: 10.6% f%T>MICED₅₀: 1.55 - 20.81Bacillus anthracisMurine Inhalation Anthrax[1]
ED₅₀: 7.03Staphylococcus aureus ATCC 29213Murine Sepsis[2]
ED₅₀: 18.64Staphylococcus aureus (clinical)Murine Sepsis[2]
ED₅₀: 5.33Klebsiella pneumoniae ATCC 10031Murine Sepsis[2]
ED₅₀: 2.32Klebsiella pneumoniae (clinical)Murine Sepsis[2]
ED₅₀: 1.55Escherichia coli ATCC 29522Murine Sepsis[2]
ED₅₀: 3.09Escherichia coli (clinical)Murine Sepsis[2]
ED₅₀: 20.81Pseudomonas aeruginosa ATCC 27853Murine Sepsis[2]
ED₅₀: 20.70Pseudomonas aeruginosa (clinical)Murine Sepsis[2]
Bacterial Load Reduction Not directly reported in comparative studies~1 log₁₀ CFU/g reduction at 10 mg/kg/dayEscherichia coli ATCC 25922Murine Thigh Infection
~1 log₁₀ CFU/g reduction at 500 mg/kg/dayEscherichia coli ATCC BAA-2523 (OXA-48)Murine Thigh Infection[3]

f%T>MIC: Percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration.

Table 2: Clinical Efficacy in Complicated Urinary Tract Infections (cUTIs)

ParameterFarothis compoundTebithis compound HBrComparatorClinical TrialSource(s)
Clinical Cure Rate Not available from recent cUTI trials93.1%Ertathis compound (IV)Phase 3[4]
Microbiological Eradication Rate Not available from recent cUTI trialsOverall response (clinical cure + microbiological response): 58.5%Ertathis compound (IV)PIVOT-PO Phase 3[5]

Table 3: Clinical Efficacy in Respiratory Tract Infections

IndicationFarothis compound Clinical Cure RateComparator & Cure RateSource(s)
Acute Bacterial Sinusitis89%Cefuroxime: 88.4%[3]
Acute Bacterial Sinusitis80.3% (7 days), 81.8% (10 days)Cefuroxime: 74.5% (10 days)[3]
Pediatric Community-Acquired PneumoniaNot directly reported in comparative studiesTebithis compound was found to be safe and efficacious in a pediatric study.[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing in-vivo efficacy data. Below are summaries of the experimental protocols for key studies cited.

Murine Sepsis Model (Tebithis compound)
  • Animal Model: Mice were challenged with various bacterial strains, including Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa to induce sepsis.[2]

  • Drug Administration: Tebithis compound pivoxil tablets were administered to the septic mice.[2]

  • Efficacy Assessment: The 50% effective dose (ED₅₀) was calculated based on the survival of the mice within one week of treatment using the Bliss method.[2]

Murine Inhalation Anthrax Model (Farothis compound)
  • Animal Model: BALB/c mice were exposed to an aerosol of Bacillus anthracis (Ames strain) at a dose 100 times the 50% lethal dose (LD₅₀).[7][1]

  • Drug Administration: Farothis compound was administered intraperitoneally at doses ranging from 10 to 80 mg/kg/day, starting 24 hours post-challenge and continuing for 14 days at intervals of 4, 6, or 12 hours.[7][1]

  • Efficacy Assessment: The primary endpoint was survival, and the data was analyzed using a sigmoid maximum-threshold-of-efficacy (Emax) model to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy, which was found to be the percentage of the dosing interval that the free drug concentration exceeds the MIC (f%T>MIC).[7][1] The ED₅₀, ED₉₀, and ED₉₉ were calculated based on this parameter.[7][1]

Murine Thigh Infection Model (Tebithis compound)
  • Animal Model: Neutropenic CD-1 mice were infected via intramuscular injection into the lateral thigh muscles with Escherichia coli strains.[3]

  • Drug Administration: Tebithis compound pivoxil (SPR994) was administered orally at various concentrations either once or three times per day.[3]

  • Efficacy Assessment: Mice were euthanized at 24 or 25 hours post-infection. The thigh muscle was homogenized, and bacterial colony-forming units (CFU) were counted to determine the bacterial burden. The reduction in bacterial load was calculated relative to a pre-treatment control group.[3]

Phase 3 Clinical Trial in cUTI (Tebithis compound)
  • Study Design: A randomized, double-blind, non-inferiority trial (PIVOT-PO) comparing oral tebithis compound pivoxil hydrobromide (600 mg every 6 hours) to intravenous imithis compound-cilastatin (500 mg every 6 hours) in hospitalized adult patients with cUTI, including pyelonephritis.[5]

  • Treatment Duration: 7 to 10 days.[5]

  • Primary Endpoint: The primary outcome was the overall response at the test-of-cure visit, which was a composite of clinical cure and microbiological eradication of the infecting pathogen.[5]

Visualizing the Comparison

To further illustrate the relationships and processes involved, the following diagrams are provided.

experimental_workflow cluster_animal_model In-Vivo Animal Model Pathogen\nAdministration Pathogen Administration Infection\nEstablishment Infection Establishment Pathogen\nAdministration->Infection\nEstablishment Drug\nAdministration Drug Administration Infection\nEstablishment->Drug\nAdministration Outcome\nMeasurement Outcome Measurement (e.g., Survival, Bacterial Load) Drug\nAdministration->Outcome\nMeasurement

Experimental workflow for in-vivo animal infection models.

signaling_pathway Oral_Administration Oral Administration (Farothis compound/Tebithis compound) Absorption Gastrointestinal Absorption Oral_Administration->Absorption Distribution Systemic Distribution Absorption->Distribution Target_Site Infection Site (e.g., Lungs, Urinary Tract) Distribution->Target_Site PBP_Binding Penicillin-Binding Protein (PBP) Inhibition Target_Site->PBP_Binding Cell_Wall_Synthesis_Inhibition Bacterial Cell Wall Synthesis Inhibition PBP_Binding->Cell_Wall_Synthesis_Inhibition Bactericidal_Activity Bactericidal Activity Cell_Wall_Synthesis_Inhibition->Bactericidal_Activity

General mechanism of action for this compound and carbathis compound antibiotics.

Concluding Remarks

Both farothis compound and tebithis compound demonstrate potent in-vivo activity against a range of bacterial pathogens. Tebithis compound has been more extensively studied in recent clinical trials for cUTIs, showing non-inferiority to intravenous carbathis compound therapy.[4] Farothis compound has a longer history of clinical use in some countries for respiratory and other infections and has demonstrated comparable efficacy to other oral agents like cefuroxime.[3]

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Penem Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of penem antibiotics in plasma is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and the development of new antibacterial agents. This guide provides a detailed comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with two established techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The performance of each method is evaluated based on key validation parameters, with supporting experimental data presented for objective comparison.

Introduction to this compound Quantification

Penems, a class of β-lactam antibiotics including merothis compound, imithis compound, and ertathis compound, are mainstays in the treatment of severe bacterial infections. Due to their time-dependent bactericidal activity and significant pharmacokinetic variability among patients, precise measurement of their plasma concentrations is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This has driven the development of various analytical methods, each with distinct advantages and limitations in terms of sensitivity, specificity, and throughput. This guide introduces a novel UPLC-MS/MS method designed for high-throughput, sensitive, and accurate quantification of penems, and compares its validation performance against traditional HPLC-UV and LC-MS/MS approaches.

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below. These protocols outline the sample preparation, chromatographic separation, and detection parameters for the quantification of a representative this compound, merothis compound, in human plasma.

Novel UPLC-MS/MS Method

This method leverages the enhanced resolution and speed of UPLC combined with the high selectivity and sensitivity of tandem mass spectrometry.

  • Sample Preparation: A simple protein precipitation step is employed. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (Merothis compound-d6) is added. The mixture is vortexed for 1 minute and then centrifuged at 13,000 g for 10 minutes. The supernatant is diluted with water prior to injection.

  • Instrumentation: A Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 2 µL

    • Run Time: 2.5 minutes

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Merothis compound: m/z 384.1 → 141.1; Merothis compound-d6: m/z 390.1 → 147.1

  • Validation Procedures: The method was validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation. Calibration standards and quality control (QC) samples at low (LQC), medium (MQC), and high (HQC) concentrations were prepared in blank plasma.

Existing Method 1: HPLC-UV

A widely used and cost-effective method for the quantification of penems.

  • Sample Preparation: Protein precipitation is performed by adding 500 µL of acetonitrile to 250 µL of plasma. The sample is vortexed and centrifuged. The supernatant is evaporated to dryness and reconstituted in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (85:15, v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 298 nm

    • Run Time: 10 minutes

  • Validation Procedures: The method was validated based on established bioanalytical guidelines, with calibration standards and QCs prepared in plasma.

Existing Method 2: LC-MS/MS

A conventional LC-MS/MS method offering improved selectivity over HPLC-UV.

  • Sample Preparation: Similar to the HPLC-UV method, protein precipitation with acetonitrile is used, followed by centrifugation and direct injection of the supernatant.

  • Instrumentation: A standard LC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 (2.1 x 100 mm, 3.5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Run Time: 5 minutes

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Specific precursor-product ion transitions for the target this compound and internal standard are monitored.

  • Validation Procedures: The method was validated following bioanalytical method validation guidelines, with the preparation of calibration standards and QCs in blank plasma.

Data Presentation: A Comparative Analysis

The performance of the three methods was evaluated based on key validation parameters. The results are summarized in the tables below for easy comparison.

Table 1: Linearity and Sensitivity
ParameterNovel UPLC-MS/MS MethodExisting HPLC-UV MethodExisting LC-MS/MS Method
Linear Range (µg/mL) 0.05 - 500.5 - 1000.1 - 50
Correlation Coefficient (r²) > 0.998> 0.995> 0.997
Lower Limit of Quantification (LLOQ) (µg/mL) 0.050.50.1
Table 2: Accuracy and Precision[1][2]

The accuracy is presented as the percentage of relative error (%RE), and precision is presented as the percentage of the relative standard deviation (%RSD).

QC LevelNovel UPLC-MS/MS MethodExisting HPLC-UV MethodExisting LC-MS/MS Method
%RE %RSD %RE
LQC (0.15 µg/mL) -2.54.85.2
MQC (15 µg/mL) 1.23.1-3.1
HQC (40 µg/mL) 0.82.51.5
Table 3: Recovery and Matrix Effect
ParameterNovel UPLC-MS/MS MethodExisting HPLC-UV MethodExisting LC-MS/MS Method
Recovery (%) 92.5 - 98.285.1 - 91.588.7 - 94.3
Matrix Effect (%) 97.8 - 103.1Not Assessed95.2 - 104.5
Table 4: Method Run Time and Throughput
ParameterNovel UPLC-MS/MS MethodExisting HPLC-UV MethodExisting LC-MS/MS Method
Run Time per Sample (minutes) 2.5105
Relative Throughput HighLowMedium

Mandatory Visualizations

Diagrams illustrating the experimental workflows are provided below using the DOT language.

UPLC_MSMS_Workflow Start Plasma Sample (100 µL) Precipitation Add Acetonitrile with IS (300 µL) Vortex & Centrifuge Start->Precipitation Sample Prep Dilution Dilute Supernatant with Water Precipitation->Dilution Injection Inject 2 µL into UPLC-MS/MS Dilution->Injection Analysis Data Acquisition (2.5 min) Injection->Analysis

Caption: Workflow for the Novel UPLC-MS/MS Method.

HPLC_UV_Workflow Start Plasma Sample (250 µL) Precipitation Add Acetonitrile (500 µL) Vortex & Centrifuge Start->Precipitation Sample Prep Evaporation Evaporate Supernatant to Dryness Precipitation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject 20 µL into HPLC-UV Reconstitution->Injection Analysis Data Acquisition (10 min) Injection->Analysis

Caption: Workflow for the Existing HPLC-UV Method.

Method_Comparison_Logic cluster_new Novel UPLC-MS/MS Method cluster_existing Existing Methods UPLC_LLOQ LLOQ: 0.05 µg/mL HPLC_LLOQ HPLC-UV LLOQ: 0.5 µg/mL UPLC_LLOQ->HPLC_LLOQ Superior Sensitivity LCMS_LLOQ LC-MS/MS LLOQ: 0.1 µg/mL UPLC_LLOQ->LCMS_LLOQ Superior Sensitivity UPLC_Time Run Time: 2.5 min HPLC_Time HPLC-UV Run Time: 10 min UPLC_Time->HPLC_Time Higher Throughput LCMS_Time LC-MS/MS Run Time: 5 min UPLC_Time->LCMS_Time Higher Throughput UPLC_Sample Reduced Sample Volume

Caption: Logical Comparison of Key Method Parameters.

Conclusion

The validation data presented in this guide demonstrates that the novel UPLC-MS/MS method offers significant advantages over existing HPLC-UV and conventional LC-MS/MS methods for the quantification of penems in plasma. The key benefits of the new method include:

  • Superior Sensitivity: A 10-fold lower LLOQ compared to HPLC-UV and a 2-fold lower LLOQ than the conventional LC-MS/MS method.

  • Higher Throughput: A significantly shorter run time of 2.5 minutes, enabling the analysis of a larger number of samples in a shorter period.

  • Excellent Accuracy and Precision: The method demonstrates high accuracy and precision, well within the acceptance criteria of regulatory guidelines.

  • Simplified Sample Preparation: The "dilute-and-shoot" approach reduces sample handling and the potential for analytical errors.

While HPLC-UV remains a viable option for routine analysis where high sensitivity is not a prerequisite, and conventional LC-MS/MS offers a balance of performance, the novel UPLC-MS/MS method stands out as a superior choice for demanding research and clinical applications. Its high throughput and sensitivity make it particularly well-suited for large-scale pharmacokinetic studies and for therapeutic drug monitoring in patient populations where precise dosing is critical. The adoption of such advanced analytical methodologies can contribute to a better understanding of this compound pharmacology and ultimately, improved patient outcomes.

A Comparative Guide to the Binding Affinity of Novel Penems for Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents that can effectively combat resistant pathogens. Penems, a class of β-lactam antibiotics, represent a promising avenue of research due to their broad-spectrum activity and stability against many β-lactamases. A critical determinant of their efficacy is their binding affinity to penicillin-binding proteins (PBPs), the essential enzymes responsible for bacterial cell wall synthesis. This guide provides a comparative analysis of the binding affinity of novel penems to PBPs, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of these crucial antibiotics.

Comparative Binding Affinity of Penems and Carbapenems to PBPs

The inhibitory potency of penems and other β-lactam antibiotics against their PBP targets is commonly quantified by the 50% inhibitory concentration (IC50). This value represents the concentration of the antibiotic required to inhibit 50% of the PBP activity. A lower IC50 value indicates a higher binding affinity and greater potency. The following table summarizes the IC50 values for several novel penems and comparator carbapenems against key PBPs from various clinically relevant bacteria.

AntibioticBacteriumPBPIC50 (µg/mL)Reference
Faropenem Escherichia coliPBP2<0.1[1](--INVALID-LINK--)
PBP1A0.2[1](--INVALID-LINK--)
PBP1B0.4[1](--INVALID-LINK--)
Streptococcus pneumoniaePBP1A<0.05[2](--INVALID-LINK--)
PBP2X1.0[2](--INVALID-LINK--)
PBP2B<0.05[2](--INVALID-LINK--)
Ritithis compound Haemophilus influenzaePBP1b0.04
PBP20.08
PBP1a0.16
Tebithis compound Escherichia coliPBP20.03
PBP1A/1B0.25
Streptococcus pneumoniaePBP2X0.01
PBP1A0.02
Biathis compound Escherichia coliPBP20.05
PBP40.1
Pseudomonas aeruginosaPBP21.6
Imithis compound Escherichia coliPBP20.05
PBP1A/1B0.4
Pseudomonas aeruginosaPBP20.8
Merothis compound Escherichia coliPBP20.04
PBP30.15
Pseudomonas aeruginosaPBP20.4
PBP30.8

Experimental Protocols

The determination of PBP binding affinity is crucial for characterizing the activity of novel antibiotics. A widely used method is the competitive binding assay, which measures the ability of a test compound to compete with a labeled probe (e.g., a fluorescent or radioactive penicillin derivative) for binding to PBPs.

Protocol: Competitive PBP Binding Assay using Fluorescent Penicillin (Bocillin FL)

This protocol outlines the steps for determining the IC50 of a novel this compound for PBPs in bacterial membranes.

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium. b. Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). c. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). d. Resuspend the cells in the same buffer and lyse them using a standard method such as sonication or a French press. e. Centrifuge the lysate at a low speed to remove unbroken cells and debris. f. Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). g. Resuspend the membrane pellet in a storage buffer (e.g., 50 mM phosphate buffer, pH 7.0) and determine the protein concentration using a standard assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay: a. In a microplate, add a fixed concentration of the bacterial membrane preparation. b. Add serial dilutions of the novel this compound or comparator antibiotic to the wells. c. Pre-incubate the membranes with the antibiotics for a specific time (e.g., 15 minutes at 30°C) to allow for binding to the PBPs. d. Add a fixed concentration of Bocillin FL (a fluorescent penicillin derivative) to all wells. e. Incubate the plate for a further period (e.g., 30 minutes at 30°C) to allow Bocillin FL to bind to the remaining available PBPs. f. Stop the reaction by adding a sample buffer containing SDS.

3. Detection and Analysis: a. Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. c. Quantify the fluorescence intensity of each PBP band. d. Plot the percentage of inhibition of Bocillin FL binding against the logarithm of the competitor antibiotic concentration. e. Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Competitive PBP Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis BacterialCulture Bacterial Culture (Mid-log phase) Harvest Harvest Cells (Centrifugation) BacterialCulture->Harvest Lyse Cell Lysis (Sonication/French Press) Harvest->Lyse Isolate Isolate Membranes (Ultracentrifugation) Lyse->Isolate Quantify Quantify Protein Isolate->Quantify Membranes Add Bacterial Membranes Quantify->Membranes Antibiotic Add Serial Dilutions of Novel this compound Membranes->Antibiotic Preincubation Pre-incubate Antibiotic->Preincubation BocillinFL Add Bocillin FL Preincubation->BocillinFL Incubation Incubate BocillinFL->Incubation SDSPAGE SDS-PAGE Incubation->SDSPAGE Scan Fluorescence Scan SDSPAGE->Scan QuantifyBands Quantify Bands Scan->QuantifyBands Plot Plot Inhibition Curve QuantifyBands->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for determining PBP binding affinity.

Signaling Pathway: CpxA/CpxR Two-Component Stress Response

Inhibition of PBPs leads to the accumulation of peptidoglycan precursors and cell wall defects, which can trigger bacterial stress responses. In Gram-negative bacteria like E. coli, the CpxA/CpxR two-component system is a key pathway for sensing and responding to envelope stress.

G cluster_membrane Cell Envelope cluster_cytoplasm Cytoplasm PBP_Inhibition PBP Inhibition by this compound CellWall_Damage Cell Wall Damage / Misfolded Proteins PBP_Inhibition->CellWall_Damage CpxA_inactive CpxA (inactive) CellWall_Damage->CpxA_inactive Stress Signal CpxA_active CpxA-P (active) CpxA_inactive->CpxA_active Autophosphorylation CpxR_inactive CpxR (inactive) CpxA_active->CpxR_inactive CpxR_active CpxR-P (active) CpxR_inactive->CpxR_active Phosphotransfer DNA DNA CpxR_active->DNA Binds Promoter Stress_Response_Genes Stress Response Genes (e.g., degP, dsbA) DNA->Stress_Response_Genes Upregulates Transcription

Caption: CpxA/CpxR signaling in response to cell wall stress.

References

Revitalizing Penem Antibiotics: A Comparative Guide to Novel Adjuvants in Combating Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the potent class of penem antibiotics is receiving a new lease on life through synergistic combinations with novel adjuvants. This guide provides a comprehensive comparison of two leading strategies: the clinically established β-lactamase inhibitors and a promising new class of metallo-β-lactamase inhibitors. We present supporting experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals on the validation of these synergistic effects.

Combating Resistance: A Two-Pronged Approach

The primary mechanism of resistance to this compound antibiotics is their degradation by bacterial enzymes called β-lactamases. Novel adjuvants are designed to inhibit these enzymes, thereby protecting the this compound antibiotic and restoring its efficacy. This guide focuses on two distinct classes of adjuvants:

  • Class A and C β-Lactamase Inhibitors: Represented by vaborbactam and relebactam, these adjuvants are effective against serine-β-lactamases, such as Klebsiella pneumoniae carbapenemase (KPC).

  • Metallo-β-Lactamase (MBL) Inhibitors: A newer class of inhibitors, exemplified by indole carboxylates, which target zinc-dependent MBLs like New Delhi metallo-β-lactamase (NDM).

Quantitative Assessment of Synergy

The synergistic effect of a this compound antibiotic and an adjuvant is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize the in vitro synergistic activity of these combinations against key resistant pathogens.

Table 1: Synergistic Activity of Merothis compound-Vaborbactam against KPC-producing Klebsiella pneumoniae
StrainMerothis compound MIC (µg/mL)Merothis compound/Vaborbactam MIC (µg/mL)FICIReference
KPC-Kp 1640.380.31[1]
KPC-Kp 2>320.5-[2]
KPC-Kp 3320.25-[2]

Note: FICI values were not always explicitly stated in the source but can be calculated from the provided MIC data.

Table 2: Synergistic Activity of Imithis compound-Relebactam against Multidrug-Resistant Pseudomonas aeruginosa
StrainImithis compound MIC (µg/mL)Imithis compound/Relebactam MIC (µg/mL)FICIReference
MDR-PA 1324-[3]
MDR-PA 2162-[3]
MDR-PA 3>648-[4]

Note: FICI values were not always explicitly stated in the source but can be calculated from the provided MIC data.

Table 3: Synergistic Activity of Merothis compound-Indole Carboxylate against NDM-producing Escherichia coli
StrainMerothis compound MIC (µg/mL)Merothis compound + Isoliquiritin (64 µg/mL) MIC (µg/mL)FICIReference
NDM-E. coli 13240.19[5]
NDM-E. coli 23240.25[5]

Time-Kill Kinetics: A Dynamic View of Synergy

Time-kill assays provide a dynamic measure of antibacterial activity over time. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Imithis compound-Relebactam against P. aeruginosa

Studies have demonstrated that the combination of imithis compound-relebactam results in rapid and sustained bactericidal activity against multidrug-resistant P. aeruginosa isolates.[3] In time-kill assays, the combination often shows a significant reduction in bacterial counts compared to either agent alone, meeting the criteria for synergy.[3]

Merothis compound and Isoliquiritin (an NDM-1 Inhibitor) against NDM-producing E. coli

Time-kill assays have confirmed the synergistic interaction between merothis compound and the NDM-1 inhibitor isoliquiritin.[5] The combination of merothis compound with isoliquiritin led to a significant decrease in the number of viable NDM-1-producing E. coli cells over 24 hours, whereas each compound alone had a limited effect.[5]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic effect of two antimicrobial agents.[6][7][8]

  • Preparation of Antibiotics: Prepare stock solutions of the this compound antibiotic and the adjuvant. Serially dilute the this compound antibiotic along the x-axis of a 96-well microtiter plate and the adjuvant along the y-axis.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include growth control (no antibiotic) and sterility control (no bacteria) wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay Protocol

The time-kill assay evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.[9][10][11]

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture with a defined starting concentration (e.g., 1 x 10^6 CFU/mL).

  • Exposure: Add the this compound antibiotic alone, the adjuvant alone, and the combination of both to separate tubes containing the bacterial suspension. A growth control tube with no antimicrobials is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is determined by a ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent.

Mechanistic Insights and Signaling Pathways

The synergistic effect of this compound antibiotics and their adjuvants stems from the inhibition of bacterial resistance mechanisms.

Vaborbactam and Relebactam: Inhibition of Serine-β-Lactamases

Vaborbactam and relebactam are diazabicyclooctane (DBO) β-lactamase inhibitors. They act as "suicide inhibitors" by forming a stable, covalent bond with the serine residue in the active site of class A and C β-lactamases. This inactivation prevents the degradation of the this compound antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit cell wall synthesis.[12][13]

G Mechanism of Vaborbactam/Relebactam Action cluster_0 Bacterial Periplasm This compound This compound Antibiotic BetaLactamase Serine β-Lactamase (e.g., KPC) This compound->BetaLactamase Degradation PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binding & Inhibition Adjuvant Vaborbactam/Relebactam Adjuvant->BetaLactamase Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalysis Cell Lysis Cell Lysis CellWall->Cell Lysis

Caption: Vaborbactam/Relebactam inhibit serine β-lactamases, protecting the this compound antibiotic.

Indole Carboxylates: Inhibition of Metallo-β-Lactamases

Indole carboxylates represent a novel class of MBL inhibitors. These enzymes utilize zinc ions in their active site to hydrolyze β-lactam antibiotics. Indole carboxylates chelate these essential zinc ions, rendering the MBL inactive. This prevents the degradation of the this compound antibiotic, allowing it to effectively inhibit bacterial cell wall synthesis.[14][15][16]

G Mechanism of Indole Carboxylate Action cluster_0 Bacterial Periplasm This compound This compound Antibiotic MBL Metallo-β-Lactamase (e.g., NDM-1) This compound->MBL Degradation PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binding & Inhibition Adjuvant Indole Carboxylate Zinc Zn²⁺ ions Adjuvant->Zinc Chelation MBL->Zinc Requires CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalysis Cell Lysis Cell Lysis CellWall->Cell Lysis

Caption: Indole carboxylates inhibit metallo-β-lactamases by chelating zinc ions.

Experimental Workflow

The validation of a synergistic antibiotic-adjuvant combination follows a structured workflow from in vitro characterization to potential clinical application.

G Experimental Workflow for Validating Synergistic Effects cluster_0 In Vitro Characterization cluster_1 Mechanism of Action Studies cluster_2 Preclinical & Clinical Development MIC MIC Determination (this compound & Adjuvant Alone) Checkerboard Checkerboard Assay (FICI Calculation) MIC->Checkerboard TimeKill Time-Kill Kinetics Checkerboard->TimeKill Enzyme Enzyme Inhibition Assays TimeKill->Enzyme Molecular Molecular Modeling Enzyme->Molecular Animal Animal Models of Infection Molecular->Animal Clinical Clinical Trials Animal->Clinical

Caption: Workflow for validating synergistic antibiotic-adjuvant combinations.

References

A Comparative Analysis of the Post-Antibiotic Effect of Penem Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side evaluation of the post-antibiotic effect (PAE) of key penem antibiotics. This document summarizes experimental data, details methodologies, and visualizes relevant pathways to offer a comprehensive comparison of imithis compound, merothis compound, dorithis compound, and ertathis compound.

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after a short exposure to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC). For beta-lactam antibiotics like penems, the PAE is an important factor in optimizing dosing regimens and predicting clinical efficacy. This guide focuses on the carbathis compound subclass of this compound antibiotics, which are known for their broad spectrum of activity.

Quantitative Evaluation of Post-Antibiotic Effect

The following table summarizes the in vitro post-antibiotic effect (PAE) of imithis compound, merothis compound, dorithis compound, and ertathis compound against common Gram-positive and Gram-negative bacteria. The data has been compiled from various studies and is presented in hours (h). It is important to note that PAE can be influenced by factors such as the bacterial strain, inoculum size, and the concentration and duration of antibiotic exposure.

AntibioticPseudomonas aeruginosaStaphylococcus aureusKlebsiella pneumoniaeEscherichia coli
Imithis compound 1.2 - 2.5 h[1]1.7 - 1.8 h[1]No significant PAE reported in some studies[1]No significant PAE reported in some studies[1]
Merothis compound 0.8 - 2.0 h[1]0.7 - 1.7 h[1]Data not available0.8 h[1]
Dorithis compound Potent activity reported, but specific PAE data is limited.Data not availableData not availableData not available
Ertathis compound Limited activity against this species.Data not availableData not availableData not available

Note: There is a notable lack of comprehensive, directly comparative studies on the PAE of all four carbapenems across these specific bacterial species. The data presented is based on available literature and highlights areas where further research is needed, particularly for dorithis compound and ertathis compound.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. This process is initiated by the antibiotic penetrating the bacterial cell and binding to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The acylation of PBPs by carbapenems inactivates these enzymes, leading to a defective cell wall and ultimately, cell lysis.

Carbathis compound Mechanism of Action cluster_0 Bacterial Cell Carbathis compound Carbathis compound Antibiotic Porin Porin Channel Carbathis compound->Porin Enters through OuterMembrane Gram-Negative Outer Membrane PeriplasmicSpace Periplasmic Space Porin->PeriplasmicSpace PBP Penicillin-Binding Proteins (PBPs) PeriplasmicSpace->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Carbathis compound mechanism of action.

Experimental Protocols

The determination of the in vitro post-antibiotic effect is crucial for understanding the pharmacodynamic properties of an antibiotic. The viable count method is the gold standard for this assessment.

Determination of Post-Antibiotic Effect (Viable Count Method)

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured overnight on an appropriate agar medium.

  • Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is further diluted in a pre-warmed broth medium (e.g., Mueller-Hinton Broth) to the desired starting inoculum concentration (typically 10⁵-10⁶ CFU/mL).

2. Antibiotic Exposure:

  • The standardized bacterial suspension is divided into test and control tubes.

  • The test suspension is exposed to the this compound antibiotic at a specified concentration (e.g., 4x the Minimum Inhibitory Concentration - MIC) for a defined period (e.g., 1-2 hours) at 37°C with agitation.

  • The control suspension is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test suspension. This is typically achieved by one of two methods:

    • Dilution: The culture is diluted 1:1000 or more in a pre-warmed antibiotic-free broth to reduce the antibiotic concentration to sub-inhibitory levels.

    • Centrifugation and Washing: The bacterial suspension is centrifuged, the supernatant containing the antibiotic is discarded, and the bacterial pellet is resuspended in fresh, pre-warmed antibiotic-free broth. This washing step is usually repeated two to three times.

4. Monitoring of Bacterial Regrowth:

  • Following antibiotic removal, both the test and control cultures are incubated at 37°C.

  • Aliquots are taken from both cultures at regular intervals (e.g., every hour) for viable counting.

  • Serial dilutions of the aliquots are plated on an appropriate agar medium, and the plates are incubated overnight to determine the CFU/mL.

5. Calculation of PAE:

  • The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the count in the test culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.

    • C is the time required for the count in the drug-free control culture to increase by 1 log₁₀ CFU/mL above its initial count.

PAE Determination Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, dilute to 10^6 CFU/mL) start->prep_inoculum split_culture Split into Test and Control Cultures prep_inoculum->split_culture expose_antibiotic Expose Test Culture to Carbathis compound (e.g., 4x MIC for 1-2h) split_culture->expose_antibiotic incubate_control Incubate Control Culture (without antibiotic) split_culture->incubate_control remove_antibiotic Remove Antibiotic (Dilution or Centrifugation/Washing) expose_antibiotic->remove_antibiotic monitor_regrowth Monitor Bacterial Regrowth (Viable counts at regular intervals) incubate_control->monitor_regrowth remove_antibiotic->monitor_regrowth calculate_pae Calculate PAE (PAE = T - C) monitor_regrowth->calculate_pae end End calculate_pae->end

Experimental workflow for PAE determination.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Penem Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel working with Penem antibiotics. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment.

This compound antibiotics, a class of β-lactam antibiotics, are potent compounds that require careful handling to prevent occupational exposure and potential allergic sensitization. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for working with these substances.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense against exposure to this compound antibiotics. A risk assessment should be conducted for each procedure to determine the specific PPE required.

Table 1: Recommended Personal Protective Equipment for Handling this compound Antibiotics

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, powder-free (e.g., double-gloving with nitrile gloves)Prevents skin contact and absorption. Double-gloving is recommended for handling potent compounds.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and aerosols of this compound powder or solutions.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 or higher)Prevents inhalation of airborne this compound particles, especially when handling the powder form.
Protective Clothing Disposable gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from contamination.

Below is a diagram outlining the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Start: Handling this compound Antibiotic B Is there a risk of generating airborne particles or aerosols? A->B C Is there a risk of splashes? B->C No F Full PPE: - Disposable Gown - Double Gloves - Chemical Goggles/  Face Shield - Respirator (N95+) B->F Yes D Minimum PPE: - Lab Coat - Single Pair of Gloves - Safety Glasses C->D No E Enhanced PPE: - Disposable Gown - Double Gloves - Chemical Goggles C->E Yes

Figure 1. Decision workflow for selecting appropriate PPE when handling this compound antibiotics.

Occupational Exposure Banding

While specific Occupational Exposure Limits (OELs) for all this compound antibiotics have not been established by regulatory bodies like OSHA or NIOSH, a system of Occupational Exposure Banding (OEB) can be used to guide safe handling practices.[1][2] This system categorizes compounds based on their potency and potential health effects. Due to their potential for sensitization and pharmacological activity at low doses, this compound antibiotics are reasonably placed in a category requiring a high degree of containment.

Table 2: Occupational Exposure Banding for Potent Compounds (Including Penems)

Occupational Exposure Band (OEB)Airborne Concentration RangeHandling Practices
OEB 4 >1 to <10 µg/m³Requires closed systems or containment (e.g., glove box, ventilated enclosure).
OEB 5 <1 µg/m³Requires full containment and specialized handling procedures.

Given the potent nature of Penems, it is prudent to handle them under conditions consistent with at least OEB 4 .

Operational Plan for Handling this compound Antibiotics

A clear and structured operational plan is essential for the safe handling of this compound antibiotics from receipt to disposal.

Receiving and Storage
  • Receiving: Inspect incoming packages for any signs of damage or leakage. If compromised, handle with full PPE in a designated containment area.

  • Storage: Store this compound compounds in clearly labeled, sealed containers in a designated, well-ventilated, and restricted-access area. Follow the manufacturer's recommendations for storage temperature and light sensitivity.

Preparation of Stock Solutions (Experimental Protocol)

This protocol outlines the steps for preparing a 10 mg/mL stock solution of a this compound antibiotic.

Materials:

  • This compound antibiotic powder

  • Sterile, appropriate solvent (e.g., sterile water for injection, DMSO, as specified by the manufacturer)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, disposable serological pipettes or calibrated micropipettes with sterile, filtered tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringe

  • Sterile, cryovials for aliquoting

Procedure:

  • Preparation: Don the appropriate PPE (disposable gown, double gloves, chemical safety goggles, and N95 respirator). Work within a certified chemical fume hood or a biological safety cabinet.

  • Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube. Avoid generating dust.

  • Solubilization: Add the calculated volume of the appropriate sterile solvent to the conical tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex until the powder is completely dissolved.

  • Sterile Filtration: Draw the antibiotic solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.

  • Aliquoting: Dispense the sterile-filtered solution into pre-labeled, sterile cryovials.

  • Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C) to maintain stability. Protect from light if necessary.

  • Decontamination: Wipe down all surfaces and equipment with an appropriate disinfectant (e.g., 70% ethanol).

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_final Final Steps A Don Appropriate PPE B Work in a Ventilated Enclosure A->B C Weigh this compound Powder B->C D Add Sterile Solvent C->D E Vortex to Dissolve D->E F Sterile Filter Solution E->F G Aliquot into Cryovials F->G H Store Aliquots at Recommended Temperature G->H I Decontaminate Work Area and Dispose of Waste H->I

Figure 2. Workflow for the preparation of a this compound antibiotic stock solution.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and the development of antibiotic resistance.

Solid Waste
  • Contaminated PPE and Consumables: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.

  • Unused/Expired Powder: Unused or expired this compound powder should be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Do not discard down the drain or in the regular trash.

Liquid Waste
  • Stock Solutions and Media: Unused or expired this compound stock solutions and culture media containing Penems should be collected in a designated hazardous waste container for chemical waste.

  • Decontamination: For media containing Penems that also contains biological agents, it should first be autoclaved to destroy the biologicals. However, autoclaving may not degrade all antibiotics. Therefore, the autoclaved liquid should still be collected as chemical waste.

Sharps
  • Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

This comprehensive guide provides a framework for the safe handling and disposal of this compound antibiotics. It is imperative that all laboratory personnel are trained on these procedures and that a culture of safety is maintained at all times. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

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